8-hydroxyquinoline-5-sulfonic Acid Hydrate
Description
The exact mass of the compound this compound is 243.02014356 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYGIQVWKDVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058754 | |
| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-92-3, 283158-18-9 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283158189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85KC14Z44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: A Versatile Chelator in Analytical and Materials Science
An In-depth Technical Guide to the Chemical Properties of 8-Hydroxyquinoline-5-sulfonic acid Hydrate
8-Hydroxyquinoline-5-sulfonic acid (8-HQS), typically available as a hydrate, is a sulfonated derivative of 8-hydroxyquinoline. This modification confers significant aqueous solubility to the parent molecule, greatly expanding its utility in various scientific domains.[1] While structurally simple, 8-HQS possesses a unique combination of a proton-donating sulfonic acid group, a phenolic hydroxyl group, and a nitrogen atom within its quinoline ring system. This arrangement makes it an exceptional chelating agent for a wide array of metal ions.[2] Its ability to form stable, often colorful or fluorescent, complexes is the cornerstone of its application in analytical chemistry for the determination of trace metals.[2][3][4][5]
This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core chemical properties of this compound. We will delve into its physicochemical characteristics, spectroscopic signature, and chemical reactivity, with a focus on the causality behind its behavior and its practical application. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent.
Molecular Identity and Structure
The foundational properties of 8-HQS stem directly from its molecular architecture. The molecule consists of a quinoline bicyclic system functionalized with a hydroxyl group at position 8 and a sulfonic acid group at position 5.
Caption: Molecular structure of 8-Hydroxyquinoline-5-sulfonic acid.
This structure is confirmed by various analytical techniques, including NMR and mass spectrometry.[6][7] Key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 8-hydroxyquinoline-5-sulfonic acid | [3][8] |
| Synonyms | Sulfoxine, Oxine-5-sulfonic acid, 8-Quinolinol-5-sulfonic acid | [8] |
| CAS Number | 84-88-8 (Anhydrous) | [8][9][10] |
| 207386-92-3 (Hydrate) | [11][12] | |
| 283158-18-9 (Monohydrate) | [13][14] | |
| Molecular Formula | C₉H₇NO₄S (Anhydrous) | [7][10] |
| C₉H₇NO₄S·xH₂O (Hydrate) | [11][12] | |
| Molecular Weight | 225.22 g/mol (Anhydrous Basis) | [8][10][11][12] |
| 243.24 g/mol (Monohydrate) | [13][14] |
Physicochemical Properties
The physical properties of 8-HQS hydrate are critical for its handling, storage, and application in experimental setups.
| Property | Description | Source(s) |
| Appearance | Yellow to green fine crystalline powder. | [9][10][11] |
| Melting Point | >300 °C (decomposes). | [12][13] |
| Solubility | Soluble in water. Slightly soluble in DMSO and heated methanol. Soluble in pyridine (5% solution). | [2][5][10][11] |
| pKa Values (at 25°C) | pK₁: 4.09 (protonated quinoline nitrogen), pK₂: 8.78 (phenolic hydroxyl). | [10] |
| Stability | Hygroscopic. May be sensitive to long-term light exposure. | [10][15] |
The two distinct pKa values are fundamentally important. The pKa of ~4.1 corresponds to the equilibrium of the protonated quinoline nitrogen, while the pKa of ~8.8 corresponds to the deprotonation of the phenolic hydroxyl group.[10] This behavior is crucial for its role as a chelating agent, as the deprotonation of the hydroxyl group is often a prerequisite for forming stable complexes with metal ions. The choice of buffer pH in any analytical protocol is therefore dictated by these values to ensure the ligand is in the correct protonation state for chelation.
Spectroscopic Profile
The interaction of 8-HQS with electromagnetic radiation provides a powerful means for its characterization and quantification, especially when complexed with metals.
-
UV-Vis Absorbance : 8-HQS exhibits an absorbance peak at approximately 243 nm.[16] Upon chelation with metal ions, shifts in the absorbance spectrum are often observed, which can be used for colorimetric analysis.
-
Fluorescence : By itself, 8-HQS is considered virtually non-luminescent in aqueous solution.[17] However, upon forming chelates with many metal ions (such as Cadmium, Zinc, Aluminum, and Gallium), a significant enhancement in fluorescence intensity is observed.[1][17] This "turn-on" fluorescence is a highly sensitive detection mechanism. The optimal excitation and emission wavelengths are dependent on the specific metal ion being chelated. For example, the Cadmium chelate is noted to be exceptionally fluorescent.[1] This phenomenon occurs because chelation rigidifies the molecular structure, reducing non-radiative decay pathways and promoting radiative emission (fluorescence).
-
NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra are available and serve as definitive tools for structural verification and purity assessment.[6]
-
IR Spectroscopy : The infrared spectrum shows characteristic peaks corresponding to its functional groups, including O-H, N-H (from the protonated form), S=O (sulfonic acid), and C=N/C=C (aromatic rings) vibrations.[18]
Chemical Reactivity: The Art of Chelation
The most significant chemical property of 8-HQS is its ability to act as a bidentate chelating ligand. The phenolic oxygen (after deprotonation) and the quinoline nitrogen atom form a five-membered ring with a metal ion.
Caption: General mechanism of metal ion chelation by 8-HQS.
This chelation is the basis for its widespread use:
-
Analytical Reagent : It is extensively employed as a pre- or post-column reagent in chromatography and in spectrophotometric and fluorometric methods for the detection and quantification of dozens of different metal ions.[1][2][3][4][5] The choice of metal dictates the optimal pH and detection method (colorimetry vs. fluorometry). For instance, a systematic study of 78 metal species found that 42 form fluorescent chelates with 8-HQS.[1]
-
Biological Activity : The chelating ability of 8-hydroxyquinolines is believed to be linked to their biological activities, which include antibacterial, antifungal, and antitumor properties.[19] Complexation with ions like copper or iron can enhance this activity.[19]
-
Materials Science : 8-HQS can be incorporated into polymers or functionalized onto surfaces to create materials for sensing or for sequestering metal ions from environmental samples.[2][20]
Experimental Protocol: Fluorometric Determination of Cadmium(II)
This protocol outlines a self-validating system for the determination of trace Cadmium (Cd²⁺) using 8-HQS, leveraging the strong fluorescence of the resulting chelate.[1]
Rationale: Cadmium forms one of the most intensely fluorescent complexes with 8-HQS, making this a highly sensitive method.[1] The pH must be controlled to be above the pKa of the hydroxyl group to ensure deprotonation and efficient chelation, but not so high as to cause precipitation of metal hydroxides. A pH around 8 is optimal.[1]
Materials:
-
This compound (Reagent Grade)
-
Cadmium standard solution (1000 ppm)
-
Boric acid buffer (0.1 M, pH 8.0)
-
Deionized water (18 MΩ·cm)
-
Spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare a 1 mM stock solution of 8-HQS by dissolving the appropriate mass of the solid in deionized water. Store in a dark bottle to protect from light.
-
Standard Curve Preparation: a. Perform serial dilutions of the 1000 ppm Cd²⁺ standard to prepare a series of working standards (e.g., 0, 10, 20, 50, 100 ppb) in 10 mL volumetric flasks. b. To each flask, add 1 mL of the 0.1 M boric acid buffer (pH 8.0). c. Add 100 µL of the 1 mM 8-HQS stock solution to each flask. d. Bring each flask to the 10 mL mark with deionized water, cap, and mix thoroughly. e. Allow the solutions to equilibrate for 15 minutes at room temperature.
-
Sample Preparation: Prepare the unknown sample by diluting it to an expected concentration within the range of the standard curve. Treat the sample identically to the standards (add buffer and 8-HQS solution).
-
Fluorometric Measurement: a. Set the spectrofluorometer to the optimal excitation and emission wavelengths for the Cd-HQS complex (these should be determined empirically but are typically in the range of Ex: ~370-390 nm, Em: ~500-520 nm). b. Set the fluorescence intensity of the highest standard to approximately 90% of the instrument's scale. c. Measure the fluorescence intensity of the blank (0 ppb standard) and all other standards. d. Measure the fluorescence intensity of the unknown sample(s).
-
Data Analysis: a. Subtract the blank's fluorescence intensity from all standard and sample readings. b. Plot a calibration curve of fluorescence intensity versus Cd²⁺ concentration (ppb). c. Determine the concentration of Cd²⁺ in the unknown sample using the linear regression equation from the calibration curve.
Caption: Experimental workflow for fluorometric Cd²⁺ determination.
Stability, Storage, and Safety
Storage and Stability: 8-HQS hydrate is hygroscopic and should be stored in a tightly sealed container to protect from moisture.[10][11] Storage at room temperature in a dry, well-ventilated area away from strong oxidizing agents is recommended.[11] Given its potential light sensitivity, storage in an amber or opaque container is best practice.[15]
Safety and Handling: This compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[8][12][13][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling the solid powder.[14][21] Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[14][21]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[21] In case of eye contact, rinse cautiously with water for several minutes.[14][21] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]
Conclusion
This compound is a powerful and versatile chemical reagent whose value is derived directly from its molecular structure. The strategic placement of a chelating moiety (hydroxyl and quinoline nitrogen) and a solubilizing group (sulfonic acid) creates a compound with broad applicability, particularly in the sensitive and selective analysis of trace metal ions. Understanding its fundamental physicochemical properties—pKa values, solubility, and spectroscopic behavior—is paramount for designing robust and reliable analytical methods. By appreciating the causality between its structure and function, researchers can fully exploit the potential of this indispensable laboratory chemical.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Buy this compound | 207386-92-3 [smolecule.com]
- 3. This compound, 98% 500 g | Request for Quote [thermofisher.com]
- 4. B20022.18 [thermofisher.com]
- 5. 8-HYDROXYQUINOLINE-5-SULFONIC ACID | 207386-92-3 [chemicalbook.com]
- 6. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 1H NMR spectrum [chemicalbook.com]
- 7. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 8. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 10. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]
- 11. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 12. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. carlroth.com [carlroth.com]
- 16. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]
- 17. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 19. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Molecular Structure of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline-5-sulfonic acid hydrate is a pivotal molecule in analytical chemistry and a compound of burgeoning interest in medicinal and materials science. Its profound utility is intrinsically linked to its distinct molecular architecture. This guide provides a comprehensive exploration of the molecular structure of this compound, delving into its electronic configuration, bonding, and the stereochemical nuances that dictate its function. We will examine the spectroscopic signatures that serve as fingerprints for its identification and structural elucidation, and detail its key physicochemical properties. Furthermore, this guide presents field-proven experimental protocols for its synthesis and analysis, underpinned by an understanding of the reaction mechanisms. The intricate process of metal chelation, central to many of its applications, is also demystified. This document is intended to serve as an authoritative resource for researchers leveraging this compound in their scientific endeavors.
Introduction: The Significance of a Chelator
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of 8-hydroxyquinoline, a bicyclic aromatic organic compound. The introduction of a sulfonic acid group at the 5-position dramatically increases its aqueous solubility compared to the parent molecule, a critical modification that expands its utility in biological and aqueous analytical systems. It typically exists as a hydrate, a yellow crystalline solid, with the general formula C₉H₇NO₄S·xH₂O.[1][2]
The scientific importance of 8-HQS stems from its potent ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a wide range of metal ions. This chelation is often accompanied by a significant change in the photophysical properties of the molecule, most notably a dramatic enhancement of fluorescence, making it an invaluable reagent for the sensitive and selective detection of metal ions.[3] Its applications extend from analytical and environmental chemistry to potential therapeutic roles, leveraging the biological activities of 8-hydroxyquinoline derivatives which include antimicrobial, antifungal, and antitumor properties.[4][5]
Molecular Structure and Stereochemistry
The foundational understanding of this compound's functionality lies in its molecular structure.
Bonding and Planarity
The core of the molecule is the quinoline ring system, which is inherently planar due to the sp² hybridization of its carbon and nitrogen atoms. This planarity is crucial for the effective chelation of metal ions, as it provides a rigid scaffold for the coordinating atoms. The hydroxyl (-OH) group at the 8-position and the sulfonic acid (-SO₃H) group at the 5-position are the key functional groups.
The molecule's stereochemistry is relatively straightforward; as a planar aromatic system, it does not possess chiral centers. The key structural feature is the intramolecular hydrogen bond that can form between the hydroxyl group's hydrogen and the quinoline ring's nitrogen. However, in the hydrated crystalline form and in aqueous solution, intermolecular hydrogen bonding with water molecules is also significant.[6]
Crystalline Structure
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a characteristic fingerprint of the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule, with distinct signals for the carbons of the quinoline ring and the sulfonic acid-bearing carbon.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups. Characteristic absorption bands include:
-
A broad O-H stretching vibration from the hydroxyl group and water of hydration.
-
C=C and C=N stretching vibrations from the aromatic quinoline ring.
-
S=O stretching vibrations from the sulfonic acid group.
UV-Visible (UV-Vis) Spectroscopy
In solution, 8-hydroxyquinoline-5-sulfonic acid exhibits characteristic electronic absorption bands in the ultraviolet and visible regions, arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the pH of the solution due to the protonation/deprotonation of the phenolic hydroxyl group and the quinoline nitrogen.[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄S·xH₂O | [1] |
| Molecular Weight | 225.22 g/mol (anhydrous) | [1] |
| Appearance | Yellow crystalline powder | [7] |
| Melting Point | >300 °C | [8] |
| pKa₁ (Sulfonic Acid) | < 2 (Strongly acidic) | Inferred |
| pKa₂ (Quinolinium ion) | 4.092 | [4] |
| pKa₃ (Phenolic OH) | ~8.5 | Inferred from related compounds |
| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | [4][5] |
Stability: 8-hydroxyquinoline-5-sulfonic acid is generally stable under normal laboratory conditions. However, its stability can be influenced by factors such as pH, light, and temperature. Studies on its photophysical behavior indicate that it can undergo photochemical reactions, particularly in alkaline media when exposed to light in the presence of a photosensitizer.[7] Thermal degradation studies have also been conducted, primarily in the context of its polymers, showing decomposition at elevated temperatures.[9]
Experimental Protocols
Synthesis of this compound
This protocol describes the sulfonation of 8-hydroxyquinoline. Caution: This reaction involves the use of corrosive and hazardous reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
8-Hydroxyquinoline
-
Fuming sulfuric acid (e.g., 65%)
-
Ice
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add a calculated amount of fuming sulfuric acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add 8-hydroxyquinoline to the stirred fuming sulfuric acid, ensuring the temperature remains below a controlled limit (e.g., 40-60°C). The addition should be completed over a period of several hours.[1]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Slowly raise the temperature to approximately 110-120°C and maintain it for about 3 hours to ensure the completion of the sulfonation reaction.[1]
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Under vigorous stirring, slowly and carefully pour the sulfonated liquid into the ice-water mixture.
-
Cool the resulting slurry to around 5°C to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold deionized water, and dry it to obtain crude 8-hydroxyquinoline-5-sulfonic acid.
-
The product can be further purified by recrystallization from water or dilute HCl.[7]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for the analysis of 8-hydroxyquinoline-5-sulfonic acid.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of the analyte (e.g., 250 nm).
Workflow:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Mechanism of Action: Metal Chelation
The primary mechanism underpinning the utility of 8-hydroxyquinoline-5-sulfonic acid is its ability to form stable complexes with metal ions.
The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group act as Lewis bases, donating their lone pairs of electrons to the metal ion, which acts as a Lewis acid. This results in the formation of a highly stable five-membered chelate ring. The stoichiometry of the complex (metal-to-ligand ratio) depends on the coordination number of the metal ion. For many divalent and trivalent metal ions, complexes with 1:1, 1:2, and 1:3 metal-to-ligand ratios can be formed.
This chelation process rigidifies the molecular structure, which in turn restricts intramolecular vibrations and rotations. This rigidity minimizes non-radiative decay pathways for the excited state, leading to a significant increase in fluorescence quantum yield. This phenomenon is the basis for its use as a highly sensitive fluorescent probe for metal ion detection.
Conclusion
The molecular structure of this compound is a testament to the elegant relationship between form and function at the molecular level. Its planar, rigid quinoline core, appended with a solubilizing sulfonic acid group and a chelating hydroxyl group, endows it with the remarkable ability to selectively bind metal ions and transduce this event into a readily detectable optical signal. This guide has provided a detailed examination of its structural and functional characteristics, from its fundamental bonding and stereochemistry to its practical application in synthesis and analysis. A thorough grasp of these principles is paramount for researchers seeking to harness the full potential of this versatile molecule in their scientific pursuits.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 7. 8-Hydroxyquinoline-5-sulfonic acid monohydrate for synthesis 283158-18-9 [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 8-Hydroxyquinoline-5-Sulfonic Acid Hydrate
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 8-hydroxyquinoline-5-sulfonic acid hydrate. It is designed to bridge theoretical principles with practical, field-proven methodologies, ensuring both scientific integrity and successful experimental outcomes.
Introduction: Significance and Applications
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of 8-hydroxyquinoline, a heterocyclic organic compound.[1] The introduction of a sulfonic acid group (-SO₃H) at the 5-position of the quinoline ring significantly increases its water solubility compared to the parent molecule, while retaining the potent metal-chelating properties conferred by the nitrogen atom and the adjacent hydroxyl group.[1] This unique combination of properties makes 8-HQS a valuable compound in various scientific fields.
It is widely employed as a versatile analytical reagent for the determination of trace metals and as a pre- or post-column derivatization agent for the fluorescence detection of metal ions.[2][3] Its biological activity, including antibacterial, antifungal, and antitumor properties, is also a subject of significant research, often linked to its ability to chelate essential metal ions.[4] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules and functional materials.[2][5] This guide focuses on its direct synthesis via the sulfonation of 8-hydroxyquinoline.
The Chemistry of Synthesis: An Electrophilic Aromatic Substitution
The synthesis of 8-hydroxyquinoline-5-sulfonic acid is a classic example of an electrophilic aromatic substitution reaction. The core principle involves introducing a sulfonic acid group onto the electron-rich aromatic ring of 8-hydroxyquinoline.
Reaction Mechanism and Regioselectivity
The reaction proceeds through the sulfonation of the 8-hydroxyquinoline ring using a strong sulfonating agent, typically fuming sulfuric acid (oleum).
-
Generation of the Electrophile: Fuming sulfuric acid, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, serves as the source for the potent electrophile, SO₃.
-
Electrophilic Attack: The 8-hydroxyquinoline molecule contains two rings: a benzene ring and a pyridine ring. The hydroxyl (-OH) group on the benzene ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this case, the C5 position is para to the hydroxyl group, making it highly activated and sterically accessible for electrophilic attack by SO₃.
-
Formation of the Sigma Complex: The attack of SO₃ on the C5 position breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A base (such as HSO₄⁻ in the medium) abstracts a proton from the C5 carbon, restoring the aromatic system and yielding the final sulfonated product.
The strong directing effect of the hydroxyl group ensures that sulfonation occurs predominantly at the 5-position, leading to high regioselectivity.
Caption: Mechanism of electrophilic sulfonation of 8-hydroxyquinoline.
Detailed Experimental Protocol
This protocol is synthesized from established industrial methods and provides a reliable pathway to the target compound.[6]
Materials and Equipment
| Reagents & Materials | Specifications | Equipment |
| 8-Hydroxyquinoline | 99% purity, powder | 500 mL Three-necked round-bottom flask |
| Fuming Sulfuric Acid | 20-30% free SO₃ (Oleum) | Mechanical stirrer with PTFE blade |
| Crushed Ice / Distilled Water | Dropping funnel | |
| Thermometer (-10 to 150 °C) | ||
| Heating mantle with temperature control | ||
| Large beaker (2 L) | ||
| Buchner funnel and vacuum flask | ||
| pH indicator strips |
Step-by-Step Synthesis Procedure
Safety Precaution: This reaction is highly exothermic and involves extremely corrosive materials. It must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in a large ice-water bath.
-
Charging the Reagent: Carefully charge the three-necked flask with 250 g of fuming sulfuric acid. Begin stirring and allow the acid to cool to below 10 °C.
-
Substrate Addition: Slowly and portion-wise, add 100 g of 8-hydroxyquinoline powder to the stirred, cold acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 60 °C.[6] This step is highly exothermic and requires vigilant temperature monitoring. The addition should take approximately 2-3 hours.
-
Reaction Drive: Once the addition is complete, remove the ice bath. Continue stirring for an additional 30 minutes. Then, slowly heat the reaction mixture using the heating mantle to 120 °C. Maintain this temperature with continuous stirring for 3 hours to ensure the sulfonation reaction goes to completion.[6]
-
Quenching and Precipitation: After 3 hours, turn off the heating and allow the dark, viscous mixture to cool to room temperature. In a separate 2 L beaker, prepare a slurry of 400 g of crushed ice and water.
-
Isolation: Slowly and carefully , pour the sulfonated reaction mixture into the ice-water slurry with vigorous stirring. This quenching step is also highly exothermic. The product, 8-hydroxyquinoline-5-sulfonic acid, will precipitate as a yellow solid.
-
Filtration and Washing: Cool the slurry to below 5 °C in an ice bath to maximize precipitation.[6] Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is no longer strongly acidic.
-
Drying: Dry the resulting yellow crystalline powder. The product at this stage is the hydrate form.
Caption: Workflow for the synthesis of 8-hydroxyquinoline-5-sulfonic acid.
Purification and Characterization
While the crude product is often of sufficient purity for some applications, recrystallization can be performed to obtain a high-purity analytical standard.
Purification Method
The most common method for purification is recrystallization from hot water or dilute hydrochloric acid.[7]
-
Dissolve the crude solid in a minimum amount of boiling distilled water.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Physical and Chemical Properties
The final product should be a yellow, fine crystalline powder.[7]
| Property | Value | Source |
| Chemical Formula | C₉H₇NO₄S · xH₂O | [8] |
| Molecular Weight | 225.22 g/mol (anhydrous) | [9] |
| Appearance | Yellow crystalline powder | [7] |
| Melting Point | >300 °C (decomposes) | [8] |
| Solubility | Soluble in water | [2] |
| Assay | ≥97.5% (dry basis) | [3] |
Safety, Handling, and Storage
Professional diligence in safety and handling is paramount for this synthesis.
-
Hazard Identification: 8-Hydroxyquinoline-5-sulfonic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[10][11] The primary danger in the synthesis comes from fuming sulfuric acid, which is extremely corrosive and reacts violently with water.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a face shield over safety goggles, and a chemical-resistant apron or lab coat.[12] All operations must be conducted within a certified chemical fume hood.[10]
-
Handling: Always add the 8-hydroxyquinoline to the acid slowly. Never add water to the concentrated reaction mixture; always add the acid mixture to ice/water.[6]
-
Storage: Store the final product in a tightly closed container in a dry, well-ventilated area.[12]
-
Waste Disposal: Reaction residues and acidic filtrates must be neutralized carefully with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposal in accordance with local, state, and federal regulations.[11]
Conclusion
The synthesis of this compound via direct sulfonation of 8-hydroxyquinoline is a robust and well-established method. Success hinges on the careful control of reaction parameters, particularly temperature during the addition of the substrate and the subsequent heating phase. By adhering to the principles of electrophilic aromatic substitution and following a meticulous and safety-conscious experimental protocol, researchers can reliably produce this valuable chemical compound for a wide array of applications in analytics, medicine, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. B20022.18 [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 8. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3 [sigmaaldrich.com]
- 9. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 8-Hydroxyquinoline-5-sulfonic acid - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of 8-Hydroxyquinoline-5-sulfonic acid Hydrate
Introduction
8-Hydroxyquinoline-5-sulfonic acid hydrate is a crystalline powder, typically yellow in appearance, belonging to the quinoline family of compounds.[1][2][3] Its molecular structure, featuring both a hydroxyl group and a sulfonic acid group on the quinoline scaffold, imparts a unique combination of properties that make it a valuable reagent in various scientific applications. Notably, it is utilized in the synthesis of certain pharmaceutical compounds and as a chelating agent for the determination of trace metals.[3][4] A thorough understanding of its solubility characteristics in different solvent systems is paramount for its effective application in research, particularly in the fields of analytical chemistry and drug development.
This technical guide provides a detailed overview of the solubility of this compound. It synthesizes available qualitative data, explores the key physicochemical factors governing its solubility, and presents a standardized experimental protocol for the quantitative determination of its solubility, empowering researchers to ascertain precise solubility parameters for their specific applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₄S·xH₂O | [1][5] |
| Molecular Weight | 225.22 g/mol (anhydrous basis) | [1][5] |
| Appearance | Yellow or cream crystalline powder or lumps | [1][2][3][4] |
| Melting Point | >300 °C (decomposes) | [6] |
| pKa₁ (Sulfonic Acid Group) | ~0.5 (estimated for aromatic sulfonic acids) | |
| pKa₂ (Quinolinium Ion) | 4.092 | [7] |
| pKa₃ (Hydroxyl Group) | 8.776 | [7] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its handling, formulation, and application. While precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, a qualitative understanding has been established through various sources.
Qualitative Solubility Data
The following table summarizes the observed solubility of this compound in common laboratory solvents. It is important to note that these are descriptive classifications and the actual quantitative solubility can be influenced by factors such as temperature and the specific hydration state of the compound.
| Solvent | Qualitative Solubility | Source(s) |
| Water | Soluble, Freely Soluble, Very Soluble | [6][8][9] |
| Pyridine | A 5% solution forms a clear yellow solution | [1][5] |
| Ethanol | Sparingly Soluble | |
| Methanol | Slightly Soluble (solubility increases with heating and sonication) | [7] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [7] |
| Most Common Organic Solvents | Slightly Soluble | [8] |
The high solubility in water can be attributed to the presence of the highly polar sulfonic acid group, which readily interacts with water molecules through hydrogen bonding.[1]
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors. A comprehensive understanding of these factors is crucial for controlling and optimizing its dissolution for specific applications.
The Critical Role of pH
As an amphoteric molecule with three ionizable groups, the solubility of this compound is profoundly dependent on the pH of the aqueous medium. The ionization state of the sulfonic acid, quinoline nitrogen, and hydroxyl groups dictates the overall charge of the molecule and its interaction with the solvent.
-
Strongly Acidic Conditions (pH < 1): In a highly acidic environment, the sulfonic acid group is protonated (-SO₃H), the quinoline nitrogen is protonated (-NH⁺-), and the hydroxyl group is protonated (-OH). The molecule carries a net positive charge.
-
Moderately Acidic Conditions (pH 1 - 4): The sulfonic acid group will be deprotonated (-SO₃⁻), while the quinoline nitrogen remains protonated (-NH⁺-), and the hydroxyl group is protonated (-OH). The molecule exists as a zwitterion, which can influence its solubility.
-
Near-Neutral to Weakly Basic Conditions (pH 4 - 8.8): In this range, the sulfonic acid group is deprotonated (-SO₃⁻), the quinoline nitrogen is deprotonated (-N-), and the hydroxyl group remains protonated (-OH). The molecule carries a net negative charge.
-
Strongly Basic Conditions (pH > 8.8): At high pH, the sulfonic acid group is deprotonated (-SO₃⁻), the quinoline nitrogen is deprotonated (-N-), and the hydroxyl group is deprotonated (-O⁻). The molecule carries a net charge of -2.
The presence of charged species generally enhances water solubility. Therefore, the solubility of this compound is expected to be lowest at its isoelectric point and significantly higher at pH values where it exists predominantly as a charged species.
Caption: Ionization states of 8-hydroxyquinoline-5-sulfonic acid at different pH ranges.
Impact of Temperature
For most solid solutes, solubility increases with temperature. This general principle is expected to apply to this compound. The dissolution process is typically endothermic, meaning that providing thermal energy to the system favors the breaking of the crystal lattice and the solvation of the molecules, leading to a higher solubility at elevated temperatures. However, the exact quantitative relationship between temperature and solubility for this compound requires experimental determination.
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following methodology is based on the well-established "shake-flask" method, which is a cornerstone of solubility determination in the pharmaceutical and chemical industries. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.
Principle
The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant no longer changes over time.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO) of appropriate purity
-
Volumetric flasks and pipettes
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials or flasks. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the desired solvent to each vial.
-
For aqueous solubility determination at different pH values, use appropriate buffer solutions.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature orbital shaker or water bath.
-
Agitate the samples at a consistent rate to ensure thorough mixing. A typical equilibration time is 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements are in agreement.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining undissolved particles, filter the supernatant through a syringe filter into a clean vial. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered supernatant from the saturated solution using a suitable and validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100 g, or molarity.
-
For aqueous solutions, report the final pH of the saturated solution.
-
Report the temperature at which the solubility was determined.
-
References
- 1. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 2. chembk.com [chembk.com]
- 3. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 4. This compound, 98% 500 g | Request for Quote [thermofisher.com]
- 5. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 6. 8-HYDROXYQUINOLINE-5-SULFONIC ACID CAS#: 207386-92-3 [m.chemicalbook.com]
- 7. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]
- 8. 8-Hydroxyquinoline-5-sulfonic acid monohydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-Depth Technical Guide to 8-hydroxyquinoline-5-sulfonic acid hydrate (CAS: 207386-92-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Chelator
8-Hydroxyquinoline-5-sulfonic acid hydrate stands as a compound of significant interest at the crossroads of analytical chemistry and biomedical research. As a sulfonated derivative of 8-hydroxyquinoline, it retains the potent metal-chelating properties of its parent molecule while gaining enhanced aqueous solubility—a feature that broadens its applicability in biological and analytical systems. This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of properties. It aims to provide a comprehensive, in-depth understanding of this compound, from its fundamental characteristics and synthesis to its practical applications, complete with detailed experimental protocols. By elucidating the "why" behind the "how," this document serves as a technical resource to empower innovation and accelerate discovery.
Section 1: Core Compound Profile
Chemical Identity and Physicochemical Properties
This compound, also known as Oxine-5-sulfonic acid, is a pale yellow crystalline solid.[1] The addition of the sulfonic acid group at the 5-position of the 8-hydroxyquinoline scaffold dramatically increases its water solubility compared to the parent compound, 8-hydroxyquinoline.
| Property | Value | Source(s) |
| CAS Number | 207386-92-3 | [2][3][4] |
| Molecular Formula | C₉H₇NO₄S · xH₂O | [2][3][5] |
| Molecular Weight | 225.22 g/mol (anhydrous basis) | [2][3][5] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in water | [1] |
| pKa | Data not available for the hydrate; related compounds show pKa values influenced by substituents. |
The Power of Chelation: Mechanism of Action
The functionality of this compound is intrinsically linked to its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring with a wide array of metal ions. This chelation is the cornerstone of its utility in both analytical and biological applications.
In biological systems, this sequestration of essential metal ions can disrupt vital cellular processes. Many enzymes rely on metal cofactors for their catalytic activity. By binding to these metals, 8-hydroxyquinoline derivatives can inhibit enzyme function, leading to antimicrobial and anticancer effects.[6] The sulfonic acid moiety, while enhancing water solubility, can also influence the cell permeability and overall bioavailability of the compound.[7]
In analytical applications, the chelation of metal ions often results in the formation of intensely fluorescent complexes.[8] This property is harnessed for the sensitive and selective detection of trace metals.
Caption: Chelation of a metal ion by 8-hydroxyquinoline-5-sulfonic acid.
Section 2: Synthesis and Characterization
Synthesis Pathway: From Quinoline to Sulfonated Hydrate
The synthesis of this compound is a multi-step process that begins with the sulfonation of quinoline, followed by alkali fusion to introduce the hydroxyl group, and finally, sulfonation of the resulting 8-hydroxyquinoline.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol synthesizes information from various established methods for the sulfonation of quinolines and subsequent modifications.
Step 1: Synthesis of 8-Quinoline Sulfonic Acid
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place 250g of 65% fuming sulfuric acid.[9]
-
Slowly add 100g of quinoline to the fuming sulfuric acid under constant stirring, maintaining the temperature below 60°C. The addition should be completed over approximately 3 hours.[9]
-
After the addition is complete, continue stirring for another 30 minutes.
-
Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[9]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the sulfonated mixture into 400g of ice water with vigorous stirring.
-
Cool the resulting solution to approximately 5°C to precipitate the 8-quinoline sulfonic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 8-quinoline sulfonic acid.
Step 2: Synthesis of 8-Hydroxyquinoline
-
In an autoclave, combine 52g of the 8-quinoline sulfonic acid obtained in Step 1, 40g of water, and 40g of sodium hydroxide.[9]
-
Seal the autoclave and heat to 180°C, raising the pressure to approximately 1.5 MPa.
-
Maintain these conditions for 7 hours to facilitate the alkali fusion reaction.[9]
-
Cool the autoclave to 60°C and carefully release the pressure.
-
Add 100ml of water and stir the mixture. The resulting product is the sodium salt of 8-hydroxyquinoline.
-
Neutralize the solution with an appropriate acid (e.g., sulfuric acid) to precipitate 8-hydroxyquinoline.
-
Filter, wash, and dry the product.
Step 3: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid and its Hydrate
-
To synthesize 8-hydroxyquinoline-5-sulfonyl chloride, which can then be hydrolyzed, place 8-hydroxyquinoline in an ice bath.[10]
-
Slowly add chlorosulfonic acid with stirring. This reaction is highly exothermic and requires careful temperature control.[10]
-
The resulting 8-hydroxyquinoline-5-sulfonyl chloride is sensitive to moisture and will hydrolyze to 8-hydroxyquinoline-5-sulfonic acid.[10]
-
To obtain the hydrate, recrystallize the crude 8-hydroxyquinoline-5-sulfonic acid from hot water.[11] The slow cooling of the aqueous solution will yield the crystalline hydrate. The exact degree of hydration (xH₂O) may vary depending on the crystallization conditions.
Characterization and Quality Control
A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results |
| FTIR Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl and water), N-H stretching (zwitterionic form), C=C and C=N stretching of the quinoline ring, and S=O stretching of the sulfonic acid group. |
| ¹H NMR Spectroscopy | Aromatic protons of the quinoline ring will show characteristic chemical shifts and coupling patterns. The presence of water will be indicated by a broad singlet. |
| Mass Spectrometry | The molecular ion peak corresponding to the anhydrous compound (m/z = 225.22) should be observed.[12] |
| Elemental Analysis | The percentage composition of C, H, N, and S should be consistent with the molecular formula C₉H₇NO₄S. |
| Karl Fischer Titration | To determine the water content and confirm the degree of hydration.[13] |
Section 3: Applications in Research and Drug Development
Analytical Chemistry: A Fluorescent Probe for Metal Ion Detection
The ability of 8-hydroxyquinoline-5-sulfonic acid to form highly fluorescent complexes with a variety of metal ions makes it an excellent reagent for their determination.[8][14]
Experimental Protocol: Fluorometric Determination of Metal Ions
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Prepare a buffer solution to maintain the optimal pH for complex formation (typically between pH 5 and 9, depending on the metal ion).[14][15]
-
Sample Preparation: Prepare a series of standard solutions of the metal ion of interest in deionized water. Prepare the unknown sample, ensuring it is in a suitable aqueous matrix.
-
Complex Formation: In a cuvette, mix an aliquot of the metal ion standard or unknown sample with the 8-hydroxyquinoline-5-sulfonic acid solution and the buffer. Allow sufficient time for the complex to form.
-
Fluorometric Measurement: Use a spectrofluorometer to measure the fluorescence intensity of the solution. Determine the optimal excitation and emission wavelengths for the specific metal-HQS complex.[14]
-
Quantification: Create a calibration curve by plotting the fluorescence intensity of the standard solutions against their concentrations. Use the calibration curve to determine the concentration of the metal ion in the unknown sample.
Workflow for Metal Ion Detection
Caption: Workflow for the fluorometric determination of metal ions.
Drug Development: Antifungal and Anticancer Potential
The metal-chelating properties of 8-hydroxyquinoline derivatives are the basis for their investigation as potential therapeutic agents. By sequestering metal ions essential for microbial or cancer cell survival and proliferation, these compounds can exert cytotoxic effects.[16]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution) This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[8]
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.[5][8]
-
Inoculation: Inoculate each well with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[8]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[8]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that results in no visible growth of the fungus.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17][18]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.
Section 4: Safety and Handling
This compound is classified as an irritant.[19] It can cause skin and serious eye irritation, and may cause respiratory irritation.[19]
4.1. Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[4]
4.2. Toxicological Profile
-
Acute Toxicity: The intraperitoneal LD50 in mice is reported to be greater than 800 mg/kg.[19]
-
Chronic Toxicity: Data on the long-term effects of exposure are limited. However, some 8-hydroxyquinoline derivatives have been associated with neurotoxicity at high doses.
Section 5: Conclusion and Future Directions
This compound is a versatile and valuable compound for researchers in both analytical chemistry and drug development. Its enhanced water solubility and potent metal-chelating ability open doors to a wide range of applications. While its utility as a fluorescent probe for metal ion detection is well-established, its potential as an antifungal and anticancer agent warrants further investigation. Future research should focus on detailed in vivo studies to evaluate its therapeutic efficacy, pharmacokinetic profile, and long-term toxicological effects. The development of targeted drug delivery systems for this compound could also enhance its therapeutic index and minimize potential side effects. As our understanding of the intricate role of metal ions in biological systems grows, the importance of chelating agents like this compound in both diagnostics and therapeutics is set to expand.
References
- 1. aksci.com [aksci.com]
- 2. Determination of metal ions by capillary zone electrophoresis with on-column chelation using 8-hydroxyquinoline-5-sulfonic acid (Journal Article) | OSTI.GOV [osti.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 5. academic.oup.com [academic.oup.com]
- 6. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 13. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities [mdpi.com]
- 17. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 18. researchgate.net [researchgate.net]
- 19. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 8-hydroxyquinoline [sitem.herts.ac.uk]
spectroscopic properties of 8-hydroxyquinoline-5-sulfonic acid
An In-depth Technical Guide to the Spectroscopic Properties of 8-Hydroxyquinoline-5-Sulfonic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a water-soluble derivative of 8-hydroxyquinoline, a powerful chelating agent with a rich history in analytical chemistry and diverse applications in modern science.[1] Its spectroscopic properties are of paramount importance, underpinning its use as a fluorescent probe for metal ion detection, an active agent in pharmaceuticals, and a component in advanced materials.[2][3] This guide provides a comprehensive exploration of the spectroscopic characteristics of 8-HQS, focusing on its absorption and fluorescence behavior. We will delve into the profound influence of environmental factors, such as pH and metal ion coordination, explaining the underlying photophysical mechanisms and providing field-proven experimental protocols for their characterization.
Foundational Photophysics: The Role of Molecular Structure and Proton Transfer
The spectroscopic behavior of 8-hydroxyquinoline-5-sulfonic acid is dictated by its molecular structure, which features a quinoline ring system with a hydroxyl group (-OH) at position 8 and a sulfonic acid group (-SO₃H) at position 5. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group create a prime site for intramolecular hydrogen bonding.
This arrangement facilitates a critical photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) .[4] In its ground state, 8-HQS exists predominantly in its enol form. Upon photoexcitation, a proton can be rapidly transferred from the hydroxyl donor to the nitrogen acceptor, creating a transient keto tautomer.[4] This ESIPT process is an efficient non-radiative decay pathway, meaning the molecule quickly returns to the ground state without emitting light. This is the primary reason why 8-HQS itself is virtually non-fluorescent in solution.[5] Understanding this ESIPT mechanism is crucial as its inhibition is the key to unlocking the compound's potent fluorescence capabilities.
Influence of pH on Spectroscopic Properties
The spectroscopic properties of 8-HQS are highly sensitive to pH due to the presence of three ionizable groups: the sulfonic acid, the phenolic hydroxyl group, and the quinolinic nitrogen. The molecule can exist in cationic, neutral/zwitterionic, and anionic forms, each with a distinct electronic structure and, consequently, a unique absorption spectrum.
The absorption bands observed for 8-HQS are typically assigned to π-π* and n-π* electronic transitions within the quinoline ring system.[6] Changes in pH alter the protonation state of the molecule, which in turn modifies these transition energies, leading to shifts in the maximum absorption wavelength (λmax).[6][7] For instance, in acidic, neutral, and alkaline mediums, 8-HQS displays different λmax values, reflecting the dominant species in solution.[6]
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 8-Hydroxyquinoline-5-sulfonic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline-5-sulfonic acid hydrate is a valuable chelating agent and intermediate in pharmaceutical synthesis. Its utility, however, is paired with a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide, designed for the experienced researcher, moves beyond rudimentary safety checklists to provide a deeper, mechanistic understanding of the principles behind the safe handling of this compound. By fostering a proactive safety culture grounded in scientific rationale, we can mitigate risks and ensure both personal safety and the integrity of our research.
Part 1: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance, and a comprehensive understanding of its potential dangers is the foundation of safe handling.[1][2]
GHS Hazard Classification
A critical first step in risk assessment is to internalize the Globally Harmonized System (GHS) classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][2][3] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
This data is a synthesis of information from multiple safety data sheets. The exact classification may vary slightly between suppliers.
The causality behind these classifications lies in the compound's chemical nature. The sulfonic acid group contributes to its acidic properties, which can cause irritation upon contact with skin and mucous membranes. The quinoline ring system, while a key to its chelating ability, can also interact with biological macromolecules, leading to irritation and potential toxicity.
Visualizing the Hazard Profile
To ensure immediate recognition of the primary hazards, the following diagram outlines the key precautionary statements associated with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 8-Hydroxyquinoline-5-sulfonic acid - Safety Data Sheet [chemicalbook.com]
- 3. 8-Hydroxyquinoline-5-sulfonic acid monohydrate CAS 283158-18-9 | 814436 [merckmillipore.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 207386-92-3 Name: 8-Hydroxyquinoline-5-sulfonic acid hydrate8-Hydroxyquinoline-5-sulphonic acid hydrate [xixisys.com]
An In-depth Technical Guide to the Biological Activity of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] This guide focuses on a key derivative, 8-hydroxyquinoline-5-sulfonic acid hydrate (8-HQS), providing an in-depth analysis for researchers, scientists, and drug development professionals. The introduction of a sulfonic acid moiety at the 5-position significantly alters the parent molecule's physicochemical properties, primarily enhancing its aqueous solubility.[2] This modification profoundly influences its biological profile. This document delineates the core mechanisms of action, explores the spectrum of its biological effects—including antimicrobial, anticancer, and neuroprotective activities—and furnishes detailed, field-tested experimental protocols to empower researchers in their investigations.
Core Mechanistic Principle: Metal Ion Chelation
The predominant mechanism underpinning the biological activity of 8-HQS is its function as a potent chelating agent.[3] The structural arrangement of the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring creates a bidentate ligand capable of forming stable complexes with a wide array of divalent and trivalent metal ions, such as Cu²⁺, Fe³⁺, and Zn²⁺.[4][5] This sequestration of essential metal ions is the causal basis for many of its biological effects.
Causality Insight: In a biological system, metal ions are critical cofactors for numerous enzymes and proteins essential for pathogen survival and cancer cell proliferation. By chelating these ions, 8-HQS disrupts vital metabolic pathways, leading to cellular dysfunction and death.[6] For instance, the formation of 8-HQS-metal complexes can inhibit metalloenzymes or generate reactive oxygen species (ROS), inducing oxidative stress. The addition of the hydrophilic sulfonic acid group (-SO₃H) enhances water solubility, which facilitates its use in aqueous biological assays, though it may decrease cell permeability compared to its more lipophilic parent, 8-HQ.[2][7]
Caption: Metal chelation mechanism of 8-HQS leading to biological activity.
Spectrum of Biological Activities & Investigational Protocols
Antimicrobial & Antifungal Activity
8-HQS and its derivatives exhibit broad-spectrum activity against various pathogenic bacteria and fungi.[1][4] Studies have demonstrated its efficacy against Staphylococcus aureus, Candida albicans, and various dermatophytes.[4][8]
Mechanism of Action: The primary antimicrobial mechanism involves the disruption of the functional integrity of the cytoplasmic membrane.[8] Unlike other 8-HQ derivatives that may target the cell wall, 8-HQS, being deprotonated and ionic at physiological pH, appears to penetrate and compromise the fungal cell membrane, leading to leakage of cellular contents and cell death.[8] Furthermore, the formation of complexes with metals like copper and iron has been shown to enhance this antimicrobial potency.[4]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a self-validating system to quantify the antimicrobial efficacy of 8-HQS.
-
Preparation:
-
Prepare a stock solution of 8-HQS hydrate in sterile deionized water or an appropriate solvent (e.g., DMSO, ensuring final concentration does not inhibit microbial growth).
-
Culture the target microorganism (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) to log phase. Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the 8-HQS stock solution in broth, typically from 256 µg/mL down to 0.5 µg/mL.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis:
-
The MIC is determined as the lowest concentration of 8-HQS that completely inhibits visible growth of the microorganism.
-
To confirm, an indicator dye such as resazurin can be added, which changes color in the presence of metabolic activity.
-
Anticancer Activity
Derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated significant cytotoxic activity against several human cancer cell lines, including amelanotic melanoma (C-32), lung adenocarcinoma (A549), and breast adenocarcinoma (MDA-MB-231).[9]
Mechanism of Action: The anticancer effect is linked to the modulation of key proteins involved in cell cycle regulation and apoptosis.[10] Specifically, active derivatives have been shown to increase the transcriptional activity of tumor suppressors like p53 and p21 and alter the expression ratio of the apoptotic regulators BCL-2 and BAX, tipping the balance towards programmed cell death.[9] The presence of an unsubstituted phenolic group at position 8 is considered crucial for this biological activity.[10]
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay provides a robust measure of cell viability and is foundational for assessing cytotoxic potential.[11]
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of 8-HQS hydrate in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (solvent only) and untreated cells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality Insight: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
-
Solubilization & Measurement: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[13] Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Neuroprotective Effects
8-HQ derivatives have emerged as promising agents for neuroprotection, particularly in models of hyperglycemia-induced neurotoxicity.[14] Metal ion imbalance is a key factor in the pathogenesis of several neurodegenerative diseases, making metal chelators like 8-HQS compounds of significant interest.[15][16]
Mechanism of Action: 8-HQ derivatives can ameliorate high glucose-induced toxicity in neuronal cells (e.g., SH-SY5Y) by modulating calpain-dependent apoptotic pathways.[14] High glucose can elevate intracellular calcium, leading to the activation of calpain, a protease that triggers cell death. 8-HQ compounds have been shown to attenuate the increased expression of calpain, thereby protecting neuronal cells.[14] This neuroprotective effect is also attributed to their antioxidant properties and ability to cross the blood-brain barrier.[14]
Caption: Neuroprotective pathway of 8-HQS derivatives against high glucose.
Quantitative Data Summary
The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the specific substitutions on the quinoline ring. The following table summarizes reported activity data for various derivatives.
| Compound Class | Target | Assay | Activity (IC₅₀ / MIC) | Reference |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | Cytotoxicity | 11.2 - 27.5 µM | [9] |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | A549 (Lung Cancer) | Cytotoxicity | 10.4 - 25.1 µM | [9] |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 11.9 - 24.3 µM | [9] |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | S. aureus (MRSA) | Antimicrobial | 12.5 - 50 µg/mL | [10] |
| 8-HQ Parent Compound | S. aureus | Antimicrobial | 3.44 - 13.78 µM | [17] |
| 5,7-dibromo-2-methylquinolin-8-ol | S. aureus | Antimicrobial | 6.25 µg/mL | [18] |
Structure-Activity Relationship (SAR) Insights
-
Position 8 -OH Group: The phenolic hydroxyl group at position 8 is fundamental for both metal chelation and the resultant biological activities.[5][10]
-
Position 5 -SO₃H Group: The sulfonic acid group dramatically increases water solubility.[2] However, it has been observed to decrease cytotoxicity in some cancer cell lines, likely due to hindered cell permeability compared to more lipophilic analogs.[7]
-
Metal Complexation: The biological activity of 8-HQS can be significantly enhanced upon complexation with transition metal ions like Cu²⁺ or Fe³⁺.[4] This suggests that the 8-HQS-metal complex itself is a potent bioactive species.
Conclusion and Future Directions
This compound is a versatile and potent bioactive molecule whose efficacy is intrinsically linked to its metal-chelating properties. Its broad-spectrum antimicrobial, anticancer, and neuroprotective activities make it and its derivatives compelling candidates for further therapeutic development. The enhanced aqueous solubility imparted by the sulfonic acid group presents both advantages for formulation and challenges for cell permeability that must be carefully considered.
Future research should focus on the synthesis of novel derivatives to optimize the structure-activity relationship, exploring advanced drug delivery systems (e.g., nanoemulsions) to improve bioavailability, and conducting further mechanistic studies to fully elucidate its therapeutic potential across different disease models.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Metal Chelation Properties of 8-hydroxyquinoline-5-sulfonic acid hydrate
Abstract
8-Hydroxyquinoline-5-sulfonic acid hydrate (HQS) is a water-soluble derivative of 8-hydroxyquinoline (8-HQ) that has garnered significant attention for its potent metal-chelating capabilities.[1][2] This guide provides a comprehensive technical overview of the core principles governing HQS-metal interactions, offering researchers, scientists, and drug development professionals a detailed understanding of its coordination chemistry, photophysical properties, and diverse applications. We will explore the mechanistic basis of chelation, detail the stoichiometry and stability of various metal complexes, present validated experimental protocols for characterization, and discuss the implications of these properties in analytical chemistry and neurodegenerative disease research.
Introduction: The Significance of this compound as a Chelating Agent
8-Hydroxyquinoline and its derivatives are a well-established class of chelating agents with a rich history in analytical chemistry and medicinal applications.[3][4] The parent compound, 8-hydroxyquinoline, is a bidentate ligand, meaning it forms two bonds with a central metal ion.[5][6] This chelation occurs through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring, resulting in the formation of a stable five-membered ring with the metal ion.[7] This ability to form stable complexes is a unique feature among the seven isomers of monohydroxyquinoline.[2]
The introduction of a sulfonic acid group at the 5-position of the 8-hydroxyquinoline scaffold to create 8-hydroxyquinoline-5-sulfonic acid (HQS) significantly enhances its aqueous solubility without compromising its intrinsic chelating properties.[1] This increased solubility makes HQS particularly advantageous for applications in biological systems and aqueous-based analytical techniques.[1]
The biological and chemical activities of HQS are intrinsically linked to its ability to bind with a variety of metal ions. This interaction can modulate the metal's bioavailability, redox activity, and catalytic properties, leading to a wide range of effects. In the realm of drug development, the ability of 8-hydroxyquinoline derivatives to chelate metal ions implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's, has made them promising therapeutic candidates.[8][9]
The Core Mechanism of Chelation
The chelating action of 8-hydroxyquinoline-5-sulfonic acid is a classic example of coordination chemistry. The molecule acts as a bidentate ligand, utilizing the lone pair of electrons on the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group to form coordinate covalent bonds with a metal ion.
Caption: Chelation of a metal ion by 8-hydroxyquinoline-5-sulfonic acid.
The formation of these stable metal complexes alters the physicochemical properties of both the metal ion and the HQS molecule, leading to observable changes in their spectroscopic and electrochemical behavior. The stability of these complexes is a critical factor influencing their biological activity and analytical utility.
Coordination Chemistry with Various Metal Ions
8-Hydroxyquinoline-5-sulfonic acid forms complexes with a wide array of metal ions. The stoichiometry of these complexes, most commonly 1:1 or 1:2 (metal:ligand), and their stability constants (log K) are dependent on the specific metal ion, pH, and solvent conditions.[5][10]
Stoichiometry and Stability Constants
The stability of metal-HQS complexes is a key determinant of their utility. Higher stability constants indicate a stronger affinity between the ligand and the metal ion.
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Method |
| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 | Potentiometry[11] |
| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | Potentiometry[11] |
| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 | Potentiometry[11] |
| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 | Potentiometry[11] |
| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 | Potentiometry[11] |
| Al(III) | 1:3 | - | Spectrophotometry[12] |
| Ga(III) | 1:3 | - | Spectrophotometry[12] |
| In(III) | 1:3 | - | Spectrophotometry[12] |
| Mo(VI) | 1:2 | - | NMR, DFT[10] |
| W(VI) | 1:2 | - | NMR, DFT[10] |
Note: Stability constants can vary with experimental conditions.
Influence of pH
The pH of the solution plays a crucial role in the formation of HQS-metal complexes. The hydroxyl group of HQS must be deprotonated for chelation to occur, a process that is favored at higher pH values. However, at very high pH, the formation of metal hydroxo complexes can compete with the chelation reaction. Consequently, the optimal pH for complex formation typically lies between 5 and 8 for many metal ions.[1]
Photophysical Properties of HQS-Metal Complexes
One of the most remarkable features of 8-hydroxyquinoline-5-sulfonic acid is the significant change in its fluorescence properties upon metal chelation. While HQS itself is virtually non-luminescent in aqueous solutions, many of its metal complexes exhibit intense fluorescence.[1][12] This "turn-on" fluorescence response forms the basis for many of its analytical applications.
However, not all metal ions induce fluorescence. Some metal ions, such as Fe(III), are known to be effective quenchers of the fluorescence of other metal-HQS chelates.[1] The photophysical behavior of HQS-metal complexes is influenced by several factors:
-
The Nature of the Metal Ion: Different metal ions lead to complexes with varying fluorescence intensities and emission wavelengths. For instance, the cadmium complex is highly fluorescent in aqueous solution.[1]
-
Ligand-to-Metal Charge Transfer (LMCT): In some complexes, such as with Mo(VI), the presence of low-lying LMCT states can quench the fluorescence.[10] In contrast, with W(VI), these LMCT states are at a much higher energy, leading to a significant increase in fluorescence.[10]
-
Solvent and Surfactant Effects: The fluorescence of many HQS-metal complexes can be enhanced in the presence of surfactants, such as hexadecyltrimethylammonium ion (HTA+), and in mixed solvent systems like water:dimethylformamide.[1]
Experimental Protocols for Characterization
The investigation of HQS-metal chelation relies on a suite of analytical techniques. Here, we provide detailed protocols for two of the most common methods: UV-Vis spectrophotometry and fluorescence spectroscopy.
UV-Vis Spectrophotometric Assay
Objective: To determine the stoichiometry and metal chelation capacity of 8-hydroxyquinoline-5-sulfonic acid.
Materials:
-
This compound
-
Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
Buffer solution (e.g., HEPES, Phosphate buffer) at a physiologically relevant pH (e.g., 7.4)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HQS in deionized water.
-
Prepare a stock solution of the metal salt in deionized water.
-
-
Determination of λmax:
-
Prepare a solution containing both HQS and the metal ion in the buffer.
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-500 nm) to determine the wavelength of maximum absorbance (λmax) for the complex.
-
-
Job's Plot for Stoichiometry Determination:
-
Prepare a series of solutions with a constant total concentration of the metal and HQS, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of HQS ranges from 0 to 1.0.[11]
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot the absorbance versus the mole fraction of HQS. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[11]
-
-
Chelation Assay:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of HQS.
-
Incubate the solutions for a set period at a controlled temperature to allow for complex formation.
-
Measure the absorbance of each solution at the λmax. An increase in absorbance with increasing HQS concentration indicates metal chelation.[11]
-
Caption: Workflow for UV-Vis spectrophotometric analysis of HQS-metal chelation.
Fluorescence Spectroscopy Assay
Objective: To assess the metal chelation activity of HQS through changes in fluorescence.
Materials:
-
This compound
-
Metal salt solution
-
Buffer solution (pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HQS and the metal salt in the buffer.
-
-
Determination of Excitation and Emission Wavelengths:
-
Prepare a solution containing both HQS and the metal ion.
-
Determine the optimal excitation and emission wavelengths for the complex by performing excitation and emission scans.
-
-
Chelation Assay:
-
Prepare a series of solutions with a fixed concentration of HQS and varying concentrations of the metal ion.
-
Incubate the solutions for a specified time at a controlled temperature.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths. An increase in fluorescence intensity with increasing metal ion concentration indicates chelation (for fluorescent complexes).[1]
-
Caption: Workflow for fluorescence spectroscopy analysis of HQS-metal chelation.
Applications in Research and Drug Development
The unique metal-chelating and photophysical properties of 8-hydroxyquinoline-5-sulfonic acid have led to its application in various scientific fields.
Analytical Chemistry
HQS is widely used as a sensitive and selective reagent for the determination of metal ions.[13] Its ability to form fluorescent complexes with many metals allows for their detection at trace levels using fluorescence spectroscopy.[1] It can also be employed in chromatographic techniques, where it can be introduced post-column or incorporated into the eluent to detect separated metal ions.[1]
Neurodegenerative Diseases and Drug Development
A growing body of evidence suggests that dyshomeostasis of metal ions, particularly copper, zinc, and iron, plays a significant role in the pathology of neurodegenerative diseases like Alzheimer's disease.[9] These metal ions can promote the aggregation of amyloid-β peptides and contribute to oxidative stress.[14]
8-Hydroxyquinoline derivatives, including HQS, have emerged as promising therapeutic agents due to their ability to chelate these metal ions and modulate their reactivity.[8] Some derivatives have been shown to inhibit the aggregation of amyloid-β, possess antioxidant properties, and exhibit neuroprotective effects.[14][15] The development of multi-target compounds based on the 8-hydroxyquinoline scaffold is an active area of research in the pursuit of effective treatments for Alzheimer's and other neurodegenerative disorders.[16]
Conclusion
This compound is a versatile and powerful tool for researchers and scientists. Its well-defined metal chelation properties, coupled with the often-dramatic changes in fluorescence upon complexation, provide a robust platform for both fundamental studies in coordination chemistry and practical applications in analytical sensing and drug development. A thorough understanding of its interaction with various metal ions, governed by factors such as pH and the surrounding medium, is essential for harnessing its full potential. The experimental protocols outlined in this guide serve as a starting point for the quantitative characterization of these interactions, enabling the design of novel analytical methods and the development of innovative therapeutic strategies.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Oxocomplexes of Mo(VI) and W(VI) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of the metal ion on the photophysical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Applications of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate: A Guide for Researchers
This guide provides an in-depth overview of 8-hydroxyquinoline-5-sulfonic acid hydrate, a versatile chelating agent with significant applications in research, particularly in drug development and analytical chemistry. This document details its commercial availability, key chemical properties, and established protocols for its use, offering a valuable resource for scientists and professionals in the field.
Introduction to a Multifunctional Molecule
This compound (8-HQS) is an organic compound characterized by a quinoline backbone substituted with a hydroxyl and a sulfonic acid group.[1] This unique structure, particularly the presence of the sulfonic acid group, imparts significant water solubility, a critical attribute for its utility in various aqueous-based experimental settings.[1][2] The molecule's primary mode of action across its diverse applications stems from its potent ability to chelate metal ions.[1][3] This sequestration of metal ions is fundamental to its biological activities and its use as an analytical reagent.
Commercial Availability and Supplier Specifications
This compound is readily available from several reputable chemical suppliers, ensuring a consistent supply for research and development needs. The quality and purity of the compound are critical for reproducible experimental outcomes. Therefore, researchers should always request and review the Certificate of Analysis (CoA) from the supplier before use.
Below is a comparative table of offerings from prominent suppliers:
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Assay | Available Quantities |
| Thermo Fisher Scientific | This compound, 98% | 207386-92-3 | C₉H₇NO₄S·xH₂O | ≥97.5% (dry wt. basis) | 5g, 25g, 100g, 500g |
| Sigma-Aldrich (Merck) | 8-Hydroxyquinoline-5-sulfonic acid monohydrate, for synthesis | 283158-18-9 | C₉H₇NO₄S·H₂O | ≥98.0% | 100g, 500g, 2.5kg |
| Sorachim SA | 8-Hydroxy-5-quinolinesulfonic acid hydrate | 207386-92-3 | C₉H₇NO₄S·xH₂O | > 97 % | Contact for quote |
| CymitQuimica | This compound | Not Specified | C₉H₉NO₅S | 98% | 5g, 25g, 100g, 500g |
| TCI Chemicals | 8-Hydroxyquinoline-5-sulfonic Acid Monohydrate | 283158-18-9 | C₉H₉NO₅S | >98.0% | Contact for quote |
Note: CAS numbers may vary depending on the hydration state of the compound. Researchers should verify the specific CAS number with the supplier.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 8-HQS is essential for its proper handling, storage, and application in experimental protocols.
| Property | Value | Source |
| Molecular Weight | 225.22 g/mol (anhydrous basis) | [4][5][6] |
| Appearance | White to pale yellow or cream crystalline powder or lumps.[1][4][7] | [1][4][7] |
| Solubility | Soluble in water and pyridine.[1][4][8] | [1][4][8] |
| Melting Point | >300 °C | [9] |
| Storage | Room temperature, protected from moisture and away from oxidizing agents and bases.[4][8] | [4][8] |
| Absorbance Peak (UV) | 243 nm | [10] |
Safety Precautions: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][11][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the solid compound.[9][11]
Core Applications in Research and Development
The utility of 8-HQS spans several scientific disciplines, primarily driven by its metal-chelating and fluorescent properties.
Analytical Chemistry: A Sensitive Reagent for Metal Ion Detection
8-HQS is widely employed as a highly sensitive reagent for the determination of trace metals.[1][7][8] Its ability to form stable, often fluorescent, complexes with a wide range of metal ions makes it an invaluable tool in analytical chemistry.[13]
-
Fluorescence Spectroscopy: The formation of metal-HQS chelates can significantly enhance fluorescence intensity, allowing for the quantification of metal ions at sub-picomole detection limits for certain metals like Cadmium, Magnesium, and Zinc.[13] The optimal pH for fluorescence of these complexes typically lies between 5 and 8.[13]
-
Chromatography: It is used as a pre- and post-column reagent for the fluorescence detection of metal ions in chromatographic systems.[7][8] The high aqueous solubility of the ligand and its metal complexes is a distinct advantage in these applications.[13]
The following diagram illustrates the workflow for metal ion detection using 8-HQS as a post-column derivatization reagent in HPLC.
Caption: Workflow for Metal Ion Detection using 8-HQS.
Pharmaceutical and Biomedical Research: A Versatile Biological Modulator
The biological activities of 8-HQS are intrinsically linked to its ability to chelate essential metal ions required for various cellular processes. This property has led to its investigation for several potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: 8-hydroxyquinoline and its derivatives have demonstrated antibacterial and antifungal properties.[1][3] The proposed mechanism involves the chelation of metal ions crucial for microbial enzyme function, thereby inhibiting their activity.[3]
-
Antitumor Potential: Research has indicated that 8-HQS and its metal complexes may possess antitumor activity.[3] Some studies have shown its ability to induce apoptosis in certain cancer cell lines.[1]
-
Enzyme Inhibition: By sequestering metal cofactors, 8-HQS can act as an inhibitor for various metalloenzymes, a property that is actively explored in drug discovery programs.
The mechanism of enzyme inhibition by 8-HQS can be visualized as follows:
Caption: Mechanism of Enzyme Inhibition by 8-HQS.
Experimental Protocols
Preparation of a Standard 8-HQS Solution for Analytical Applications
This protocol describes the preparation of a stock solution of 8-HQS suitable for use as a reagent in fluorescence spectroscopy or chromatography.
Materials:
-
This compound
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flask
-
Analytical balance
-
pH meter
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a clean volumetric flask of the appropriate size.
-
Add approximately half the final volume of deionized water to the flask and swirl to dissolve the solid. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before final dilution.
-
Once completely dissolved, add deionized water to the calibration mark of the volumetric flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Measure and adjust the pH of the solution as required for the specific application using dilute acid or base.
-
Store the solution in a well-sealed container, protected from light.
In Vitro Antimicrobial Susceptibility Testing
This protocol provides a general workflow for assessing the antimicrobial activity of 8-HQS using a broth microdilution method.
Materials:
-
This compound solution (prepared as in 5.1)
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the 8-HQS solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium without 8-HQS) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually assessing the lowest concentration of 8-HQS that inhibits visible growth of the microorganism.
Conclusion
This compound is a commercially accessible and highly versatile compound with significant utility in both analytical and biomedical research. Its strong metal-chelating properties, coupled with its water solubility and fluorescent characteristics, make it an indispensable tool for researchers. A comprehensive understanding of its properties, proper handling procedures, and established protocols is crucial for leveraging its full potential in scientific discovery and drug development.
References
- 1. Buy this compound | 207386-92-3 [smolecule.com]
- 2. This compound (283158-18-9) at Nordmann - nordmann.global [nordmann.global]
- 3. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 5. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 6. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 7. This compound, 98% 500 g | Request for Quote [thermofisher.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3 [sigmaaldrich.com]
- 10. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 8-Hydroxyquinoline-5-sulfonic acid monohydrate, 98% | Fisher Scientific [fishersci.ca]
- 13. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Purity and Assay of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate
Introduction
8-Hydroxyquinoline-5-sulfonic acid hydrate is a critical raw material and intermediate in the pharmaceutical and chemical industries, valued for its chelating and analytical properties.[1][2] Its utility in drug development and research necessitates stringent control over its purity and assay to ensure product quality, safety, and efficacy. This guide provides a comprehensive overview of the analytical methodologies for the comprehensive characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the scientific principles behind the recommended analytical techniques, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Sulfoxine, 8-Quinolinol-5-sulfonic acid | [1] |
| CAS Number | 207386-92-3 (hydrate) | [1] |
| Molecular Formula | C₉H₇NO₄S·xH₂O | [1] |
| Molecular Weight | 225.22 g/mol (anhydrous basis) | [1] |
| Appearance | Yellow to cream-colored crystalline powder | |
| Solubility | Soluble in water | |
| UV Absorbance Maximum (λmax) | ~243 nm | [3] |
Impurity Profiling: A Key to Quality Control
The quality of this compound is intrinsically linked to its impurity profile. Impurities can arise from the manufacturing process or degradation.
Process-Related Impurities
The most common synthesis route involves the sulfonation of 8-hydroxyquinoline.[4] Potential impurities from this process include:
-
Unreacted 8-hydroxyquinoline: The starting material for the sulfonation reaction.
-
8-Hydroxyquinoline-7-sulfonic acid: A common isomeric byproduct of the sulfonation reaction.
-
8-Hydroxyquinoline-5,7-disulfonic acid: A potential over-sulfonated byproduct.[5]
-
Residual solvents and reagents: Any solvents or reagents used in the synthesis and purification process.
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, ensuring the stability-indicating nature of the analytical methods.[6][7]
-
Hydrolytic Degradation: Exposure to acidic and basic conditions.
-
Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photolytic Degradation: Exposure to UV and visible light.
The following diagram illustrates a typical workflow for impurity profiling:
Caption: Workflow for the identification and characterization of impurities in this compound.
Assay and Purity Determination: Core Methodologies
A combination of titrimetric, spectroscopic, and chromatographic methods should be employed for a comprehensive assessment of the assay and purity of this compound.
Titrimetric Assay (Based on USP Monograph for Oxyquinoline Sulfate)
This method provides an absolute measure of the content of the active substance and is based on a bromination reaction. The sulfonic acid group does not interfere with this reaction.
Principle: An excess of a standardized solution of bromine is added to a solution of the sample. The bromine reacts with the 8-hydroxyquinoline moiety. The unreacted bromine is then determined by adding potassium iodide, which is oxidized to iodine, and the liberated iodine is titrated with a standardized solution of sodium thiosulfate.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound and transfer to a 250 mL iodine flask.
-
Reaction: Add 30 mL of glacial acetic acid, 25.0 mL of 0.1 N bromine VS, 10 mL of a 15% w/v potassium bromide solution, and 10 mL of hydrochloric acid. Immediately stopper the flask, mix well, and allow to stand for 15 minutes, protected from light.
-
Titration: Quickly add 10 mL of a 10% w/v potassium iodide solution and 100 mL of water, ensuring no bromine vapor escapes. Stopper and shake thoroughly. Titrate the liberated iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.
-
Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.
-
Calculation: Each mL of 0.1 N bromine is equivalent to a specific amount of 8-hydroxyquinoline-5-sulfonic acid, which needs to be calculated based on the stoichiometry of the reaction.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Provides a suitable solvent for the reaction.
-
Potassium Bromide: In the presence of acid, it generates bromine in situ.
-
Protection from Light: To prevent the light-induced degradation of bromine.
-
Iodine Flask: The design of the flask minimizes the loss of volatile bromine.
UV-Visible Spectrophotometric Assay
This method is a rapid and convenient way to determine the assay, especially for routine quality control.
Principle: The concentration of this compound in a solution is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and comparing it to the absorbance of a standard solution of known concentration.
Experimental Protocol:
-
Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., 0.1 N HCl) to obtain a known concentration.
-
Sample Preparation: Accurately weigh a corresponding amount of the sample and prepare a solution of the same concentration as the standard.
-
Measurement: Measure the absorbance of both the standard and sample solutions at the λmax (approximately 243 nm) using a UV-Vis spectrophotometer, with the solvent as a blank.
-
Calculation: Assay (%) = (Absorbance of Sample / Absorbance of Standard) * (Concentration of Standard / Concentration of Sample) * 100
Self-Validating System:
-
The linearity of the absorbance versus concentration should be established.
-
The λmax should be confirmed for both the sample and the standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the most powerful technique for the simultaneous determination of the assay and the purity of this compound, as it can separate the main component from its impurities.
Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components of the sample are separated on a stationary phase (column) by a mobile phase flowing through it. The separated components are detected by a UV detector, and the area of the peaks is proportional to the concentration of each component.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 243 nm |
| Injection Volume | 10 µL |
Experimental Protocol:
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of a similar concentration to the standard in the mobile phase.
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters like retention time repeatability, peak area repeatability, tailing factor, and theoretical plates.
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system.
-
Data Analysis:
-
Assay: Calculate the assay of the main peak in the sample by comparing its area to the area of the standard peak.
-
Purity: Determine the area percentage of each impurity peak relative to the total area of all peaks in the chromatogram.
-
Expertise & Experience:
-
The chelating nature of 8-hydroxyquinoline and its derivatives can lead to peak tailing and poor peak shape on standard silica-based columns due to interaction with metal impurities in the silica.[8][9] Using a high-purity, metal-deactivated C18 column or a specialized column like Primesep can mitigate these issues.[8][9]
-
The use of a phosphate buffer in the mobile phase helps to maintain a consistent pH and improve peak shape.
The following diagram illustrates the HPLC workflow:
Caption: HPLC workflow for the assay and purity determination of this compound.
Analytical Method Validation
All analytical methods used for the quality control of this compound must be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10][11]
Key Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for 8-hydroxyquinoline-5-sulfonic acid should be well-resolved from all known impurities and degradation products. Peak purity should be demonstrated using a photodiode array (PDA) detector. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for the assay and for spiked impurities. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for the assay. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. Precision at the LOQ should be acceptable. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Conclusion
The comprehensive analytical characterization of this compound is paramount for its successful application in research and drug development. This guide has outlined a multi-faceted approach, combining titrimetric, spectroscopic, and chromatographic techniques to ensure a thorough evaluation of its purity and assay. By understanding the scientific rationale behind each method and adhering to rigorous validation principles, researchers and scientists can be confident in the quality of this critical chemical entity.
References
- 1. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 8-Hydroxyquinoline-5,7-disulphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. sielc.com [sielc.com]
- 9. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
Methodological & Application
8-hydroxyquinoline-5-sulfonic acid hydrate in fluorescence spectroscopy
An In-Depth Guide to 8-hydroxyquinoline-5-sulfonic acid hydrate in Fluorescence Spectroscopy
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound (HQS) in fluorescence spectroscopy. Moving beyond a simple recitation of protocols, this guide delves into the fundamental principles governing its use, the causality behind experimental choices, and detailed methodologies for its successful implementation as a powerful analytical tool.
Introduction: The Power of Chelation-Enhanced Fluorescence
8-Hydroxyquinoline-5-sulfonic acid (HQS), a sulfonated derivative of 8-hydroxyquinoline (8-HQ), is a highly versatile chelating agent and fluorogenic probe. While the 8-HQ molecule itself is known to be weakly fluorescent in solution, this characteristic is dramatically altered upon the formation of chelate complexes with a wide variety of metal ions.[1][2] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), forms the basis of its utility. The addition of a sulfonic acid group enhances the aqueous solubility of the parent 8-HQ molecule, making HQS an ideal reagent for analyses in biological and environmental systems without the need for organic solvents.[3]
This guide will explore the photophysical underpinnings of HQS fluorescence, provide detailed protocols for its use in quantitative analysis, and discuss critical parameters that ensure experimental success and data integrity.
Scientific Principles and Mechanisms of Action
A robust understanding of the underlying science is critical for effective troubleshooting and method development. The fluorescence behavior of HQS is not arbitrary; it is governed by specific molecular interactions and environmental factors.
The "Off-On" Switching Mechanism: From ESIPT to Rigidified Fluorescence
The inherent weak fluorescence of the free HQS ligand is attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] In the excited state, the proton from the hydroxyl group at position 8 is transferred to the nitrogen atom of the pyridine ring.[2] This process rapidly quenches potential fluorescence.
Upon chelation with a metal ion, the hydroxyl proton is displaced, and the metal ion coordinates with both the hydroxyl oxygen and the quinoline nitrogen.[2][4] This coordination has two primary effects that "switch on" the fluorescence:
-
Inhibition of ESIPT : The primary quenching pathway (proton transfer) is blocked.[4]
-
Increased Molecular Rigidity : The formation of the chelate ring restricts intramolecular vibrations and rotations, which are non-radiative pathways for energy dissipation. This increased rigidity forces the excited molecule to relax via the radiative pathway of fluorescence.[1][2]
The following diagram illustrates this fundamental "Off-On" switching mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of HQS.
Critical Factors Influencing Fluorescence Intensity
The fluorescence of HQS-metal complexes is highly sensitive to the experimental environment. Optimization of these parameters is essential for achieving maximum sensitivity and reproducibility.
-
pH: This is arguably the most critical parameter. The pH of the solution dictates the ionization state of the HQS ligand and the formation of metal hydroxo complexes. The optimal pH for fluorescence is typically a compromise, falling within a range of 5 to 8 for most metal ions, where the ligand is sufficiently deprotonated to bind the metal without the metal precipitating as a hydroxide.[3]
-
Solvent Polarity: While HQS is valued for its water solubility, fluorescence can often be enhanced in mixed aqueous-organic solvents, such as a water:dimethylformamide (DMF) mixture.[3] This is often accompanied by a slight red-shift (5-10 nm) in the emission wavelength.[3]
-
Micellar Environments: The presence of cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) or hexadecyltrimethylammonium chloride (HTAC), above their critical micelle concentration can significantly enhance the fluorescence intensity of HQS-metal chelates, sometimes by a factor of 3.5 to 6.[3][5] The surfactant molecules form micelles that can encapsulate the chelate, providing a more rigid and non-polar microenvironment that minimizes non-radiative decay. This can also induce a slight red-shift (~5 nm) in both excitation and emission wavelengths.[3]
Photophysical Properties of HQS-Metal Chelates
HQS forms fluorescent chelates with a vast number of metal ions, with 42 species reported to fluoresce.[3] The spectral properties are unique to each metal complex. The table below summarizes the properties for several commonly analyzed metal ions.
| Metal Ion | Optimal pH | Excitation (λex, nm) | Emission (λem, nm) | Key Characteristics & Notes |
| Zn²⁺ | 6 - 8 | ~360 - 375 | ~480 - 517 | Forms a highly fluorescent 1:2 (metal:ligand) complex.[6] A sensitive probe for biological and environmental zinc.[7] |
| Cd²⁺ | 5 - 8 | ~370 - 380 | ~500 - 510 | Forms the most intensely fluorescent complex in a purely aqueous solution.[3] Its fluorescence can be quenched by certain biomolecules.[8] |
| Al³⁺ | ~5 | ~360 - 370 | ~490 - 500 | Exhibits extraordinary fluorescence enhancement in both micellar and hydro-organic solvents.[5] |
| Mg²⁺ | ~7 - 9 | ~370 - 380 | ~490 - 500 | Fluorescence is significantly enhanced by cationic surfactants like HTAC.[3] |
| Ga³⁺ | ~3 - 5 | ~365 - 375 | ~490 - 500 | Forms a fluorescent 1:3 complex with a mer-geometry.[9] |
| In³⁺ | ~3 - 5 | ~370 - 380 | ~500 - 510 | Forms a 1:3 complex with a fac-geometry; fluorescence increase is less pronounced than with Al³⁺ or Ga³⁺.[9] |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and instrumental setup.
Application Protocol: Quantitative Determination of Zinc (Zn²⁺)
This section provides a detailed, field-proven protocol for the determination of Zn²⁺ in aqueous samples using HQS. The causality behind each step is explained to empower the user to adapt the method as needed.
Objective
To quantify the concentration of zinc ions (Zn²⁺) in an aqueous sample by measuring the fluorescence intensity of the Zn²⁺-HQS complex.
Principle
The weakly fluorescent HQS ligand forms a stable and highly fluorescent 1:2 complex with Zn²⁺ ions in a buffered solution at a neutral pH.[7] The intensity of the fluorescence emission at approximately 510 nm is directly proportional to the concentration of Zn²⁺ over a specific range, allowing for quantitative analysis via a calibration curve.
Materials and Reagents
-
This compound (HQS) , ≥98% purity (e.g., from Thermo Scientific Chemicals or Sigma-Aldrich).[10]
-
Zinc Standard Solution , 1000 ppm (atomic absorption standard).
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer.
-
Sodium Hydroxide (NaOH) , 1 M solution for pH adjustment.
-
Hydrochloric Acid (HCl) , 1 M solution for pH adjustment.
-
High-Purity Water : Deionized or Milli-Q water (18.2 MΩ·cm).
Causality Check: Why high-purity reagents? Trace metal contamination in lower-grade reagents is a primary source of error, leading to high background fluorescence and inaccurate results. Using atomic absorption standards for metal ions ensures accuracy.
Instrumentation
-
Spectrofluorometer : Capable of measuring excitation and emission spectra (e.g., Perkin-Elmer LS-5 or similar).[3]
-
pH meter .
-
Calibrated micropipettes .
-
Volumetric flasks .
Experimental Workflow Diagram
Caption: General workflow for quantitative metal ion analysis using HQS.
Step-by-Step Procedure
1. Preparation of Stock Solutions: a. 0.1 M HEPES Buffer (pH 7.4): Dissolve the appropriate amount of HEPES powder in high-purity water. Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl. Bring to final volume. b. 1 mM HQS Stock Solution: Dissolve 22.52 mg of HQS (anhydrous MW = 225.22 g/mol ) in 100 mL of HEPES buffer.[11] Store protected from light. Note: If using a hydrate, adjust the mass accordingly. c. 100 µM Zn²⁺ Working Standard: Prepare by serial dilution from the 1000 ppm stock solution in HEPES buffer.
2. Instrument Setup: a. Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Set the excitation wavelength to 375 nm . c. Set the emission wavelength to 510 nm . d. Set both excitation and emission slit widths to 10 nm .[3] This is a good starting point to balance signal intensity and spectral resolution.
3. Generation of Calibration Curve: a. Label a series of tubes (e.g., 7 tubes for 0, 1, 2, 4, 6, 8, 10 µM standards). b. Prepare the calibration standards by adding the calculated volume of the 100 µM Zn²⁺ working standard to each tube and adding HEPES buffer to a final volume of 1.8 mL. c. The "0 µM" tube will serve as the reagent blank. d. To each tube, add 0.2 mL of the 1 mM HQS stock solution to achieve a final volume of 2.0 mL and a final HQS concentration of 100 µM. e. Mix well and allow the tubes to incubate at room temperature for 15 minutes, protected from light, to ensure complete complex formation. f. Measure the fluorescence intensity of each standard, starting with the reagent blank. Use the blank to zero the instrument if required. g. Plot the fluorescence intensity (Y-axis) against the Zn²⁺ concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Causality Check: Why is the HQS concentration in vast excess? Using a high concentration of the ligand ensures that the formation of the fluorescent complex is limited only by the concentration of the analyte (Zn²⁺), which is the basis for a linear quantitative relationship.
4. Measurement of Unknown Sample: a. Prepare the unknown sample. If the expected Zn²⁺ concentration is high, dilute it with HEPES buffer to fall within the range of the calibration curve. b. In a tube, mix 1.8 mL of the (potentially diluted) unknown sample with 0.2 mL of the 1 mM HQS stock solution. c. Incubate for 15 minutes as done for the standards. d. Measure the fluorescence intensity. e. Calculate the concentration of Zn²⁺ in the unknown sample using the equation from the linear regression of your calibration curve. Remember to account for any dilution factors.
Advanced Considerations and Troubleshooting
-
Interference: Many transition metals can form fluorescent complexes with HQS or quench the fluorescence of the target complex. Fe³⁺ is a particularly potent quencher.[3] If analyzing complex matrices (e.g., environmental water, biological fluids), the use of a masking agent may be necessary. For example, EGTA is used to mask interfering ions in the determination of magnesium.[12]
-
Fluorescence Quenching Applications: The quenching effect can be leveraged for indirect quantification. For instance, a novel method was developed to determine metallothioneins by measuring their quenching effect on the fluorescence of a pre-formed HQS-Cd(II) chelate.[8]
-
Troubleshooting - Low Signal:
-
Check pH: Ensure the buffer is at the optimal pH.
-
Reagent Degradation: HQS solutions should be freshly prepared or stored properly.
-
Incorrect Wavelengths: Confirm excitation/emission maxima for your specific setup by running a scan.
-
-
Troubleshooting - High Background:
-
Contaminated Water/Reagents: Use high-purity water and analytical grade reagents.
-
Cuvette Contamination: Thoroughly clean cuvettes between measurements.
-
Conclusion
This compound is a robust and sensitive fluorogenic probe for the detection and quantification of a multitude of metal ions. Its high aqueous solubility and the strong fluorescence enhancement observed upon chelation make it an invaluable tool in analytical chemistry. By understanding the core principles of its function—from the inhibition of ESIPT to the critical influence of pH and surfactants—researchers can develop and validate highly reliable and sensitive fluorescence-based assays for applications ranging from environmental monitoring to drug development.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR, DFT and luminescence studies of the complexation of Zn(II) with 8-hydroxyquinoline-5-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. B20022.18 [thermofisher.com]
- 11. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 12. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Trace Metal Analysis Using 8-Hydroxyquinoline-5-Sulfonic Acid: A Comprehensive Guide
< APPLICATION NOTE & PROTOCOL
Introduction: The Enduring Utility of a Classic Chelator
8-hydroxyquinoline-5-sulfonic acid (8-HQSA or HQS) stands as a cornerstone reagent in the field of analytical chemistry, particularly for the determination of trace metal ions.[1][2] A sulfonated derivative of 8-hydroxyquinoline (oxine), 8-HQSA retains the potent chelating properties of its parent compound while exhibiting significantly enhanced aqueous solubility.[1] This key characteristic circumvents the precipitation issues often encountered with oxine, making 8-HQSA an ideal choice for a variety of aqueous-based analytical techniques.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for trace metal analysis using 8-HQSA. We will delve into the underlying chelation chemistry, explore its application in spectrophotometric and fluorometric analyses, and provide detailed, field-proven protocols for accurate and reliable quantification of various metal ions.
Scientific Foundation: The Power of Chelation
The efficacy of 8-HQSA as an analytical reagent lies in its ability to form stable, often colored and fluorescent, complexes with a wide range of metal ions.[1][3][4] The molecule acts as a bidentate ligand, coordinating with a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered ring structure, a phenomenon known as chelation. The sulfonate group, while not directly involved in chelation, imparts the crucial water solubility to both the free ligand and its metal complexes.[1]
The formation and stability of these metal-8-HQSA complexes are highly dependent on the pH of the solution. The optimal pH for complex formation generally lies between 5 and 8, a range that balances the deprotonation of the hydroxyl group (necessary for chelation) against the formation of metal hydroxo complexes at higher pH values.[1]
Visualizing the Chelation Mechanism
The following diagram illustrates the fundamental chelation reaction of 8-HQSA with a divalent metal ion (M²⁺).
Caption: Chelation of a divalent metal ion by two 8-HQSA molecules.
Analytical Techniques and Protocols
8-HQSA is a versatile reagent that can be employed in several analytical techniques. The choice of method depends on the specific metal ion of interest, the required sensitivity, and the available instrumentation.
Spectrophotometric Determination
Spectrophotometry is a widely used technique for quantifying metal ions that form colored complexes with 8-HQSA. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion.
Key Considerations for Spectrophotometric Analysis:
-
Optimal pH: The pH of the solution must be carefully controlled to ensure complete complex formation and to minimize interferences. A buffer solution is typically used to maintain the desired pH.
-
Wavelength of Maximum Absorbance (λmax): Each metal-8-HQSA complex has a characteristic λmax where it absorbs light most strongly. Measurements should be made at this wavelength to achieve maximum sensitivity.
-
Interferences: Other metal ions present in the sample may also form colored complexes with 8-HQSA, leading to inaccurate results. Masking agents can sometimes be used to prevent the interference of specific ions.
Protocol for Spectrophotometric Determination of Zinc(II):
This protocol is adapted from a method for the determination of zinc using a derivative of 8-HQSA and illustrates the general principles.[5][6]
Reagents and Equipment:
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQSA) solution (e.g., 0.01 M in deionized water)
-
Zinc(II) standard stock solution (e.g., 1000 mg/L)
-
Borax buffer (pH 9.2)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of zinc(II) standard solutions with concentrations ranging from 0.05 to 1.0 mg/L by diluting the stock solution with deionized water.
-
Sample Preparation: For pharmaceutical preparations or alloys, an appropriate digestion procedure is required to bring the zinc into solution.[5][6] Water samples may require acidification.[7]
-
Complex Formation:
-
Pipette a known volume (e.g., 10 mL) of each standard solution and the prepared sample solution into separate 25 mL volumetric flasks.
-
Add 5 mL of the borax buffer (pH 9.2) to each flask.
-
Add 2 mL of the 8-HQSA solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for at least 15 minutes for the color to develop fully. The absorbance of the complex is stable for over 24 hours.[6]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the λmax of the Zn(II)-8-HQSA complex.
-
Measure the absorbance of each standard solution and the sample solution against a reagent blank (prepared in the same way but without the zinc).
-
-
Calibration and Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the zinc standards.
-
Determine the concentration of zinc in the sample solution from the calibration curve.
-
| Parameter | Value | Reference |
| pH | 9.2 | |
| Molar Absorptivity | 3.75 x 10⁴ L mol⁻¹ cm⁻¹ (for a derivative) | |
| Detection Limit | 15 ng/mL (for a derivative) |
Fluorometric Determination
For enhanced sensitivity, fluorometry is an excellent alternative. Many metal-8-HQSA complexes exhibit intense fluorescence upon excitation with UV light.[1][8] This method is particularly advantageous for ultratrace analysis.
Key Considerations for Fluorometric Analysis:
-
Excitation and Emission Wavelengths: The instrument must be set to the optimal excitation and emission wavelengths for the specific metal-8-HQSA complex.
-
Quenching: The presence of certain ions, such as Fe(III), can quench the fluorescence of other metal complexes, leading to lower than expected readings.[1]
-
Enhancement: The fluorescence of many metal-8-HQSA complexes can be enhanced by the addition of surfactants, such as cetyltrimethylammonium chloride (HTAC), or by using a mixed solvent system like water-dimethylformamide.[1][9]
Protocol for Fluorometric Determination of Magnesium(II):
This protocol is based on a sequential injection method for the determination of magnesium.[9]
Reagents and Equipment:
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQSA) solution
-
Magnesium(II) standard stock solution
-
Tris-HCl buffer (0.1 M, pH 9)
-
Cetyltrimethylammonium chloride (HTAC) solution
-
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) solution (as a masking agent)
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare the 8-HQSA, HTAC, and EGTA solutions in the Tris-HCl buffer.
-
Standard and Sample Preparation: Prepare a series of magnesium standard solutions and the sample solution as described for the spectrophotometric method.
-
Measurement: The reaction is typically carried out in a flow injection or sequential injection system where the sample is mixed with the reagent stream containing 8-HQSA, HTAC, and EGTA. The fluorescence of the resulting Mg(II)-8-HQSA complex is then measured in a flow-through cell in the fluorometer.
-
Calibration and Quantification: A calibration curve is constructed by plotting the fluorescence intensity against the concentration of the magnesium standards. The concentration of magnesium in the sample is then determined from this curve.
| Parameter | Value | Reference |
| pH | 9 | [9] |
| Detection Limit | 12 µg/L | [9] |
Chromatographic Applications
8-HQSA can also be utilized as a pre-column or post-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of multiple metal ions in a single run.[1] This approach offers high selectivity and sensitivity. While HPLC methods for the analysis of 8-hydroxyquinoline itself can be complex due to its chelating properties, specialized columns can provide good separation and peak symmetry.[10][11]
Sample Preparation: A Critical Step
The accuracy of any trace metal analysis is highly dependent on the sample preparation method. The goal is to quantitatively extract the metal ions from the sample matrix and bring them into a form suitable for analysis.
General Workflow for Sample Preparation:
Caption: A generalized workflow for sample preparation in trace metal analysis.
For solid samples such as biological tissues, pharmaceuticals, or alloys, acid digestion is typically required.[5][12][13][14][15] This involves heating the sample with concentrated acids (e.g., nitric acid, hydrochloric acid) to break down the organic matrix and dissolve the metals.[7][12] Microwave-assisted digestion is often preferred as it is faster and more efficient than traditional hot plate methods.[7][12]
For liquid samples like water, acidification may be sufficient to prevent the precipitation of metal hydroxides.[7]
Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the analytical data, the chosen method must be validated.[16][17][18][19] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
-
Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample.
For the spectrophotometric determination of zinc in pharmaceutical preparations and copper alloys using a derivative of 8-HQSA, a precision of less than 2% (Relative Standard Deviation) has been reported.[6]
Conclusion
8-Hydroxyquinoline-5-sulfonic acid remains a highly valuable and versatile reagent for the determination of trace metals. Its excellent water solubility, strong chelating properties, and applicability in various analytical techniques make it a reliable choice for a wide range of applications in research, quality control, and environmental monitoring. By understanding the underlying chemical principles and following validated protocols, researchers can achieve accurate and reproducible results for their trace metal analyses.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sielc.com [sielc.com]
- 11. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 12. Sample Preparation – Dartmouth Trace Element Analysis Core [sites.dartmouth.edu]
- 13. mt.com [mt.com]
- 14. brjac.com.br [brjac.com.br]
- 15. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review | MDPI [mdpi.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. ikev.org [ikev.org]
- 18. researchgate.net [researchgate.net]
- 19. routledge.com [routledge.com]
The Versatility of 8-Hydroxyquinoline-5-sulfonic Acid in Analytical Chemistry: A Guide to Applications and Protocols
Introduction: In the landscape of analytical chemistry, 8-hydroxyquinoline-5-sulfonic acid (8-HQS) stands out as a remarkably versatile and reliable reagent. A sulfonated derivative of 8-hydroxyquinoline (oxine), 8-HQS retains the potent metal-chelating properties of its parent compound while offering the significant advantage of aqueous solubility. This attribute makes it an invaluable tool in a diverse array of analytical techniques, from classic wet chemistry methods to modern instrumental analysis. This guide provides an in-depth exploration of the applications of 8-HQS, complete with detailed protocols, to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Physicochemical Properties and Mechanism of Action
8-Hydroxyquinoline-5-sulfonic acid is a pale yellow crystalline solid with the molecular formula C₉H₇NO₄S.[1] The presence of the sulfonic acid group at the 5-position of the quinoline ring imparts significant water solubility, a key feature that distinguishes it from the largely water-insoluble 8-hydroxyquinoline.[2]
The analytical utility of 8-HQS is rooted in its ability to act as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions.[3] The chelation occurs through the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring, forming a stable five-membered ring with the metal ion. This complex formation is the cornerstone of its application in various analytical methods.
The formation of these metal chelates often results in a significant change in the solution's spectroscopic properties. For instance, the chelation can lead to the formation of intensely colored complexes, which can be quantified using spectrophotometry. Furthermore, while 8-HQS itself is weakly fluorescent, many of its metal complexes exhibit strong fluorescence, a phenomenon that is harnessed in highly sensitive fluorimetric assays.[2][3] The enhancement of fluorescence upon chelation is attributed to increased molecular rigidity and prevention of non-radiative decay processes.
Caption: Chelation of a metal ion by 8-hydroxyquinoline-5-sulfonic acid.
Applications in Analytical Chemistry
The unique properties of 8-HQS have led to its widespread use in several key areas of analytical chemistry.
Spectrophotometric Analysis
The formation of colored complexes between 8-HQS and various metal ions allows for their quantitative determination using UV-Visible spectrophotometry. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.
Application Note: Determination of Zinc in Pharmaceutical Preparations
A sensitive and selective spectrophotometric method has been developed for the determination of zinc(II) using a derivative of 8-hydroxyquinoline-5-sulfonic acid, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS).[4] The reaction is rapid at pH 9.2 and the resulting complex is stable for over 24 hours, allowing for reliable measurements.[4]
Protocol: Spectrophotometric Determination of Zinc
Reagents and Equipment:
-
Standard Zinc(II) solution (1000 ppm)
-
p-NIAZOXS solution (0.04% w/v in 0.1 M NaOH)
-
Borax buffer solution (pH 9.2)
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of zinc(II) with concentrations ranging from 0.05 to 1.0 µg/mL by appropriate dilution of the stock solution.
-
Sample Preparation: For pharmaceutical tablets, accurately weigh and crush a tablet. Dissolve a known amount of the powder in dilute acid and dilute to a known volume. For liquid formulations, a direct dilution may be sufficient.
-
Complex Formation: To a 25 mL volumetric flask, add an aliquot of the standard or sample solution. Add 1.0 mL of the p-NIAZOXS solution and 3.0 mL of the borax buffer solution. Dilute to the mark with deionized water and mix well.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for the Zn(II)-p-NIAZOXS complex is typically around 520 nm.[4]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of zinc in the sample from the calibration curve.
Data Presentation:
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 520 nm | [4] |
| pH | 9.2 | [4] |
| Linearity Range | 0.05 - 1.0 µg/mL | [4] |
| Molar Absorptivity | 3.75 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |
| Limit of Detection | 15 ng/mL | [4] |
Managing Interferences:
The selectivity of the method can be affected by the presence of other metal ions that also form complexes with the reagent. The use of masking agents can mitigate these interferences. For instance, cyanide can be used to mask copper and nickel, while fluoride can mask iron and aluminum.[5][6]
Fluorimetric Analysis
Fluorimetry offers a significant advantage in terms of sensitivity over spectrophotometry. The formation of highly fluorescent chelates of 8-HQS with certain metal ions, such as magnesium, aluminum, and zinc, allows for their determination at trace and ultra-trace levels.[2]
Application Note: Determination of Magnesium in Biological Fluids
The determination of magnesium in serum and other biological fluids is of clinical importance. 8-HQS provides a sensitive and rapid method for this purpose. The fluorescence of the Mg(II)-8-HQS complex is measured at a specific excitation and emission wavelength.
Protocol: Fluorimetric Determination of Magnesium
Reagents and Equipment:
-
Standard Magnesium(II) solution (100 ppm)
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) solution (e.g., 1 mM)
-
Buffer solution (e.g., Tris-HCl, pH 9)
-
Masking agent solution (e.g., EGTA for masking calcium)[7]
-
Spectrofluorometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of magnesium(II) in the expected concentration range of the samples.
-
Sample Preparation: Serum samples may require deproteinization followed by dilution with the buffer solution.
-
Complex Formation and Measurement: In a cuvette, mix a specific volume of the standard or sample solution with the 8-HQS solution and the buffer. If necessary, add a masking agent to eliminate interference from other ions.[7] Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the Mg(II)-8-HQS complex.
-
Quantification: Create a calibration curve by plotting the fluorescence intensity of the standards against their concentrations. Determine the magnesium concentration in the sample from this curve.
Data Presentation:
| Parameter | Typical Value | Reference |
| Excitation Wavelength (λex) | ~380 nm | |
| Emission Wavelength (λem) | ~520 nm | |
| pH | 9 | [7] |
| Limit of Detection | 12 µg/L | [7] |
Managing Interferences:
Calcium is a common interferent in magnesium determination. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is an effective masking agent for calcium in this assay.[7] Iron(III) is a known quencher of the fluorescence of many metal-HQS complexes and its presence should be considered.[2]
Caption: General workflow for fluorimetric analysis using 8-HQS.
Titrimetric Analysis
8-HQS can be employed as a metal-ion indicator in complexometric titrations with reagents like ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is signaled by a distinct color change or a change in fluorescence.
Application Note: Complexometric Titration of Metal Ions
In a direct titration, the metal ion solution is titrated with a standard EDTA solution. Before the equivalence point, the indicator forms a colored or fluorescent complex with the excess metal ions. At the equivalence point, EDTA displaces the indicator from the metal-indicator complex, leading to a sharp change in the solution's appearance.
General Protocol Outline for Titrimetric Analysis:
-
Sample Preparation: Prepare a solution of the metal ion to be analyzed and adjust the pH to the optimal range for both the metal-EDTA complex formation and the indicator's color change.
-
Indicator Addition: Add a small amount of 8-HQS indicator solution.
-
Titration: Titrate the solution with a standardized EDTA solution until a sharp and permanent color or fluorescence change is observed.
-
Endpoint Determination: The volume of EDTA used to reach the endpoint is used to calculate the concentration of the metal ion in the sample.
Key Considerations:
-
The stability of the metal-indicator complex must be less than that of the metal-EDTA complex to ensure a sharp endpoint.[8]
-
The pH of the solution is critical and must be controlled using appropriate buffer systems.[8]
Gravimetric Analysis
While 8-HQS itself is highly water-soluble, its parent compound, 8-hydroxyquinoline, is a well-known precipitating agent for numerous metal ions.[3] The resulting metal-oxine complexes are often insoluble and can be quantitatively precipitated, filtered, dried, and weighed for gravimetric determination. The principles of using oxine for gravimetric analysis can be extended to understand the chelation chemistry of 8-HQS, although its primary applications lie in solution-based techniques due to its solubility.
Conclusion
8-Hydroxyquinoline-5-sulfonic acid is a powerful and adaptable reagent in the analytical chemist's toolkit. Its ability to form stable, colored, and fluorescent complexes with a multitude of metal ions, combined with its excellent water solubility, makes it suitable for a wide range of analytical applications. The detailed protocols and application notes provided in this guide serve as a foundation for researchers and professionals to harness the full potential of this versatile chelating agent in their analytical challenges. As with any analytical method, careful optimization and validation are crucial for achieving accurate and reliable results.
References
- 1. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. medmuv.com [medmuv.com]
- 7. Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for 8-Hydroxyquinoline-5-Sulfonic Acid in Environmental Monitoring
Introduction: The Versatility of 8-Hydroxyquinoline-5-Sulfonic Acid as an Environmental Sensor
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a highly versatile organic compound that has carved a significant niche in the field of environmental monitoring. A derivative of 8-hydroxyquinoline, 8-HQS possesses a unique combination of properties that make it an exceptional chelating agent and a sensitive probe for the detection of a wide array of metal ions, which are common environmental pollutants.[1][2][3] Its utility stems from the presence of both a hydroxyl group and a nitrogen atom in a heterocyclic ring system, allowing it to form stable complexes with numerous metal ions.[3] The addition of the sulfonic acid group confers high water solubility, a critical advantage for applications in aqueous environmental samples.[1]
The principle behind the application of 8-HQS in environmental monitoring often lies in the significant change in its photophysical properties upon chelation with a metal ion. While 8-HQS itself is generally weakly fluorescent in aqueous solutions, its metal complexes often exhibit intense fluorescence.[1][4] This "turn-on" fluorescence provides a sensitive and selective signal for the quantification of target metal ions. Conversely, the presence of certain metal ions can lead to the quenching of the fluorescence of either 8-HQS or its other metal complexes, a phenomenon that can also be exploited for analytical purposes.[1][5] This application note provides a detailed guide for researchers and scientists on the practical application of 8-HQS for the detection of environmentally significant metal ions using fluorescence and spectrophotometric techniques.
Core Principles: Chelation and Spectroscopic Response
The fundamental mechanism underpinning the use of 8-HQS is its ability to act as a bidentate ligand, binding to metal ions through the oxygen of the hydroxyl group and the nitrogen of the quinoline ring. This chelation process is pH-dependent, with optimal complex formation and fluorescence for many metals occurring in the pH range of 5 to 8.[1]
The formation of the metal-8-HQS complex rigidifies the molecular structure and can reduce non-radiative decay pathways, leading to an enhancement of fluorescence emission. The specific excitation and emission wavelengths are characteristic of the particular metal complex, allowing for a degree of selectivity. Furthermore, the intensity of the fluorescence is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.
Diagram: Chelation of a Divalent Metal Ion by 8-Hydroxyquinoline-5-Sulfonic Acid
Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 8-HQS.
Application 1: Fluorometric Determination of Cadmium (Cd²⁺) in Water Samples
Cadmium is a highly toxic heavy metal, and its monitoring in water sources is of paramount importance for public health.[6][7] 8-HQS forms a highly fluorescent complex with Cd(II), providing a sensitive method for its detection.[1][5]
Protocol: Fluorometric Analysis of Cd²⁺
1. Materials and Reagents:
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQS), analytical grade
-
Cadmium standard solution (1000 ppm)
-
Buffer solution (e.g., acetate buffer for pH 5-6 or borate buffer for pH 7-8)
-
Deionized water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Water sample to be analyzed
2. Instrumentation:
-
Spectrofluorometer
-
pH meter
3. Preparation of Solutions:
-
8-HQS Stock Solution (1 mM): Dissolve an appropriate amount of 8-HQS in deionized water. Store in a dark bottle.
-
Cadmium Working Standards: Prepare a series of cadmium standards (e.g., 0, 10, 20, 50, 100 ppb) by serial dilution of the 1000 ppm stock solution in deionized water.
4. Experimental Procedure:
-
Sample Preparation: Collect the water sample and filter it through a 0.45 µm filter to remove any particulate matter. If necessary, digest the sample to release bound cadmium.[8]
-
Reaction Mixture: In a series of cuvettes, add a fixed volume of the water sample or cadmium standard.
-
Add a specific volume of the buffer solution to maintain the optimal pH for Cd-HQS complex formation (typically around pH 7-8).[1]
-
Add a sufficient amount of the 8-HQS solution to ensure an excess of the ligand.
-
Allow the reaction to proceed for a set incubation time (e.g., 15-30 minutes) at room temperature to ensure complete complex formation.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solutions using the spectrofluorometer. Determine the optimal excitation and emission wavelengths for the Cd-HQS complex (literature values can be used as a starting point, typically around 370 nm for excitation and 490 nm for emission, but should be optimized for the specific instrument).[1][9]
-
Data Analysis: Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the cadmium standards. Determine the concentration of cadmium in the water sample from the calibration curve.
Data Summary: Analytical Parameters for Metal Ion Detection using 8-HQS
| Metal Ion | Technique | Optimal pH | Excitation λ (nm) | Emission λ (nm) | Detection Limit | Reference |
| Cd(II) | Fluorometry | 7-8 | ~370 | ~490 | Sub-picomole | [1] |
| Zn(II) | Fluorometry | 5-6 | ~370 | ~490 | Sub-picomole | [1] |
| Mg(II) | Fluorometry | ~8 | ~370 | ~490 | Sub-picomole | [1] |
| Al(III) | Fluorometry | ~5 | ~380 | ~500 | 15 nM (with AgNPs) | [9] |
| Fe(III) | Spectrophotometry | 1.8-4.5 | - | - | 1-14 µg/mL | [10][11] |
| Cu(II) | Voltammetry | - | - | - | 2.4 x 10⁻⁹ mol L⁻¹ | [2] |
Note: The exact wavelengths and detection limits may vary depending on the specific instrumentation and experimental conditions.
Application 2: Spectrophotometric Determination of Iron (Fe³⁺) in Water Samples
Iron is a common element in natural waters, and while essential at low concentrations, high levels can be problematic.[10][12] 8-HQS and its derivatives can be used for the colorimetric determination of Fe(III).[10][13][14] The formation of the Fe(III)-8-HQS complex results in a colored solution that can be quantified using a spectrophotometer.
Protocol: Spectrophotometric Analysis of Fe³⁺
1. Materials and Reagents:
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) or a suitable derivative like 7-iodo-8-hydroxyquinoline-5-sulfonic acid.[13][14]
-
Iron(III) standard solution (1000 ppm)
-
Buffer solution (e.g., acetate buffer for pH 3-4)
-
Deionized water
-
Water sample to be analyzed
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
pH meter
3. Preparation of Solutions:
-
8-HQS Reagent Solution: Prepare a solution of 8-HQS of a known concentration in deionized water.
-
Iron Working Standards: Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution.
4. Experimental Procedure:
-
Sample Preparation: Filter the water sample as described for the cadmium analysis.
-
Reaction Mixture: To a series of volumetric flasks, add a known volume of the water sample or iron standard.
-
Add the buffer solution to adjust the pH to the optimal range for Fe(III) complexation (typically pH 1.8-4.5).[11]
-
Add the 8-HQS reagent solution and mix well.
-
Allow the color to develop for a specified period.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption for the Fe(III)-8-HQS complex (e.g., around 480 nm and 620 nm for some derivatives).[11]
-
Data Analysis: Create a calibration curve by plotting absorbance versus the concentration of the iron standards. Determine the iron concentration in the sample from this curve.
Diagram: General Workflow for Environmental Water Analysis
Caption: A generalized workflow for the analysis of metal ions in water samples using 8-HQS.
Trustworthiness and Validation
To ensure the reliability of the results obtained using these protocols, it is crucial to incorporate several validation steps:
-
Method Blank: Analyze a reagent blank (deionized water) to account for any background signal from the reagents.
-
Spike Recovery: Spike a known amount of the target analyte into a sample and calculate the percent recovery to assess matrix effects.
-
Interference Studies: Evaluate the effect of other potentially interfering ions that may be present in the sample matrix. For instance, Fe(III) is a known quencher of the fluorescence of other metal-HQS complexes and its presence should be considered.[1]
-
Comparison with Standard Methods: Whenever possible, results should be compared with those obtained from a certified analytical method, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10]
Conclusion and Future Perspectives
8-Hydroxyquinoline-5-sulfonic acid is a robust and cost-effective reagent for the environmental monitoring of various metal ions. Its high water solubility and the strong fluorescence or distinct color of its metal complexes provide the basis for sensitive and selective analytical methods. The protocols detailed in this application note offer a starting point for researchers to develop and validate methods for their specific environmental samples.
The field continues to evolve, with ongoing research into the development of novel sensors based on 8-HQS. This includes its immobilization on solid supports for reusable sensors and the synthesis of 8-HQS-functionalized nanomaterials for enhanced sensitivity and selectivity.[2][9] These advancements promise to further expand the utility of this versatile molecule in safeguarding environmental quality.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities [mdpi.com]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive FET sensors for cadmium detection in one drop of human serum with a hand-held device and investigation of the sensing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive colorimetric detection of Cd(ii) based on silica sol modified with dithizone and cationic surfactant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Raw Water Testing (Method of Analysis) as per IP/BP/USP | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 8-Hydroxyquinoline-5-sulfonic Acid in Pharmaceutical Research
Introduction: The Versatility of a Privileged Scaffold
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of 8-hydroxyquinoline (8-HQ), a bicyclic aromatic compound composed of a pyridine ring fused to a phenol.[1][2] The parent 8-HQ scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its potent and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4] The defining characteristic of 8-HQS is the addition of a sulfonic acid group (-SO₃H) at the 5-position. This modification imparts high water solubility, a critical feature for pharmaceutical applications, while preserving the potent metal-chelating ability of the 8-hydroxyquinoline core.[5]
The close proximity of the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring allows 8-HQS to act as a powerful bidentate chelating agent, forming stable complexes with a wide range of di- and trivalent metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[1][6] This ability to sequester metal ions is central to its primary mechanisms of action in a biological context. Dysregulation of metal ion homeostasis is a key pathological factor in numerous diseases, including neurodegenerative disorders like Alzheimer's disease.[7][8][9] By chelating excess metal ions, 8-HQS can mitigate metal-induced oxidative stress and modulate the function of metalloenzymes, making it a valuable tool for developing novel therapeutic strategies.[6][10]
This guide provides an in-depth exploration of the key applications of 8-HQS in pharmaceutical research, complete with detailed, field-tested protocols to empower researchers in their drug discovery and development efforts.
Core Application 1: Metal Chelation for Neurodegenerative Disease Research
Scientific Principle: A central hypothesis in the pathology of Alzheimer's disease is that the dyshomeostasis of metal ions like copper, zinc, and iron contributes to the aggregation of amyloid-beta (Aβ) peptides and oxidative stress in the brain.[7][8] 8-HQS and other 8-HQ derivatives can cross the blood-brain barrier, chelate these excess metal ions, and potentially disrupt Aβ aggregation, thereby exerting a neuroprotective effect.[1][10] The water-soluble nature of 8-HQS makes it an excellent candidate for in vitro and cell-based models to study these mechanisms.
Workflow for Assessing Metal Chelation and its Effect on Aβ Aggregation
Caption: Workflow for evaluating 8-HQS metal chelation and its impact on amyloid-beta aggregation.
Protocol 1: Determination of Metal-Chelating Stoichiometry by UV-Vis Spectroscopy (Job's Plot)
This protocol uses the method of continuous variations (Job's Plot) to determine the binding stoichiometry between 8-HQS and a metal ion of interest (e.g., Cu²⁺).[11]
Rationale: The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λ_max) or an increase in absorbance. By systematically varying the mole fraction of the ligand while keeping the total molar concentration constant, the stoichiometry can be identified at the point of maximum absorbance.
Materials:
-
8-hydroxyquinoline-5-sulfonic acid (8-HQS)
-
Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂)
-
HEPES buffer (50 mM, pH 7.4)
-
Deionized water
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of 8-HQS in HEPES buffer.
-
Prepare a 1 mM stock solution of the metal salt in HEPES buffer.
-
-
Determination of λ_max:
-
In a cuvette, mix 500 µL of 1 mM metal solution with 500 µL of 1 mM 8-HQS solution.
-
Scan the absorbance from 300-500 nm to identify the λ_max of the complex.
-
-
Job's Plot Preparation:
-
Prepare a series of 11 solutions in microcentrifuge tubes, each with a total volume of 1 mL and a constant total concentration (e.g., 100 µM) of metal + 8-HQS.
-
Vary the mole fraction of 8-HQS from 0 to 1.0 according to the table below.
-
Incubate the solutions for 30 minutes at room temperature to ensure complex formation.
-
| Tube # | Volume of 1 mM Metal Stock (µL) | Volume of 1 mM 8-HQS Stock (µL) | Volume of HEPES Buffer (µL) | Mole Fraction of 8-HQS |
| 1 | 100 | 0 | 900 | 0.0 |
| 2 | 90 | 10 | 900 | 0.1 |
| 3 | 80 | 20 | 900 | 0.2 |
| 4 | 70 | 30 | 900 | 0.3 |
| 5 | 60 | 40 | 900 | 0.4 |
| 6 | 50 | 50 | 900 | 0.5 |
| 7 | 40 | 60 | 900 | 0.6 |
| 8 | 30 | 70 | 900 | 0.7 |
| 9 | 20 | 80 | 900 | 0.8 |
| 10 | 10 | 90 | 900 | 0.9 |
| 11 | 0 | 100 | 900 | 1.0 |
-
Data Acquisition and Analysis:
-
Measure the absorbance of each solution at the predetermined λ_max.
-
Correct the absorbance by subtracting the theoretical absorbance of the uncomplexed metal and ligand.
-
Plot the corrected absorbance versus the mole fraction of 8-HQS.
-
The peak of the plot indicates the mole fraction corresponding to the stoichiometry of the complex (e.g., a peak at ~0.67 suggests a 1:2 metal:ligand ratio).[11]
-
Core Application 2: Antioxidant Activity Assessment
Scientific Principle: In addition to mitigating metal-induced oxidative stress via chelation, 8-HQ derivatives can act as direct radical scavengers.[1] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. Evaluating this intrinsic antioxidant capacity is crucial for understanding the full therapeutic potential of 8-HQS.
Table 1: Comparative Antioxidant Activity of 8-HQ Derivatives (DPPH Assay)
| Compound | IC₅₀ (mg/mL) | Reference Standard | IC₅₀ (mg/mL) | Source |
|---|
| 8-HQ Derivative (Generic) | 0.8 - 2.49 | L-Ascorbic Acid | 0.1 | Faydy et al.[1] |
Note: Data represents a range for various synthetic 8-HQ derivatives, highlighting that while they possess activity, it may be lower than standard antioxidants like ascorbic acid.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the ability of 8-HQS to scavenge the stable DPPH free radical.[12]
Rationale: DPPH is a stable free radical with a deep violet color and strong absorbance at ~517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.
Materials:
-
8-HQS
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Keep it stored in the dark.
-
Prepare a series of concentrations of 8-HQS in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration series for ascorbic acid.
-
-
Assay Execution:
-
In a 96-well plate, add 100 µL of each concentration of 8-HQS or control to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the blank (A_blank), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % Inhibition versus the concentration of 8-HQS.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.
-
Core Application 3: Metalloenzyme Inhibition
Scientific Principle: Many enzymes critical for pathological processes are metalloenzymes, relying on a metal cofactor (often Zn²⁺ or Cu²⁺) in their active site. 8-HQS can inhibit these enzymes by chelating this essential metal ion, disrupting the enzyme's structure and catalytic function.[13][14] This makes 8-HQS a valuable tool for studying metalloenzyme-dependent pathways and a potential scaffold for developing novel enzyme inhibitors.[14]
Mechanism of Metalloenzyme Inhibition by 8-HQS
Caption: 8-HQS inhibits metalloenzymes by chelating the essential metal cofactor in the active site.
Protocol 3: General Protocol for Histone Deacetylase (HDAC) Inhibition Assay
This protocol provides a general framework for assessing the inhibition of a zinc-dependent enzyme, such as Histone Deacetylase 8 (HDAC8), using a commercially available colorimetric assay kit.[14]
Rationale: HDACs are key epigenetic regulators and are often zinc-dependent. Many HDAC activity assay kits use a substrate that, when deacetylated by the enzyme, can be processed by a developer solution to produce a chromophore. The amount of color produced is proportional to enzyme activity, and a reduction in color in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human HDAC8 enzyme
-
Colorimetric HDAC Assay Kit (containing substrate, developer, and buffer)
-
8-HQS
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all kit components according to the manufacturer's instructions.
-
Prepare a range of 8-HQS concentrations in the assay buffer. A typical starting range might be 1 µM to 100 µM.
-
Prepare a similar concentration range for the positive control (TSA).
-
-
Assay Execution:
-
To triplicate wells of a 96-well plate, add the assay buffer.
-
Add the HDAC8 enzyme to all wells except the "no-enzyme" control.
-
Add the various concentrations of 8-HQS, the positive control, or vehicle (buffer) to the appropriate wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Add the HDAC substrate to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for the time specified by the kit protocol (e.g., 60-90 minutes).
-
-
Developing and Reading:
-
Stop the reaction by adding the developer solution to all wells. This solution reacts with the deacetylated substrate to produce a color.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the absorbance at the specified wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Subtract the background reading from the "no-enzyme" control wells.
-
Calculate the percent inhibition for each concentration of 8-HQS relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
8-hydroxyquinoline-5-sulfonic acid is a remarkably versatile and tractable molecule for pharmaceutical research. Its inherent water solubility and potent metal-chelating properties make it an invaluable tool for investigating the roles of metal ions in a wide array of pathologies, from neurodegeneration to microbial infections and cancer.[1][13] The protocols detailed herein provide a robust framework for researchers to quantify its key activities. Future research will likely focus on using 8-HQS as a parent scaffold to develop more potent and selective derivatives, creating next-generation therapeutics that precisely target metal-dependent disease mechanisms.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. chem.uci.edu [chem.uci.edu]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. 8-Hydroxyquinoline Copper Complexes in the Treatment of Neurodegenerative Disease [harvest.usask.ca]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to Fluorescence Detection Using 8-Hydroxyquinoline-5-Sulfonic Acid (8-HQSA)
Abstract: This guide provides a detailed framework for researchers, scientists, and drug development professionals on the principles and applications of 8-hydroxyquinoline-5-sulfonic acid (8-HQSA) as a fluorescent probe. We delve into the underlying scientific mechanisms, provide validated, step-by-step protocols for metal ion quantification, and discuss the critical parameters that govern experimental success. The focus is on explaining the causality behind procedural choices to empower users to adapt and troubleshoot their assays effectively.
Introduction: The Power of Chelation-Induced Fluorescence
8-Hydroxyquinoline-5-sulfonic acid (8-HQSA) is a highly water-soluble derivative of the classic chelating agent 8-hydroxyquinoline (oxine).[1] While the parent compound has been a cornerstone in analytical chemistry, its low aqueous solubility has limited its applications. The addition of the sulfonic acid group in 8-HQSA overcomes this limitation, making it an ideal reagent for aqueous-based fluorescence assays.[1]
The primary utility of 8-HQSA stems from a phenomenon known as chelation-induced fluorescence enhancement (CHEF). In its free, unbound state in solution, 8-HQSA is weakly fluorescent. However, upon forming a stable complex with specific metal ions, its fluorescence quantum yield increases dramatically, resulting in a strong, measurable "turn-on" signal.[1][2] This property makes 8-HQSA an exceptionally sensitive and selective tool for the detection and quantification of a wide array of metal ions, which are of critical importance in both biological systems and pharmaceutical manufacturing.[3][4][5]
This application note will serve as a practical guide to harnessing the capabilities of 8-HQSA, with a particular focus on its relevance in quality control and analytical development within the pharmaceutical industry.[6][7]
Part 1: Scientific Principles & Causality
A robust experimental design is built upon a solid understanding of the underlying chemical principles. The fluorescence of metal-HQSA complexes is not arbitrary; it is governed by specific molecular interactions and environmental conditions.
Mechanism of Fluorescence: From Rotational Freedom to Rigid Emission
The "turn-on" fluorescence of 8-HQSA upon metal binding is primarily due to the formation of a rigid five-membered chelate ring involving the metal ion, the phenolic oxygen, and the quinoline nitrogen.[2] In the unbound state, the molecule can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotation and vibrations. By locking the molecule into a rigid, planar conformation, chelation significantly inhibits these non-radiative decay processes. This forces the excited-state molecule to release its energy primarily through the emission of photons, leading to a substantial increase in fluorescence intensity.[2]
The Critical Role of pH in Complex Formation
The pH of the reaction medium is arguably the most critical parameter in designing an 8-HQSA-based assay.[8][9] Its influence is twofold:
-
Ligand Ionization: The 8-HQSA molecule has two ionizable groups: the sulfonic acid and the phenolic hydroxyl group. The deprotonation of the hydroxyl group is essential for chelation to occur. If the pH is too low (acidic), the hydroxyl group remains protonated, preventing complex formation.
-
Metal Ion Speciation: At higher pH levels (alkaline), many metal ions tend to precipitate out of solution as metal hydroxides, rendering them unavailable to bind with 8-HQSA.[1]
Therefore, a successful assay relies on identifying an optimal pH window that balances these two competing effects. For most metal-HQSA complexes, this optimal range lies between pH 5 and 8.[1] Operating within this window ensures that a sufficient fraction of 8-HQSA is deprotonated and the metal ion remains in its free, soluble form.
Enhancing the Signal: Solvent and Surfactant Effects
While 8-HQSA is designed for aqueous systems, its fluorescence can often be further enhanced. The inclusion of cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can increase fluorescence intensity by a factor of 3.5 to 6 for certain metal chelates.[10] This is likely due to the formation of micelles, which create a non-polar microenvironment around the chelate. This environment can shield the excited state from quenching by water molecules and further rigidify the complex, boosting the fluorescence signal. Similarly, the use of water-organic solvent mixtures, such as water/dimethylformamide (DMF), can also lead to significant fluorescence enhancement.[1]
Part 2: Experimental Setup & Instrumentation
A standard fluorescence spectroscopy setup is required for these protocols. The core components are universal, but understanding their function is key to optimizing measurements.
Core Instrumentation: A Spectrofluorometer
A typical spectrofluorometer consists of the following key components:
-
Light Source: A high-intensity Xenon arc lamp is most common, providing broad-spectrum UV-Visible light for excitation.
-
Excitation Monochromator: Selects the specific wavelength of light from the source to excite the sample.
-
Sample Compartment: Holds the sample, typically in a 1 cm pathlength quartz cuvette. Fluorescence is collected at a 90-degree angle to the excitation path to minimize detection of transmitted light.[11]
-
Emission Monochromator: Selects the specific wavelength of emitted light from the sample to be measured.
-
Detector: A sensitive photomultiplier tube (PMT) converts the emitted photons into an electrical signal.
General Experimental Workflow Diagram
Caption: General workflow for fluorescence quantification using 8-HQSA.
Part 3: Protocols for Application
The following protocols provide a validated starting point for common applications. Researchers should treat these as templates and optimize where necessary for their specific analyte and matrix.
Protocol 3.1: Quantification of a Target Metal Ion (e.g., Zn²⁺)
Objective: To determine the concentration of a target metal ion in an aqueous sample using a calibration curve method.
Materials & Reagents:
-
8-Hydroxyquinoline-5-sulfonic acid (Sigma-Aldrich, Cat# 283158 or equivalent)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) or other high-purity zinc salt
-
HEPES buffer (1 M stock solution, pH 7.4)
-
High-purity, deionized water (18.2 MΩ·cm)
-
Trace metal-free plasticware (e.g., polypropylene tubes)
-
1 cm pathlength quartz fluorescence cuvettes
Reagent Preparation:
-
8-HQSA Stock Solution (10 mM): Dissolve 22.52 mg of 8-HQSA (MW: 225.22 g/mol ) in 10.0 mL of deionized water. Store protected from light at 4°C. This solution is stable for several weeks.
-
Zinc Standard Stock (10 mM): Dissolve 28.75 mg of ZnSO₄·7H₂O (MW: 287.56 g/mol ) in 10.0 mL of deionized water. This provides a stable stock solution.
-
Working Buffer (50 mM HEPES, pH 7.4): Dilute the 1 M HEPES stock 1:20 with deionized water. Adjust pH if necessary.
Instrument Setup:
-
Turn on the spectrofluorometer and allow the Xenon lamp to stabilize for at least 30 minutes.
-
Set the excitation wavelength to 365 nm and the emission wavelength to 505 nm (these are typical for the Zn²⁺-HQSA complex; optimization is recommended).
-
Set both excitation and emission slit widths to 5 nm . This provides a good balance between signal intensity and spectral resolution.
-
Adjust the PMT voltage to a mid-range value initially. Use the most concentrated standard to ensure the signal does not saturate the detector, then keep this voltage constant for all subsequent measurements.
Experimental Procedure:
-
Prepare Calibration Standards: In a series of labeled tubes, prepare the standards as described in the table below. The final volume for each is 2.0 mL.
| Tube ID | 50 mM HEPES (µL) | 10 µM Zn²⁺ Working Soln. (µL) | 1 mM 8-HQSA Working Soln. (µL) | Deionized H₂O (µL) | Final [Zn²⁺] (nM) |
| Blank | 100 | 0 | 100 | 1800 | 0 |
| S1 | 100 | 10 | 100 | 1790 | 50 |
| S2 | 100 | 20 | 100 | 1780 | 100 |
| S3 | 100 | 50 | 100 | 1750 | 250 |
| S4 | 100 | 100 | 100 | 1700 | 500 |
| S5 | 100 | 200 | 100 | 1600 | 1000 |
| Unknown | 100 | 100 (of sample) | 100 | 1700 | ? |
-
Incubation: Vortex each tube gently and incubate at room temperature for 15 minutes, protected from light, to ensure complete complexation.
-
Measurement:
-
Transfer the "Blank" solution to a quartz cuvette and place it in the spectrofluorometer. Zero the instrument or record the fluorescence intensity value.
-
Sequentially measure the fluorescence intensity of each standard (S1 to S5) and the unknown sample. Rinse the cuvette thoroughly with deionized water between measurements.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the Blank from all standard and unknown readings.
-
Plot the blank-corrected fluorescence intensity (Y-axis) versus the final Zn²⁺ concentration (X-axis).
-
Perform a linear regression on the data points. The R² value should be >0.99 for a valid calibration.
-
Use the equation of the line (y = mx + c) to calculate the concentration of Zn²⁺ in your unknown sample.
-
Protocol 3.2: Determining the Optimal pH for a Metal-HQSA Complex
Objective: To identify the pH that yields the maximum fluorescence signal, ensuring the highest sensitivity for a given metal-HQSA assay.
Procedure:
-
Prepare a series of buffers spanning a range of pH values (e.g., Acetate buffer for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8.2, Borate for pH 8.2-10).
-
Prepare a set of identical reaction tubes. To each tube, add a fixed amount of the metal ion of interest (e.g., to a final concentration of 20 µM) and 8-HQSA (e.g., to a final concentration of 1 mM).[1]
-
Add a different buffer to each tube to bring the final volume to 2.0 mL, creating a pH series.
-
Incubate all tubes for 15 minutes at room temperature.
-
Measure the fluorescence intensity of each sample at the pre-determined excitation and emission wavelengths.
-
Plot the fluorescence intensity (Y-axis) versus the buffer pH (X-axis). The peak of this curve represents the optimal pH for the assay.[1]
Part 4: Data Analysis & Advanced Considerations
Initial Spectral Characterization
Before running a quantitative assay with a new metal-HQSA complex, it is crucial to perform initial spectral scans to identify the optimal wavelengths.
-
Emission Scan: Prepare a sample of the complex. Set the excitation monochromator to a wavelength where the complex is known to absorb (e.g., ~370 nm) and scan the emission monochromator over a range (e.g., 400-600 nm). The peak of the resulting spectrum is the λem,max.[12]
-
Excitation Scan: Set the emission monochromator to the determined λem,max and scan the excitation monochromator over a range (e.g., 300-450 nm). The peak of this spectrum is the λex,max.[12] Using these empirically determined maxima will provide the best signal-to-noise ratio.
Managing Interference and Fluorescence Quenching
8-HQSA is not exclusively selective for a single metal ion; it can chelate with dozens of different metals.[1] This can be a source of interference.
-
Competing Metals: If a sample contains other metal ions that also form fluorescent complexes (e.g., Mg²⁺, Al³⁺), they can contribute to the signal, leading to an overestimation of the target analyte.
-
Quenching Ions: Certain metal ions, most notably Iron (Fe³⁺) and Copper (Cu²⁺), form non-fluorescent complexes with 8-HQSA and can effectively "quench" the fluorescence of other metal-HQSA chelates, leading to an underestimation.[1]
Mitigation Strategies:
-
pH Adjustment: Fine-tuning the pH can sometimes selectively favor the formation of the target complex over interfering ones.
-
Masking Agents: In complex matrices, chemical masking agents (e.g., cyanide or thiosulfate) can be used to selectively bind with interfering ions and prevent them from reacting with 8-HQSA. This requires careful validation.
-
Chromatographic Separation: For very complex samples, separating the metal ions via chromatography before detection is a powerful strategy. 8-HQSA can be introduced post-column to react with the separated ions just before they enter the fluorescence detector.[1]
Part 5: Applications in Drug Development
The precise quantification of metal ions is a critical aspect of quality assurance throughout the drug development lifecycle.[5][6][13]
-
Raw Material & API Testing: The protocols described here can be adapted to test for trace metal impurities in active pharmaceutical ingredients (APIs) and excipients, ensuring they meet pharmacopeial limits.
-
Process Monitoring: Monitoring metal ion concentrations can be crucial for controlling catalytic reactions or preventing metal-induced degradation of drug products.
-
Biopharmaceutical Analysis: Some biological drugs, such as metalloproteins, require specific metal cofactors for their activity. 8-HQSA-based assays can be developed to confirm the presence and stoichiometry of these essential metals.
-
Indirect Biomolecule Detection: The principle of fluorescence quenching can be used to develop assays for biomolecules. For example, a method for determining metallothioneins (proteins that bind heavy metals) was developed based on their ability to quench the fluorescence of a pre-formed 8-HQSA-Cd(II) complex.[14]
Conclusion
8-hydroxyquinoline-5-sulfonic acid is a powerful, versatile, and accessible fluorescent probe for sensitive and reliable detection of metal ions in aqueous solutions. By understanding the core principles of chelation-induced fluorescence, the critical influence of pH, and potential sources of interference, researchers can design and validate robust assays. The protocols and insights provided in this guide offer a solid foundation for applying this technique to address analytical challenges in academic research and the stringent quality control environments of drug development.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inglasia.com [inglasia.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. What is Quality Assurance in the Drug Development Process? | [i-pharmconsulting.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 13. The role of quality assurance in accelerating drug development for emerging therapies | pharmaphorum [pharmaphorum.com]
- 14. Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensitive Determination of Aqueous Metal Contamination Utilizing 8-Hydroxyquinoline-5-Sulfonic Acid: Principles and Protocols
An Application Note for Researchers and Scientists
Senior Application Scientist: Gemini
Abstract
The escalating issue of heavy metal contamination in aqueous environments necessitates the deployment of sensitive, reliable, and accessible analytical methodologies. 8-Hydroxyquinoline-5-sulfonic acid (8-HQS), a water-soluble derivative of 8-hydroxyquinoline, serves as an exceptional chelating agent for the detection of a wide array of metal ions.[1] This application note provides a comprehensive guide to the principles and practices of using 8-HQS for the quantitative determination of metal contaminants in water samples. We will delve into the underlying coordination chemistry, explore various detection modalities including spectrophotometry and fluorometry, and present detailed, field-tested protocols for accurate and reproducible measurements. This guide is designed for researchers in environmental science, analytical chemistry, and toxicology, providing the necessary framework for method development, validation, and implementation.
Principle of the Method: The Power of Chelation
8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their potent metal-chelating capabilities.[2][3] The 8-HQ molecule is a bidentate ligand, meaning it binds to a central metal ion through two donor atoms—in this case, the phenolic oxygen and the heterocyclic nitrogen—to form a stable five-membered ring.[3][4] The primary limitation of 8-HQ for aqueous analysis is its poor water solubility. The addition of a sulfonate (-SO₃H) group at the 5-position to create 8-hydroxyquinoline-5-sulfonic acid (8-HQS) drastically enhances its aqueous solubility without compromising its fundamental complexation properties.[5][6]
Upon complexation with a metal ion (Mⁿ⁺), 8-HQS forms a stable metal-ligand complex, often with a stoichiometry of 1:2 or 1:3 (Metal:Ligand).[7][8] This reaction can be represented as:
Mⁿ⁺ + n(H₂-HQS) ⇌ [M(H-HQS)ₙ] + nH⁺
The formation of these complexes leads to significant and measurable changes in the solution's physicochemical properties, which form the basis for quantification:
-
Chromogenic Shift: The metal-HQS complexes are often intensely colored, absorbing light in the visible or UV spectrum at wavelengths distinct from the free ligand. This color formation allows for quantitative analysis using UV-Vis spectrophotometry.[9][10]
-
Fluorescence Enhancement: While 8-HQS itself is generally non-fluorescent, many of its metal complexes exhibit strong fluorescence.[5][11] This property enables highly sensitive detection using fluorometry, with ions like Zn(II), Cd(II), and Al(III) forming particularly fluorescent chelates.[5][12]
The stability of these complexes, and thus the sensitivity and selectivity of the method, is highly dependent on pH, as it governs the deprotonation of the ligand's hydroxyl group, a prerequisite for chelation.
Visualizing the Chelation Mechanism
The following diagram illustrates the fundamental chelation of a divalent metal ion by two molecules of 8-HQS.
Caption: Chelation of a generic divalent metal ion (M²⁺) by 8-HQS.
Key Methodological Advantages
-
High Water Solubility: The sulfonic acid group confers excellent solubility in aqueous solutions, eliminating the need for organic solvents typically required for 8-hydroxyquinoline, making the method greener and simpler.[5]
-
Formation of Stable Complexes: 8-HQS forms highly stable chelates with a wide range of metal ions, leading to robust and reproducible measurements.[13] The stability constants for many of these complexes are well-documented.[14]
-
Versatility in Detection: The resulting complexes can be analyzed via multiple techniques, including spectrophotometry, fluorometry, and electrochemistry, offering flexibility based on available instrumentation and required sensitivity.[6][15]
-
Cost-Effectiveness: Compared to more instrument-heavy techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Mass Spectrometry, colorimetric and fluorometric methods are generally less expensive to establish and operate.[16]
Quantitative Data Summary
The effectiveness of 8-HQS is rooted in the stability of the complexes it forms and their distinct spectroscopic properties. The following tables summarize critical data for several common metal ions.
Table 1: Stability Constants (log K) of Selected Metal-HQS Complexes. Note: Stability constants can vary with ionic strength and temperature. The values presented are indicative.
| Metal Ion | log K₁ | log K₂ | Source |
| Cu(II) | 11.6 | 10.1 | [13] |
| Zn(II) | 8.4 | 7.6 | [13] |
| Ni(II) | 9.5 | 8.2 | [13] |
| Co(II) | 8.5 | 7.2 | [13] |
| Fe(III) | 12.3 | - | [13] |
| Al(III) | 10.0 | - | [11] |
| Cd(II) | 7.5 | 6.5 | [5] |
Table 2: Spectroscopic Properties of Selected Metal-HQS Complexes.
| Metal Complex | Optimal pH | Detection Method | λₘₐₓ (nm) / λₑₓ, λₑₘ (nm) | Key Characteristics | Source |
| Fe(III)-HQS | 2.5 - 3.5 | Spectrophotometry | ~360-380 nm | Forms a stable, colored complex. | [9][17] |
| Al(III)-HQS | ~7.4 | Fluorometry | ~370, ~490 nm | Highly fluorescent complex. | [12] |
| Cu(II)-HQS | 4.0 - 6.0 | Electrochemistry | N/A | Strong affinity, suitable for voltammetric methods. | [6] |
| Cd(II)-HQS | 5.0 - 8.0 | Fluorometry | ~380, ~520 nm | The most intensely fluorescent HQS complex in aqueous solution. | [5] |
| Zn(II)-HQS | 5.0 - 8.0 | Fluorometry | ~375, ~515 nm | Strongly fluorescent. | [5] |
Detailed Application Protocols
The following protocols provide a step-by-step guide for the spectrophotometric determination of Iron (Fe³⁺) and the fluorometric determination of Zinc (Zn²⁺) as representative examples. The principles can be adapted for other metals by adjusting the pH and analytical wavelengths according to the data in Table 2.
Protocol 1: Spectrophotometric Determination of Fe(III)
This method is based on the formation of a colored Fe(III)-HQS complex and is suitable for determining iron concentrations in the range of approximately 0.1-10 mg/L.
A. Instrumentation and Reagents
-
UV-Visible Spectrophotometer
-
pH meter
-
Analytical balance and standard volumetric flasks/pipettes
-
8-hydroxyquinoline-5-sulfonic acid (ACS grade)
-
Iron(III) standard solution (1000 mg/L), commercially available or prepared from ferric ammonium sulfate.[9][10]
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized (DI) water (Type I)
B. Reagent Preparation
-
8-HQS Reagent (0.1% w/v): Dissolve 0.1 g of 8-HQS in 100 mL of DI water. Store in a dark bottle.
-
Fe(III) Stock Solution (100 mg/L): Dilute 10.0 mL of the 1000 mg/L standard to 100 mL with DI water.
-
Fe(III) Working Standard (10 mg/L): Dilute 10.0 mL of the 100 mg/L stock solution to 100 mL with DI water.
C. Calibration Curve Generation
-
Pipette 0, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 10 mg/L Fe(III) working standard into a series of 50 mL volumetric flasks. This creates standards of 0, 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mg/L Fe(III).
-
To each flask, add 5.0 mL of the 0.1% 8-HQS reagent.
-
Dilute each flask to approximately 40 mL with DI water.
-
Adjust the pH of each solution to 3.0 ± 0.2 using dilute HCl or NaOH.
-
Bring the final volume to 50 mL with DI water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for full color development.
-
Set the spectrophotometer to zero absorbance at 370 nm using the 0 mg/L standard (the blank).
-
Measure the absorbance of each standard.
-
Plot a graph of Absorbance vs. Fe(III) Concentration (mg/L). The resulting plot should be linear.
D. Analysis of Water Sample
-
Collect the water sample and filter it through a 0.45 µm filter if it contains suspended solids.
-
Pipette 25.0 mL of the water sample into a 50 mL volumetric flask.
-
Follow steps C2 through C6.
-
Measure the absorbance of the prepared sample at 370 nm.
-
Determine the concentration of Fe(III) in the sample using the calibration curve. Remember to account for the initial 1:2 dilution.
Protocol 2: Fluorometric Determination of Zn(II)
This highly sensitive method is ideal for trace-level determination of zinc and other fluorescent metal-HQS complexes like cadmium.
A. Instrumentation and Reagents
-
Spectrofluorometer
-
pH meter
-
Reagents as listed in Protocol 1, but with a Zinc (Zn²⁺) standard solution (1000 mg/L).
-
Buffer solution: Borate buffer or TRIS buffer (pH 7.5).
B. Reagent Preparation
-
8-HQS Reagent (0.01% w/v): Dissolve 0.01 g of 8-HQS in 100 mL of DI water.
-
Zn(II) Stock Solution (10 mg/L): Prepare by serial dilution from the 1000 mg/L standard.
-
Zn(II) Working Standard (100 µg/L): Dilute 1.0 mL of the 10 mg/L stock solution to 100 mL with DI water.
C. Calibration Curve Generation
-
Pipette 0, 1.0, 2.0, 5.0, and 10.0 mL of the 100 µg/L Zn(II) working standard into a series of 50 mL volumetric flasks. This creates standards of 0, 2, 4, 10, and 20 µg/L Zn(II).
-
To each flask, add 10.0 mL of the pH 7.5 buffer solution.
-
Add 1.0 mL of the 0.01% 8-HQS reagent.
-
Bring the final volume to 50 mL with DI water and mix thoroughly.
-
Allow the solutions to stand for 20 minutes.
-
Set the spectrofluorometer with an excitation wavelength of 375 nm and an emission wavelength of 515 nm .
-
Using the 0 µg/L standard (the blank), set the fluorescence intensity to zero.
-
Measure the fluorescence intensity of each standard.
-
Plot a graph of Fluorescence Intensity vs. Zn(II) Concentration (µg/L).
D. Analysis of Water Sample
-
Prepare the water sample as described in Protocol 1D.
-
Pipette an appropriate volume (e.g., 25.0 mL) of the sample into a 50 mL volumetric flask.
-
Follow steps C2 through C5.
-
Measure the fluorescence intensity and determine the concentration from the calibration curve, accounting for any dilutions.
Experimental Workflow and Best Practices
The overall workflow for this analytical method is summarized in the diagram below.
References
- 1. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. phytojournal.com [phytojournal.com]
- 11. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iupac.org [iupac.org]
- 15. Determination of metal ions by capillary zone electrophoresis with on-column chelation using 8-hydroxyquinoline-5-sulfonic acid (Journal Article) | OSTI.GOV [osti.gov]
- 16. ijrar.org [ijrar.org]
- 17. researchgate.net [researchgate.net]
8-hydroxyquinoline-5-sulfonic acid for pre-column and post-column fluorescence detection
An In-Depth Guide to 8-Hydroxyquinoline-5-Sulfonic Acid for Pre- and Post-Column Fluorescence Detection in HPLC
Authored by: A Senior Application Scientist
Introduction: Unlocking Sensitivity with 8-Hydroxyquinoline-5-Sulfonic Acid
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the demand for highly sensitive and selective methods for quantifying trace-level analytes is unrelenting. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers exceptional sensitivity, but its application is often limited to naturally fluorescent molecules. This is where derivatization agents become indispensable tools, converting non-fluorescent analytes into highly fluorescent products.
Among these agents, 8-hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA) stands out as a versatile and robust choice, especially for the analysis of metal ions.[1][2] As a sulfonated derivative of 8-hydroxyquinoline (8-HQ), it retains the potent chelating properties of its parent compound while gaining significantly enhanced aqueous solubility, making it ideal for HPLC applications.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 8-HQ-5-SA for both pre-column and post-column derivatization strategies in HPLC.
Part 1: The Scientific Foundation of 8-HQ-5-SA Derivatization
The Mechanism of Chelation-Enhanced Fluorescence (CHEF)
The utility of 8-HQ-5-SA hinges on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The 8-HQ-5-SA molecule itself is weakly fluorescent.[4] This is primarily due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group at position 8 to the quinoline nitrogen atom, a process that provides an efficient non-radiative pathway for the excited molecule to return to its ground state.[5][6][7]
Upon chelation with a metal ion, the phenolic proton is displaced, and the metal ion forms stable coordinate bonds with both the hydroxyl oxygen and the quinoline nitrogen.[4] This creates a rigid, planar five-membered ring structure. This structural rigidity dramatically curtails the non-radiative decay processes, forcing the excited complex to dissipate its energy through fluorescence, resulting in a significant increase in emission intensity.[4][6][8] It is this "on-off" fluorescent behavior that makes 8-HQ-5-SA an excellent chemosensor.[5]
The sulfonic acid group at position 5 does not directly participate in chelation but is critical for its use in aqueous HPLC mobile phases, preventing the precipitation issues that can occur with the less soluble 8-hydroxyquinoline.[3]
Analyte Scope and Selectivity
8-HQ-5-SA is a broad-spectrum chelating agent, capable of forming fluorescent complexes with a multitude of metal ions. Studies have shown that at least 42 different metal species form fluorescent chelates with 8-HQ-5-SA.[3] Notable examples include Al³⁺, Ga³⁺, In³⁺, Zn²⁺, Mg²⁺, and Cd²⁺, which often exhibit intense fluorescence upon complexation.[3][8][9] Conversely, some metal ions like Fe³⁺ and Cu²⁺ can form complexes that quench fluorescence, an important consideration for method specificity.[3][10]
Selectivity in an HPLC method is achieved not just by the chelation reaction itself, but by the combination of chromatographic separation and the specific fluorescence properties (excitation/emission wavelengths) of the different metal-HQS complexes. The optimal pH for fluorescence is typically between 5 and 8, representing a balance between ligand ionization and the prevention of metal hydroxide formation.[3]
Pre-Column vs. Post-Column Derivatization: A Strategic Choice
The decision to perform derivatization before or after chromatographic separation is a critical juncture in method development. Each approach has distinct advantages and is suited to different analytical challenges.
| Feature | Pre-Column Derivatization | Post-Column Derivatization (PCD) |
| Principle | Analyte reacts with 8-HQ-5-SA before injection onto the HPLC column. The fluorescent complex is then separated and detected. | Analyte is separated in its native form. The column effluent is then mixed with 8-HQ-5-SA in a reactor before the detector. |
| Advantages | - Reaction time is not limited. - Potential for sample cleanup post-reaction. - Better chromatographic separation of different analyte-complexes. - Less instrumental complexity (no extra pump/reactor). | - Derivatization of unstable analytes is possible. - No interference from excess reagent on the column. - Method development is often simpler for the separation step. |
| Disadvantages | - Potential for multiple or incomplete reaction products. - Derivative stability can be a concern. - Excess reagent may interfere with chromatography. | - Requires additional hardware (pump, mixer, reactor). - Reaction must be very fast and reproducible. - Potential for band broadening in the reactor, reducing efficiency.[11] |
| Best Suited For | Stable analytes where the derivative has good chromatographic properties. Analysis of a single or few target analytes.[12][13] | Unstable analytes or simultaneous analysis of multiple analytes with different chromatographic behaviors. |
Part 2: Pre-Column Derivatization Protocol for Aluminum (Al³⁺) Analysis
This protocol provides a framework for the trace analysis of aluminum in an aqueous sample, such as a pharmaceutical formulation or process water. Aluminum is a common target as its 8-HQ-5-SA complex is highly fluorescent.
Experimental Workflow
Caption: Pre-column derivatization workflow for Al³⁺ analysis.
Materials and Reagents
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA): Analytical grade.
-
Aluminum Standard: 1000 ppm certified stock solution.
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Buffer: Acetic acid and sodium acetate for preparing a 0.1 M acetate buffer, pH 6.0.
-
Acids/Bases: Nitric acid and sodium hydroxide for pH adjustment and cleaning.
Reagent Preparation:
-
Derivatization Reagent (1 mM 8-HQ-5-SA): Dissolve 22.5 mg of 8-HQ-5-SA in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
Mobile Phase (Acetonitrile:Acetate Buffer): Prepare a mixture of 30% acetonitrile and 70% 0.1 M acetate buffer (pH 6.0). Filter through a 0.45 µm membrane and degas before use.
-
Aluminum Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 ppb) by serial dilution of the stock standard in deionized water.
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector:
-
Excitation Wavelength: 370 nm
-
Emission Wavelength: 515 nm
-
Step-by-Step Protocol
-
Sample Preparation: If the sample contains particulates, filter it through a 0.45 µm syringe filter.
-
Derivatization:
-
In a clean vial, add 1.0 mL of the sample or standard.
-
Add 1.0 mL of 0.1 M acetate buffer (pH 6.0).
-
Add 0.5 mL of the 1 mM 8-HQ-5-SA derivatization reagent.
-
Vortex the mixture thoroughly.
-
Heat the vial in a water bath or heating block at 60°C for 15 minutes to ensure complete complexation.
-
Cool the mixture to room temperature before injection.
-
-
HPLC Analysis: Inject 20 µL of the cooled, derivatized solution into the HPLC system running under the conditions specified above.
-
Quantification: Construct a calibration curve by plotting the peak area of the Al-(HQS)₃ complex against the concentration of the prepared standards. Determine the concentration of aluminum in the samples from this curve.
Part 3: Post-Column Derivatization Protocol for Divalent Metal Ions
This protocol is designed for the simultaneous separation and detection of multiple divalent metal ions, such as zinc (Zn²⁺), magnesium (Mg²⁺), and cadmium (Cd²⁺).
Experimental Workflow
Caption: Post-column derivatization (PCD) instrumental setup.
Materials and Reagents
-
8-HQ-5-SA: Analytical grade.
-
Metal Standards: 1000 ppm certified stock solutions for Zn²⁺, Mg²⁺, and Cd²⁺.
-
Mobile Phase: The choice of mobile phase depends on the column. For an ion-exchange column, a buffered solution (e.g., 20 mM MES buffer with 50 mM sodium sulfate, pH 6.0) is suitable.
-
Post-Column Reagent (PCR): 0.5 mM 8-HQ-5-SA in a 0.2 M ammonia/ammonium acetate buffer at pH 9.0. A higher pH is often used in PCD to ensure a very rapid reaction.
Instrumentation and Conditions
-
HPLC System: A system equipped with two independent pumps, an autosampler, a column oven, a post-column reaction module (T-mixer and reaction coil), and a fluorescence detector.
-
Analytical Column: A cation exchange column is often suitable for separating metal ions.
-
Column Temperature: 40°C.
-
Mobile Phase Flow Rate (Pump A): 0.8 mL/min.
-
Post-Column Reagent Flow Rate (Pump B): 0.4 mL/min.
-
Reaction Coil: PEEK tubing, e.g., 1.0 m length x 0.25 mm I.D., maintained at 50°C.
-
Injection Volume: 50 µL.
-
Fluorescence Detector Settings:
-
Optimal detection often requires wavelength programming if the emission maxima of the metal complexes differ significantly. A good starting point is Ex: 375 nm, Em: 510 nm.[3]
-
| Analyte | Typical Excitation (nm) | Typical Emission (nm) |
| Mg²⁺ | 378 | 508 |
| Zn²⁺ | 375 | 505 |
| Cd²⁺ | 380 | 515 |
| Note: Optimal wavelengths should be empirically determined. Data synthesized from general knowledge in the field.[3] |
Step-by-Step Protocol
-
System Setup: Configure the HPLC system as shown in the diagram above. Equilibrate the entire system with the mobile phase and post-column reagent until a stable baseline is achieved.
-
Standard and Sample Preparation: Prepare mixed standards of the target metal ions in deionized water. Filter samples through a 0.45 µm filter.
-
HPLC Analysis: Inject the standard or sample. The metal ions will separate on the analytical column based on their affinity.
-
Post-Column Reaction: As the separated ions elute from the column, they are mixed with the 8-HQ-5-SA reagent from Pump B in the T-mixer. The mixture flows through the heated reaction coil, where rapid formation of the fluorescent metal complexes occurs.
-
Detection and Quantification: The fluorescent complexes pass through the fluorescence detector. A chromatogram showing separate peaks for each metal is generated. Quantification is performed using calibration curves from the mixed standards.
Part 4: Safety, Troubleshooting, and Validation
Safety Precautions
8-Hydroxyquinoline-5-sulfonic acid may cause skin, eye, and respiratory irritation.[14][15][16] Always consult the Safety Data Sheet (SDS) before handling.[14][15] Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14][17] Handle all chemicals in a well-ventilated area or a fume hood.[15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No/Low Signal | Incorrect detector wavelengths; pH of reaction medium is not optimal; Reagent degradation; No analyte. | Verify Ex/Em wavelengths for the target complex. Optimize pH for derivatization. Prepare fresh reagent. Check sample concentration. |
| High Baseline Noise | Reagent pump is pulsating; Incomplete mixing; Contaminated reagents or mobile phase. | Degas reagents. Use a pulse dampener on the reagent pump. Ensure mixer is working correctly. Use fresh, high-purity solvents and reagents. |
| Broad Peaks (PCD) | Reaction coil is too long; Dead volume in connections; Flow rates are not optimized. | Reduce the length/diameter of the reaction coil. Check all fittings for dead volume. Optimize mobile phase and reagent flow rates. |
| Drifting Baseline | Column temperature fluctuation; Non-equilibrated column; Reagent degradation. | Allow column oven to stabilize. Ensure column is fully equilibrated before starting the run. Prepare fresh reagent daily. |
| Poor Peak Shape | Analyte interaction with column material; pH of mobile phase is incorrect. | Use a metal-free HPLC system if possible.[18] Adjust mobile phase pH. For 8-HQ itself, specific columns might be needed to avoid chelation with trace metals in the silica.[19] |
Conclusion
8-Hydroxyquinoline-5-sulfonic acid is a powerful derivatization agent that significantly expands the capability of HPLC with fluorescence detection, enabling the sensitive and selective quantification of a wide array of metal ions and other analytes. By understanding the underlying principles of chelation-enhanced fluorescence and carefully choosing between pre-column and post-column strategies, analysts can develop robust and reliable methods tailored to their specific needs. The protocols outlined in this guide serve as a practical starting point for method development, empowering researchers in quality control, environmental monitoring, and drug development to achieve their analytical goals.
References
- 1. chemicalkland.com [chemicalkland.com]
- 2. klandchemicals.com [klandchemicals.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 10. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. sielc.com [sielc.com]
antibacterial and antifungal applications of 8-hydroxyquinoline-5-sulfonic acid
An In-Depth Guide to the Antibacterial and Antifungal Applications of 8-Hydroxyquinoline-5-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of a Privileged Scaffold
8-Hydroxyquinoline and its derivatives represent a class of heterocyclic compounds that have long captured the attention of medicinal chemists.[1][2] Among these, 8-hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA) stands out due to its potent, broad-spectrum antimicrobial properties.[3][4] This guide serves as a comprehensive technical resource, providing in-depth application notes, validated protocols, and mechanistic insights for researchers exploring 8-HQ-5-SA and its derivatives as next-generation antibacterial and antifungal agents. The structural motif, featuring an 8-hydroxyquinoline core with a sulfonic acid group at the 5-position, is a promising pharmacophore for developing novel therapeutics to combat drug-resistant pathogens.[5]
Part 1: Foundational Principles & Mechanism of Action
The antimicrobial efficacy of 8-hydroxyquinoline-5-sulfonic acid is not rooted in a single mode of action but rather a multi-pronged assault on microbial viability, primarily driven by its exceptional metal-chelating capabilities.
The Central Role of Metal Ion Chelation
The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent, binding to essential divalent and trivalent metal ions.[2][3] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a stable complex with metal cations such as Fe²⁺/Fe³⁺, Cu²⁺, Zn²⁺, and Mn²⁺.[3][6] This process is central to its biological activity and disrupts microbial cells in two primary ways:
-
Deprivation of Essential Cofactors: Many critical enzymes involved in cellular respiration, DNA replication, and metabolic regulation rely on metal ions as cofactors. By sequestering these ions, 8-HQ-5-SA effectively starves the pathogen of these vital components, leading to enzymatic inhibition and a bacteriostatic or fungistatic effect.[2]
-
Induction of Oxidative Stress: Alternatively, the formation of 8-HQ-5-SA-metal complexes can introduce an excess of metal ions into the cell, catalyzing the formation of reactive oxygen species (ROS). This overwhelms the pathogen's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids, ultimately resulting in cell death.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 8-hydroxyquinoline-5-sulfonic acid in Cancer Cell Line Studies
Introduction
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its unique planar, bicyclic structure and inherent metal-chelating properties make it an attractive starting point for drug design.[1][3] This guide focuses on a specific derivative, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), providing an in-depth exploration of its mechanistic basis and practical protocols for its evaluation as a potential anticancer agent in cell line studies.
While many lipophilic 8-HQ derivatives have been studied, the inclusion of a sulfonic acid group in 8-HQS presents both unique opportunities and challenges. This moiety increases aqueous solubility but may also hinder cell permeability, a critical factor in its biological activity.[4] These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework to dissect the therapeutic potential of 8-HQS, from its fundamental biochemical interactions to its effects on complex cellular signaling networks.
Section 1: Core Mechanistic Hypothesis - Disruption of Metal Homeostasis
A primary mechanism underlying the bioactivity of 8-HQ derivatives is their potent ability to chelate essential metal ions.[3][5][6] Cancer cells exhibit an altered metabolism and often have an increased demand for transition metals like iron (Fe), copper (Cu), and zinc (Zn) to support rapid proliferation, angiogenesis, and other key processes.[5]
The 8-HQ scaffold acts as a bidentate chelator, utilizing the lone pair of electrons on its ring nitrogen and the hydroxyl group at the C8 position to form stable complexes with these metal ions.[3][7] By sequestering these ions, 8-HQS can disrupt the function of critical metalloenzymes involved in DNA synthesis and cell signaling, thereby exerting a cytotoxic effect.[4] Furthermore, complexation with metals like copper has been shown to enhance the antitumor activity of 8-HQ derivatives.[5][7]
Section 2: Cellular Effects and Signaling Pathways
The disruption of metal homeostasis by 8-HQS can trigger a cascade of cellular events, culminating in cell death and the inhibition of cancer progression. The primary outcomes observed with related 8-HQ compounds are the induction of apoptosis and the modulation of critical cell signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process that is often evaded by cancer cells. Many chemotherapeutic agents function by reactivating this pathway. Studies on 8-HQ and its derivatives have demonstrated their ability to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
Key indicators of apoptosis induction include:
-
Caspase Activation: Activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3) is a hallmark of apoptosis.[8][10]
-
Modulation of Bcl-2 Family Proteins: A shift in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is critical for initiating the intrinsic apoptotic pathway.[8][10]
In some cases, 8-HQ derivatives have also been shown to induce other forms of cell death, such as paraptosis, which is characterized by extensive vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[11]
Modulation of Stress and Kinase Signaling Pathways
Cancer is fundamentally a disease of dysregulated cell signaling. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival, and is frequently mutated in various cancers.[12][13] Research on a novel 8-HQ derivative has shown that it can increase the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK), linking the compound's activity directly to this critical cancer pathway.[11] Additionally, other studies have implicated 8-HQ in the inhibition of the BCL2/STAT3 signaling axis, which is vital for cancer cell survival and proliferation.[8]
Section 3: Experimental Design and Protocols
This section provides detailed, self-validating protocols for the systematic evaluation of 8-HQS in cancer cell lines.
Preliminary Steps: Compound and Cell Preparation
-
Compound Solubilization: 8-HQS is generally water-soluble. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, nuclease-free water or PBS. If solubility issues arise, DMSO can be tested. The stock solution should be sterile-filtered (0.22 µm filter) and stored in aliquots at -20°C.
-
Cell Line Selection: Choose a panel of cell lines relevant to your research. Based on data from 8-HQS derivatives, lung (A549), breast (MDA-MB-231, MCF-7), and melanoma (C-32) cell lines are logical starting points.[14] Always include a non-cancerous cell line (e.g., BEAS-2B, HFF-1) to assess selective cytotoxicity.
-
Culture Conditions: Maintain cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] It is the foundational experiment for determining the cytotoxic concentration range and calculating the half-maximal inhibitory concentration (IC50).
Methodology
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare 2x serial dilutions of 8-HQS in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Causality: Serial dilutions are critical for generating a dose-response curve to accurately calculate the IC50 value.
-
Controls (Self-Validation):
-
Vehicle Control: Wells with cells treated with the vehicle (e.g., water or DMSO at the highest concentration used) to measure 100% viability.
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.
-
-
-
Incubation: Incubate the plate for 48 to 72 hours.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16][17] Incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[17] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Signaling and Apoptosis Markers
This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the pathways of interest.[19]
Methodology
-
Cell Treatment and Lysis: Seed cells in 6-well plates. When they reach 70-80% confluency, treat them with 8-HQS at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested Antibodies: p-ERK, total-ERK, p-JNK, total-JNK, cleaved Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Causality: Comparing the phosphorylated (active) form of a kinase to its total form is essential to determine if the pathway is being activated or inhibited. The loading control ensures that any observed changes are not due to unequal protein loading.
-
Section 4: Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for easy comparison and interpretation.
Table 1: Comparative IC50 Values of 8-Hydroxyquinoline Derivatives in Cancer Cell Lines
This table provides reference IC50 values from published studies on various 8-HQ derivatives to help contextualize the results obtained for 8-HQS.
| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 8-HQ Platinum Derivative (YLN1) | MDA-MB-231 | Breast Adenocarcinoma | 5.49 ± 0.14 | [20] |
| 8-HQ Platinum Derivative (YLN2) | MDA-MB-231 | Breast Adenocarcinoma | 7.09 ± 0.24 | [20] |
| Quinoline-8-sulfonamide (9a) | C32 | Amelanotic Melanoma | 520 | |
| Quinoline-8-sulfonamide (9a) | A549 | Lung Adenocarcinoma | 496 | |
| 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 | Amelanotic Melanoma | Comparable to cisplatin | [14] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 | Breast Adenocarcinoma | Comparable to doxorubicin | [14] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | A549 | Lung Adenocarcinoma | Comparable to cisplatin | [14] |
| Natural 8-HQ from Streptomyces | A549 | Lung Adenocarcinoma | 5 (at 48h) | [8] |
Interpretation:
-
A potent compound will have a low IC50 value.
-
Compare the IC50 value in cancer cells versus non-cancerous cells to determine the therapeutic index or selectivity. A higher IC50 in normal cells is desirable.
-
Correlate the IC50 data with mechanistic studies. For example, a concentration that reduces viability by 50% should also show clear evidence of apoptosis (e.g., caspase cleavage) in a Western blot.
Conclusion
8-hydroxyquinoline-5-sulfonic acid is a compelling compound for investigation in cancer research due to the well-established anticancer properties of the 8-HQ scaffold. Its primary mechanism is hypothesized to be the chelation of essential metal ions, leading to a cascade of events including the induction of apoptosis and modulation of key oncogenic signaling pathways like MAPK and STAT3. The protocols and data presented in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its precise mechanism of action. A critical point of investigation will be to determine how its sulfonic acid moiety impacts cellular uptake and overall potency, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Complex Formation of 8-Hydroxyquinoline-5-sulfonic Acid with Copper and Zinc
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a versatile chelating agent renowned for its ability to form stable, colored, and often fluorescent complexes with a variety of metal ions.[1] A derivative of 8-hydroxyquinoline (oxine), the addition of a sulfonic acid group enhances its water solubility without compromising its chelating properties.[2] This characteristic makes 8-HQS an invaluable tool in aqueous systems for the selective detection and quantification of metal ions. This guide provides an in-depth exploration of the complex formation between 8-HQS and two biologically and environmentally significant divalent cations: copper (Cu²⁺) and zinc (Zn²⁺).
The ability of 8-HQS to form distinct complexes with Cu²⁺ and Zn²⁺ allows for the development of robust spectrophotometric and fluorometric analytical methods.[3][4] These methods are critical in diverse fields, from monitoring environmental water quality to quantifying trace metal ions in pharmaceutical formulations and biological samples.[5][6] This document will detail the underlying chemical principles, provide validated experimental protocols, and discuss the critical parameters for successful application.
Scientific Principles of Complexation
8-Hydroxyquinoline-5-sulfonic acid acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group.[7] This chelation results in the formation of a stable five-membered ring structure. The stoichiometry of these complexes is typically 1:2 (metal:ligand), although 1:1 complexes can also be formed depending on the reaction conditions.[3][8]
The stability of the resulting metal complex is a key factor in its analytical utility. The stability constants (log K) for Cu(II) complexes are generally higher than for Zn(II) complexes with similar ligands, indicating a stronger binding affinity for copper.[3][9][10] This differential stability can be exploited for selective analysis. The complexation reaction is also highly dependent on pH, which dictates the protonation state of the 8-HQS molecule and influences the formation of metal hydroxo species.[4]
The following diagram illustrates the chelation of a divalent metal ion (M²⁺), such as Cu²⁺ or Zn²⁺, by two molecules of 8-hydroxyquinoline-5-sulfonic acid.
Caption: Chelation of a metal ion (M²⁺) by 8-HQS.
Spectroscopic and Physicochemical Data
The formation of Cu(II)-8-HQS and Zn(II)-8-HQS complexes gives rise to distinct spectroscopic properties that are the basis for their quantitative determination. The following table summarizes key parameters for these complexes.
| Parameter | Cu(II)-8-HQS Complex | Zn(II)-8-HQS Complex | Reference |
| Stoichiometry (M:L) | 1:2 | 1:2 | [8] |
| Optimal pH | ~5.5 | 8.0 - 9.2 | [11] |
| Analytical Technique | Spectrophotometry | Spectrophotometry / Fluorometry | [4][5][12] |
| λmax (Absorption) | ~360-380 nm | ~375-390 nm | |
| λex (Excitation) | N/A | ~375 nm | [4][13] |
| λem (Emission) | N/A (Quenches Fluorescence) | ~517 nm | [4][13] |
| Molar Absorptivity (ε) | Varies with conditions | 3.75 x 10⁴ L mol⁻¹ cm⁻¹ (for a derivative) | [14] |
| Appearance | Yellow-Green Solution | Colorless (in solution), Fluorescent | [10] |
Note: Specific wavelengths and molar absorptivity can vary depending on the solvent, buffer system, and precise pH.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Copper(II)
This protocol outlines a method for the quantitative determination of Cu²⁺ in aqueous samples using 8-HQS. The method is based on the formation of the colored Cu(II)-8-HQS complex and measurement of its absorbance.[12]
1. Materials and Reagents:
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) solution (0.1% w/v): Dissolve 0.1 g of 8-HQS monohydrate (CAS No: 283158-18-9) in 100 mL of deionized water.[15]
-
Copper(II) Standard Stock Solution (1000 ppm): Use a commercially available certified standard or prepare by dissolving 0.3929 g of CuSO₄·5H₂O in 100 mL of deionized water containing a few drops of concentrated HCl to prevent hydrolysis.
-
Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
-
Deionized Water
2. Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
-
Calibrated volumetric flasks and pipettes
3. Experimental Workflow:
Caption: Workflow for Cu(II) determination.
4. Step-by-Step Procedure:
-
Preparation of Calibration Standards: From the 1000 ppm Cu²⁺ stock solution, prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 ppm) by serial dilution in deionized water.
-
Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter. Dilute the sample if the expected copper concentration is high.
-
Complex Formation:
-
Pipette 10 mL of each standard, the unknown sample, and a deionized water blank into separate 25 mL volumetric flasks.
-
To each flask, add 5 mL of the acetate buffer (pH 5.5).
-
Add 2 mL of the 0.1% 8-HQS solution to each flask.
-
Dilute to the mark with deionized water, cap, and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the predetermined λmax (around 370 nm).
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the copper standards.
-
Determine the concentration of copper in the unknown sample by interpolating its absorbance on the calibration curve.
-
5. Interference Considerations:
-
Ions such as Fe³⁺, Ni²⁺, and Co²⁺ can also form complexes with 8-HQS and may interfere. The interference from Fe³⁺ can often be masked by adding a reducing agent like ascorbic acid. Zn²⁺ interference is minimal at the acidic pH used for copper determination.[2]
Protocol 2: Fluorometric Determination of Zinc(II)
This protocol describes a sensitive method for the quantification of Zn²⁺ based on the fluorescence of its complex with 8-HQS.[5]
1. Materials and Reagents:
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) solution (0.05% w/v): Dissolve 0.05 g of 8-HQS in 100 mL of deionized water.
-
Zinc(II) Standard Stock Solution (1000 ppm): Use a commercially available certified standard or prepare by dissolving 0.4398 g of ZnSO₄·7H₂O in 100 mL of deionized water.
-
Borate Buffer (pH 9.2) or Tris Buffer (pH 8.0): Prepare a 0.1 M buffer solution and adjust the pH accordingly.[11][13]
-
Deionized Water
2. Instrumentation:
-
Spectrofluorometer
-
pH meter
-
Calibrated volumetric flasks and pipettes
3. Step-by-Step Procedure:
-
Preparation of Calibration Standards: Prepare a series of low-concentration zinc standards (e.g., 50, 100, 200, 400 ppb) from the stock solution.[5]
-
Sample Preparation: Filter and dilute the sample as required.
-
Complex Formation:
-
Into a series of 25 mL volumetric flasks, pipette 10 mL of each standard, the unknown sample, and a deionized water blank.
-
Add 5 mL of the buffer (pH 8.0-9.2).
-
Add 1 mL of the 0.05% 8-HQS solution.
-
Dilute to the mark with deionized water, cap, and mix.
-
Allow 10 minutes for the complexation reaction to stabilize.
-
-
Fluorometric Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting fluorescence intensity against zinc concentration.
-
Calculate the zinc concentration in the sample from the calibration curve.
-
4. Causality and Method Validation:
-
The choice of a basic pH is crucial for the deprotonation of the 8-HQS hydroxyl group, which is necessary for complexation with zinc.[4]
-
Unlike the copper complex, the zinc-8-HQS complex is highly fluorescent. This is attributed to the d¹⁰ electronic configuration of Zn²⁺, which does not quench the ligand's fluorescence, and the increased rigidity of the molecule upon chelation.[1]
-
This method is highly sensitive, with detection limits often in the parts-per-billion (ppb) range.[5] However, it is susceptible to quenching by paramagnetic ions like Cu²⁺ and Fe³⁺. If these are present, a separation or masking step may be necessary.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Spectrofluorimetric determination of zinc using 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. rac.ac.in [rac.ac.in]
- 9. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 10. issr.edu.kh [issr.edu.kh]
- 11. scielo.br [scielo.br]
- 12. sci-arch.org [sci-arch.org]
- 13. scribd.com [scribd.com]
- 14. scielo.br [scielo.br]
- 15. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for 8-Hydroxyquinoline-5-Sulfonic Acid Fluorescence
Welcome to the technical support center for 8-hydroxyquinoline-5-sulfonic acid (8-HQS). This guide is designed for researchers, scientists, and drug development professionals who utilize 8-HQS in their fluorescence-based assays. As a versatile fluorogenic ligand, the performance of 8-HQS is critically dependent on experimental conditions, most notably pH. This document provides in-depth, expert-driven guidance in a question-and-answer format to help you understand, optimize, and troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Fundamental Concepts
Q1: Why is pH a critical parameter for 8-HQS fluorescence?
A1: The pH of the solution directly governs the protonation state of the 8-HQS molecule, which exists in different ionic forms. Each of these forms—cationic, neutral/zwitterionic, and anionic—possesses distinct electronic configurations and, consequently, unique photophysical properties, including absorption (excitation) and emission wavelengths and fluorescence intensity.[1][2][3][4] The molecule has three key ionizable groups: the sulfonic acid group, the quinolinic nitrogen, and the phenolic hydroxyl group.[2] At very low pH, the nitrogen is protonated (cationic form). As the pH increases, the molecule can exist as a neutral or zwitterionic species. At alkaline pH, the phenolic hydroxyl group deprotonates, forming the anionic species. Optimizing the pH ensures that the most fluorescent species for your application is predominantly present in the solution.
Q2: What are the different fluorescent species of 8-HQS and in what pH ranges do they dominate?
A2: 8-HQS can exist in several forms depending on the pH, primarily:
-
Cationic Form (H₃L⁺): Exists at a pH lower than 3. In this state, the quinolinic nitrogen is protonated. This form is generally considered non-fluorescent or very weakly fluorescent.
-
Neutral/Zwitterionic Form (H₂L): Predominant in the pH range of approximately 4 to 8. The ligand itself is known to be poorly emissive in this state.[2] This weak fluorescence is often attributed to an efficient non-radiative decay pathway called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom upon excitation.[5][6][7]
-
Anionic Form (HL⁻): Becomes the dominant species in alkaline conditions, typically at a pH of 9 and above, following the deprotonation of the hydroxyl group. When chelated with many metal ions, it is this anionic form that is responsible for the intense fluorescence observed, as the metal ion binding prevents the ESIPT process.[7][8]
The precise pKa values can vary slightly based on ionic strength and temperature, but the ground-state pKa for the deprotonation of the NH⁺ group is around 5.1, and for the OH group, it is near 9.9.[4]
Q3: How do the excitation and emission wavelengths of 8-HQS change with pH?
A3: The absorption and emission spectra of 8-HQS are highly sensitive to pH due to the different electronic transitions of each ionic species.
-
In acidic medium (pH < 3) , the cationic form has absorption maxima around 253 nm and 305-315 nm.
-
In the neutral pH range (pH 4-8) , the neutral form shows absorption peaks at approximately 240 nm and 305 nm.
-
In alkaline medium (pH > 9) , the anionic form exhibits absorption bands at 255 nm and 335-345 nm.
The emission wavelength also shifts. While the free ligand is weakly fluorescent, its chelation with metal ions produces strong fluorescence, with optimal emission typically observed between pH 5 and 8 for many metal complexes.[9] For example, when complexed with various metals, the emission is often in the green-blue region of the spectrum (~500-520 nm). It is crucial to determine the optimal excitation and emission wavelengths empirically at your target pH.
Experimental Design & Optimization
Q4: I am developing a new assay. How do I experimentally determine the optimal pH for 8-HQS fluorescence?
A4: A pH titration experiment is the most direct method to determine the optimal pH for your specific assay conditions (e.g., in the presence of a target metal ion). This involves measuring the fluorescence intensity of your system across a range of pH values while keeping the concentrations of 8-HQS and other components constant. The detailed methodology is provided in the "Experimental Protocols" section below. This systematic approach is essential for ensuring the robustness and sensitivity of your assay.[10]
Q5: What buffer systems are recommended for pH optimization studies with 8-HQS?
A5: The choice of buffer is critical to avoid interference with the fluorescence signal or the chemistry of your assay.
-
Good's Buffers: Buffers like MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 7.0-8.0), and CHES (pH 8.6-10.0) are often excellent choices. They have pKa values across a wide range, are known for their stability, and generally have low interference with biological and chemical systems.
-
Phosphate and Citrate Buffers: While common, be aware that phosphate and citrate can chelate some metal ions. If your assay involves metal ion detection, this could interfere with the 8-HQS binding and fluorescence. Run appropriate controls to test for such interference.
-
Avoid: Buffers containing components that can fluoresce or quench fluorescence. For instance, some complex biological media (like RPMI) can have significant background fluorescence.[11] Always measure the fluorescence of the buffer alone as a control.
Q6: Does the presence of metal ions affect the optimal pH for 8-HQS fluorescence?
A6: Absolutely. 8-HQS is most renowned for its use as a chelating agent where its fluorescence is "turned on" or significantly enhanced upon binding to metal ions like Zn²⁺, Mg²⁺, Al³⁺, and Cd²⁺.[8][9][12][13] The optimal pH for fluorescence of the metal-8-HQS complex is a balance between two factors:
-
Ligand Availability: The pH must be high enough to deprotonate the 8-HQS hydroxyl group, making it an effective chelator.
-
Metal Hydroxide Formation: The pH must not be so high that the metal ion precipitates out of solution as a metal hydroxide.
This interplay means the optimal pH for the fluorescence of a metal-8-HQS complex typically lies between 5 and 8.[9][14] For instance, the optimal pH for Scandium (Sc) and Yttrium (Y) complexes is 5 to 6, while for Beryllium (Be), it is around 7.[9]
Troubleshooting Guide
Q7: My fluorescence signal is very weak or absent. What are the likely pH-related causes?
A7: Weak or no signal is a common issue that can often be traced back to pH.
-
Incorrect pH: You may be working at a pH where a non-fluorescent or weakly fluorescent species of 8-HQS dominates. For example, in highly acidic conditions (pH < 4), the cationic form prevails, which is not ideal for chelation-based fluorescence.
-
ESIPT Quenching: If you are using the free 8-HQS ligand in the neutral pH range, the weak fluorescence is expected due to the ESIPT mechanism that provides a non-radiative decay path.[7] The fluorescence is typically only "turned on" upon chelation with a suitable metal ion, which blocks this pathway.
-
Buffer Interference: Your buffer could be quenching the fluorescence or chelating a target metal ion needed for fluorescence enhancement.[11] Test your system in a different, non-coordinating buffer system.
Q8: I'm observing a significant shift in my excitation or emission spectrum. Why is this happening?
A8: Spectral shifts are a direct indication of a change in the chemical environment or the fluorescent species itself.
-
pH Drift: The most common cause is an unbuffered or poorly buffered solution where the pH has shifted during the experiment, leading to a different dominant ionic species of 8-HQS with different spectral properties. Always use a reliable buffer at a concentration sufficient to resist pH changes.
-
Solvent Effects (Solvatochromism): Changing the solvent or even adding co-solvents like DMF or DMSO can shift the spectra.[9][14] An increase in solvent polarity typically causes a red-shift (a shift to longer wavelengths) in the emission spectrum.[14]
-
Formation of a Different Complex: If you are working with metal ions, a change in pH could favor the formation of a different stoichiometric complex (e.g., from a 1:1 to a 1:2 metal:ligand complex), which may have different photophysical properties.
Q9: My results are not reproducible. How can I minimize pH-related variability?
A9: Reproducibility issues are often linked to meticulous control over experimental parameters.
-
Precise Buffer Preparation: Always prepare buffers carefully and verify the final pH with a calibrated pH meter. Remember that the pH of some buffers (like Tris) is temperature-dependent.[11]
-
Fresh Reagents: Prepare solutions fresh, as the pH of stock solutions can change over time due to CO₂ absorption from the atmosphere.
-
Consistent Protocols: Ensure every step of your protocol, from reagent addition to measurement time, is consistent between experiments. Small variations can lead to pH drift and inconsistent results.
-
Purity of Reagents: Impurities in reagents, particularly contaminating metal ions, can drastically affect fluorescence, either by quenching or by forming unintended fluorescent complexes.[9]
Data Presentation & Key Parameters
The photophysical properties of 8-HQS are highly dependent on its chemical form, which is dictated by the solution pH. The following table summarizes the approximate spectral characteristics for each major species.
| Species | Dominant pH Range | Approx. Absorption Maxima (λ_abs) | Fluorescence Characteristics |
| Cationic (H₃L⁺) | < 3 | ~253 nm, 305-315 nm | Very weak / Non-fluorescent |
| Neutral/Zwitterionic (H₂L) | 4 - 8 | ~240 nm, 305 nm | Very weak due to ESIPT[7] |
| Anionic (HL⁻) | > 9 | ~255 nm, 335-345 nm | Weakly fluorescent |
| Metal Chelate (e.g., M²⁺L) | 5 - 8 (Typical) | Varies with metal (~360-380 nm) | Strongly fluorescent [8][9] |
Note: These values are approximate and can shift based on solvent, temperature, and ionic strength. The most significant fluorescence is typically observed when 8-HQS forms a chelate with a metal ion.
Visualized Workflows and Concepts
pH-Dependent Equilibria of 8-HQS
The following diagram illustrates the equilibrium between the different ionic species of 8-HQS as a function of pH.
Caption: Ionic forms of 8-HQS at different pH ranges.
Experimental Workflow for pH Optimization
This workflow outlines the key steps for systematically determining the optimal pH for your 8-HQS based assay.
Caption: Workflow for experimental pH optimization.
Experimental Protocols
Protocol: pH Titration for Optimal 8-HQS Fluorescence
This protocol provides a step-by-step method to identify the optimal pH for an 8-HQS assay, particularly for a metal ion detection system.
1. Materials and Reagents:
-
8-hydroxyquinoline-5-sulfonic acid (high purity)
-
Target analyte (e.g., a solution of ZnCl₂)
-
A series of buffers covering the desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0). Use buffers with low intrinsic fluorescence and non-coordinating properties where possible (e.g., MES, HEPES).
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Spectrofluorometer or fluorescence plate reader
-
96-well black, clear-bottom plates (for plate reader) or quartz cuvettes (for spectrofluorometer)
2. Preparation of Solutions:
-
8-HQS Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of 8-HQS in high-purity water. Store protected from light.
-
Analyte Stock Solution (e.g., 1 mM ZnCl₂): Prepare a stock solution of your target analyte in high-purity water.
-
Buffer Series: Prepare each buffer at a working concentration (e.g., 100 mM) and verify the final pH with a calibrated meter.
3. Experimental Procedure (96-Well Plate Format):
-
Layout the Plate: Designate wells for each pH point. Include controls for each pH:
-
Buffer Only (Blank)
-
Buffer + 8-HQS (Ligand Control)
-
Buffer + Analyte (Analyte Control)
-
Buffer + 8-HQS + Analyte (Experimental)
-
-
Add Buffers: Pipette a set volume (e.g., 180 µL) of the appropriate buffer into each well according to your plate layout.
-
Add 8-HQS: Add a small volume of the 8-HQS stock solution to the designated wells to reach the final desired concentration (e.g., 10 µM). Mix gently.
-
Add Analyte: Add a small volume of the analyte stock solution to the experimental wells to reach the final desired concentration (e.g., 10 µM). Mix gently.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the chelation reaction to reach equilibrium.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the appropriate excitation wavelength for the 8-HQS-metal complex (a good starting point is ~370-380 nm).
-
Scan the emission spectrum (e.g., from 450 nm to 600 nm) to find the emission maximum, or measure at a fixed known emission wavelength (e.g., ~510 nm).
-
Record the fluorescence intensity for all wells.
-
4. Data Analysis:
-
Correct for Background: For each pH point, subtract the fluorescence intensity of the "Buffer Only" blank from all other readings at that pH.
-
Plot the Data: Create a graph plotting the background-corrected fluorescence intensity of the "Experimental" wells against pH.
-
Determine Optimum pH: The peak of this curve corresponds to the optimal pH for your assay, providing the highest signal-to-noise ratio.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting - Thermott [thermott.com]
- 12. researchgate.net [researchgate.net]
- 13. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 8-Hydroxyquinoline-5-sulfonic Acid Solutions
Welcome to the technical support center for 8-hydroxyquinoline-5-sulfonic acid (8-HSA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered with 8-HSA solutions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 8-HSA solutions.
Q1: What are the primary causes of instability in 8-HSA solutions?
Instability, often observed as a color change from pale yellow to brown or the formation of precipitate, is primarily caused by two factors: oxidation and metal ion contamination. 8-HSA is susceptible to oxidation, a process that can be accelerated by light, heat, and the presence of dissolved oxygen.[1][2] Furthermore, its powerful metal-chelating properties mean it will readily bind with trace metal ions (like Fe³⁺ and Cu²⁺) present in lower-purity water or leached from glassware, forming colored complexes.[3][4]
Q2: My freshly prepared 8-HSA solution turned dark yellow or brown. What happened and is it still usable?
A rapid color change upon dissolution is a strong indicator of either significant metal ion contamination in your solvent or glassware, or oxidative degradation. The brown color suggests the formation of oxidation products or colored metal complexes.[3][5] For most quantitative applications, especially those involving fluorescence or trace metal analysis, this solution should be discarded as its chemical composition and concentration are no longer reliable.[6]
Q3: What is the optimal pH for maintaining the stability of 8-HSA solutions?
The stability and spectral properties of 8-HSA are highly pH-dependent.[7] While it is soluble in water, maintaining a slightly acidic to neutral pH (around 4.5 - 6.5) is often beneficial for the stability of the stock solution.[8] In many analytical applications, the pH is adjusted to between 5 and 8 to facilitate the formation of fluorescent metal chelates.[6] Extreme pH values should be avoided during storage as they can promote degradation.
Q4: How critical is light protection for 8-HSA solutions?
Protecting 8-HSA solutions from light is critical. The compound is known to be photosensitive and can undergo photo-oxidation, especially in the presence of sensitizers.[5] This degradation will compromise the integrity of the solution. Always store solutions in amber glass vials or wrap containers in aluminum foil to prevent exposure to light.
Q5: What are the recommended storage conditions for 8-HSA solutions?
For maximum stability, solutions should be stored in a cool, dark place.[9][10] Refrigeration at 2-8°C is recommended for long-term storage. The container should be tightly sealed to minimize exposure to air and prevent solvent evaporation.[9][11]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for specific problems you may encounter during your experiments.
Problem 1: Solution Discoloration or Precipitation Immediately After Preparation
Q: I just dissolved my 8-HSA powder, and the solution is already discolored and/or has a slight precipitate. How can I prepare a stable, clear solution?
A: This issue almost always points to contamination from the solvent or the equipment used. 8-HSA is an extremely sensitive chelator for trace metals, which can catalyze its degradation.
Underlying Cause: The primary culprits are trace metal ions (Fe³⁺, Cu²⁺, etc.) present in the water or on the surface of glassware. These ions can form colored complexes with 8-HSA and promote rapid oxidative degradation.[3][12] Using standard deionized water and non-acid-washed glassware is a common source of this contamination.
Troubleshooting Protocol: Preparation of a Stabilized 8-HSA Stock Solution
-
Glassware Preparation: Thoroughly wash all glassware (beakers, flasks, stir bars) with a detergent, rinse with tap water, and then perform an acid wash. Soak the glassware in a 1-5% HCl or HNO₃ solution for at least 4 hours (overnight is preferable), followed by extensive rinsing with high-purity, metal-free water (e.g., 18 MΩ·cm Milli-Q® or equivalent).
-
Solvent Selection: Use only high-purity, metal-free water for preparing your solution. Water from systems with metal components can be a source of contamination.
-
Weighing and Dissolution: Weigh the 8-HSA powder using a clean spatula and weigh boat. Add it to the appropriate volume of metal-free water in your acid-washed volumetric flask.
-
Dissolution & pH Adjustment: Use a magnetic stirrer with a clean, acid-washed stir bar to aid dissolution. The solid is a yellow, fine crystalline powder.[13][14] The resulting solution should be a pale, clear yellow. If your application is sensitive to metals, consider adding a small amount of a stronger chelator like EDTA (e.g., to a final concentration of 10-50 µM) to sequester any remaining trace metals that could catalyze degradation.
-
Filtration (Optional): If any slight particulate matter remains, filter the solution through a 0.22 µm syringe filter that has been validated for low metal leaching.
-
Storage: Immediately transfer the solution to a clean, acid-washed, amber glass storage bottle. Store in the dark at 2-8°C.[9]
Below is a workflow diagram illustrating this protocol.
Caption: Workflow for preparing stable 8-HSA solutions.
Problem 2: Solution is Unstable During an Assay or Experiment
Q: My stock solution seems fine, but I'm seeing signal drift, color changes, or precipitation when I use it in my fluorescence-based assay. What could be happening?
A: This indicates an incompatibility with your assay conditions or components. The stability of 8-HSA is not just a function of its storage but also of the environment it's introduced into.
Underlying Causes & Solutions:
-
Metal Ion Contamination from Buffers/Samples: Your buffers, reagents, or biological samples may contain metal ions that chelate with 8-HSA, causing a change in fluorescence or absorbance.[6][15]
-
Solution: Prepare all buffers with the same high-purity, metal-free water used for the 8-HSA stock. Consider treating buffers with a chelating resin (e.g., Chelex® 100) to remove trace metals.
-
-
Photo-oxidation from Excitation Source: In fluorescence applications, the high-intensity light from a fluorometer or microscope can accelerate the photodegradation of 8-HSA, leading to a decreasing signal over time.[5]
-
Solution: Minimize the exposure time of your sample to the excitation light. Use the lowest excitation intensity that provides an adequate signal. Acquire data quickly after adding the 8-HSA solution. If possible, de-gas your assay buffer to remove dissolved oxygen, which participates in photo-oxidation.
-
-
pH Shifts: Diluting the 8-HSA stock into a final assay buffer can cause a significant pH shift, altering its chemical form and reactivity. The photophysical properties of 8-HSA are known to be pH-dependent.[7]
-
Solution: Ensure your final assay buffer has sufficient buffering capacity to maintain the desired pH after the addition of all components. Verify the final pH of the complete reaction mixture.
-
The following troubleshooting flowchart can help diagnose the source of instability.
Caption: Troubleshooting flowchart for in-assay instability.
Data Summary Tables
For quick reference, the key factors affecting stability and the recommended storage conditions are summarized below.
Table 1: Key Factors Affecting 8-HSA Solution Stability
| Factor | Impact on Stability | Mitigation Strategy |
| Metal Ions (Fe³⁺, Cu²⁺) | Catalyze oxidation; form colored complexes.[3] | Use high-purity water and acid-washed glassware. Consider adding a scavenger chelator like EDTA. |
| Light Exposure | Causes photodegradation.[5] | Store solutions in amber glass or foil-wrapped containers in the dark. |
| pH | Affects chemical species and reactivity.[7] | Store stock solutions in a stable pH range (e.g., 4.5-6.5); ensure final assay pH is controlled. |
| Oxygen | Participates in oxidative degradation.[2] | Keep containers tightly sealed. For sensitive applications, de-gas solvents. |
| Temperature | Higher temperatures accelerate degradation.[16] | Store solutions in a cool environment (refrigerated).[9][10] |
Table 2: Recommended Storage Conditions for 8-HSA Solutions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of chemical degradation. |
| Container | Tightly-sealed, Type 1 borosilicate amber glass | Prevents light exposure and minimizes leaching of contaminants and solvent evaporation.[9] |
| Atmosphere | Normal air (tightly sealed) | Minimizes ongoing exposure to atmospheric oxygen. |
| Typical Shelf-Life | 1-4 weeks (application dependent) | Varies with purity and storage; visual inspection for color change is recommended before each use. |
We trust this guide will help you resolve any stability issues with your 8-hydroxyquinoline-5-sulfonic acid solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. fishersci.com [fishersci.com]
- 2. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tsijournals.com [tsijournals.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. klandchemicals.com [klandchemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. 8-Hydroxyquinoline-5-sulfonic acid - Safety Data Sheet [chemicalbook.com]
- 12. Stability of Metal Chelates of 7-Nitroso-8-Hydroxyquinoline-5-Sulfonate -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]
- 14. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 15. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Quenching Effects in 8-Hydroxyquinoline-5-sulfonic Acid Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline-5-sulfonic acid (8-HQS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during fluorescence-based experiments involving 8-HQS. Our goal is to equip you with the expertise to diagnose and resolve issues related to fluorescence quenching, ensuring the integrity and success of your experimental outcomes.
Introduction to 8-HQS Fluorescence and Quenching
8-Hydroxyquinoline-5-sulfonic acid is a versatile fluorogenic reagent. While the free ligand is weakly fluorescent, its chelation with various metal ions can lead to a significant enhancement of fluorescence intensity[1][2]. This "turn-on" fluorescence response is the basis for its application in detecting and quantifying metal ions. However, the fluorescence of 8-HQS and its metal complexes can be diminished or entirely suppressed—a phenomenon known as quenching. Understanding the mechanisms and sources of quenching is critical for accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding unexpected fluorescence quenching in experiments utilizing 8-HQS.
Q1: My 8-HQS metal chelate solution is showing significantly lower fluorescence than expected. What are the potential causes?
A1: Several factors can lead to diminished fluorescence intensity. The most common culprits are the presence of quenching metal ions, incorrect pH of the solution, or issues with the solvent system.
-
Presence of Quenching Metal Ions: Certain metal ions are highly effective at quenching the fluorescence of 8-HQS chelates. Iron(III) is a particularly potent quencher[3]. Even trace amounts of Fe(III) contamination in your reagents or glassware can lead to substantial signal loss. Other metal ions that do not form fluorescent chelates can also act as quenchers[3].
-
Troubleshooting Steps:
-
Reagent Purity: Ensure high-purity reagents and solvents. Trace metal contamination is a common issue.
-
Glassware Cleaning: Use metal-free cleaning procedures for all glassware. Consider washing with a dilute acid solution (e.g., 0.1 M HCl) followed by thorough rinsing with deionized water.
-
Control Experiments: Run a control experiment with all components except your target analyte to check for background quenching.
-
-
-
Incorrect pH: The fluorescence of 8-HQS metal chelates is highly pH-dependent. The optimal pH for fluorescence generally lies between 5 and 8, but this can vary for different metal ions[3]. Outside the optimal range, the fluorescence intensity can decrease dramatically due to changes in the ligand's ionization state or the formation of non-fluorescent hydroxo complexes[3].
-
Troubleshooting Steps:
-
Verify pH: Accurately measure and adjust the pH of your final solution. Use a calibrated pH meter for precise measurements[3].
-
Buffering: Employ a suitable buffer system to maintain a stable pH throughout the experiment.
-
-
-
Solvent Effects: The choice of solvent can influence the fluorescence quantum yield. While 8-HQS is valued for its aqueous solubility, mixed solvent systems like water/dimethylformamide (DMF) can enhance the fluorescence of many of its metal complexes[3].
-
Troubleshooting Steps:
-
Solvent Optimization: If your experimental conditions allow, consider testing different solvent systems to see if fluorescence can be enhanced.
-
Solvent Purity: Impurities in solvents can also act as quenchers. Use high-purity or spectroscopy-grade solvents.
-
-
Q2: I am observing a gradual decrease in fluorescence signal over time. What could be causing this photobleaching?
A2: Photobleaching, the irreversible photochemical destruction of a fluorophore, can occur with prolonged exposure to excitation light. While 8-HQS and its complexes are generally stable, continuous high-intensity illumination can lead to a decay in the fluorescence signal.
-
Troubleshooting Steps:
-
Minimize Exposure: Limit the sample's exposure to the excitation light source. Use the instrument's shutter to block the light path when not actively measuring.
-
Reduce Excitation Intensity: If your instrument allows, decrease the intensity of the excitation source. This can be achieved by using neutral density filters or adjusting the slit widths.
-
Kinetic Measurements: For time-course experiments, use the shortest possible integration time that still provides an adequate signal-to-noise ratio.
-
Q3: Can the presence of surfactants in my sample affect the fluorescence of 8-HQS chelates?
A3: Yes, surfactants can have a significant impact. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been shown to enhance the fluorescence of many metal-HQS chelates[3][4]. This enhancement is often attributed to the formation of micelles that provide a more rigid and less polar microenvironment for the chelate, reducing non-radiative decay pathways. Conversely, some surfactants could potentially quench fluorescence, so their effect should be empirically determined for your specific system[4].
-
Experimental Consideration: If you are working with samples that contain surfactants, it is crucial to run appropriate controls to understand their effect on the fluorescence signal. You may even be able to leverage this effect to increase your assay's sensitivity.
Part 2: Experimental Protocols & Methodologies
To aid in your troubleshooting and experimental design, we provide the following standardized protocols.
Protocol 1: General Procedure for Fluorescence Measurement of Metal-8-HQS Chelates
This protocol outlines the basic steps for preparing and measuring the fluorescence of a metal-8-HQS complex.
-
Reagent Preparation:
-
Prepare a stock solution of 8-hydroxyquinoline-5-sulfonic acid (e.g., 1 mM) in high-purity deionized water.
-
Prepare a stock solution of the metal ion of interest (e.g., 5 mM) from a high-purity salt.
-
Prepare a suitable buffer solution to maintain the optimal pH for the specific metal-HQS chelate.
-
-
Sample Preparation:
-
In a clean cuvette or microplate well, add the buffer solution.
-
Add the 8-HQS stock solution to achieve the desired final concentration (e.g., 1 mM)[3].
-
Add the metal ion stock solution to achieve the desired final concentration (e.g., 20 µM)[3].
-
Bring the final volume to the desired level with deionized water.
-
Mix thoroughly and allow the solution to equilibrate for a few minutes.
-
-
Fluorescence Measurement:
-
Place the sample in a spectrofluorometer.
-
Set the excitation and emission wavelengths to the optimal values for the specific metal-HQS chelate. These should be determined experimentally by performing excitation and emission scans.
-
Set the excitation and emission slit widths (e.g., 10 nm)[3].
-
Record the fluorescence intensity.
-
Protocol 2: Screening for Quenching Effects of Co-existing Ions
This protocol can be used to assess the potential for fluorescence quenching by other ions present in your sample matrix.
-
Prepare a Reference Fluorescent Solution: Prepare a solution of a known fluorescent metal-8-HQS chelate (e.g., Cd-8-HQS or Zn-8-HQS) following Protocol 1.
-
Measure Baseline Fluorescence: Measure the fluorescence intensity of the reference solution (F₀).
-
Introduce Potential Quencher: Add a known concentration of the ion you wish to test for quenching effects to the reference solution.
-
Measure Quenched Fluorescence: Measure the fluorescence intensity of the mixture (F).
-
Calculate Quenching Efficiency: The degree of quenching can be evaluated using the Stern-Volmer equation if the quenching mechanism is known to be collisional. A simpler approach is to calculate the percentage of quenching: % Quenching = [(F₀ - F) / F₀] * 100.
Part 3: Data & Visualization
Table 1: Influence of pH on the Relative Fluorescence Intensity of Selected Metal-8-HQS Chelates
| Metal Ion | Optimal pH for Fluorescence | Relative Fluorescence Intensity at Optimal pH |
| Cadmium (Cd²⁺) | ~7-9 | Very High[3] |
| Magnesium (Mg²⁺) | ~8 | High[3] |
| Zinc (Zn²⁺) | ~8 | High[3] |
| Scandium (Sc³⁺) | ~5-6 | High[3] |
| Yttrium (Y³⁺) | ~5-6 | High[3] |
| Lanthanum (La³⁺) | ~5-6 | High[3] |
| Thallium (Tl⁺) | ~7 | Moderate[3] |
Note: Relative intensities are qualitative and can be influenced by experimental conditions.
Diagram 1: Troubleshooting Workflow for Low Fluorescence Signal
This diagram illustrates a logical sequence of steps to diagnose the cause of a weak fluorescence signal in your 8-HQS experiment.
Caption: A step-by-step guide to troubleshooting diminished fluorescence.
Diagram 2: General Mechanism of Fluorescence Quenching
This diagram provides a simplified overview of how a quencher molecule can interfere with the fluorescence process.
Caption: Simplified model of fluorescence excitation, emission, and quenching.
References
- 1. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 8-Hydroxyquinoline-5-sulfonic Acid (8-HQS) Metal Complexes in Surfactant Media
Welcome to the technical support center for experiments involving 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and its metal complexes in the presence of surfactants. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these systems, troubleshoot common experimental hurdles, and optimize their results. My insights are drawn from established literature and practical experience to ensure scientific integrity and experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of surfactants in 8-HQS metal complex analysis.
Q1: Why should I use surfactants in my 8-HQS metal complex experiments?
A1: The primary reason is a significant enhancement of the analytical signal, particularly fluorescence.[1][2] Many 8-HQS metal complexes exhibit weak fluorescence in purely aqueous solutions. Surfactants, above their critical micelle concentration (CMC), form micelles that encapsulate the metal complex. This microenvironment offers several advantages:
-
Increased Quantum Yield: The rigid, hydrophobic environment of the micelle protects the complex from non-radiative decay pathways (e.g., collisional quenching by water molecules), thereby increasing fluorescence intensity.
-
Enhanced Stability: Surfactants can inhibit ligand exchange, leading to more stable complexes in solution.[3]
-
Improved Solubility: While 8-HQS is more water-soluble than its parent compound, 8-hydroxyquinoline, some of its metal complexes can still precipitate, especially at higher concentrations.[1] Surfactants can help solubilize these complexes, keeping your solution clear and your measurements consistent.[4]
Q2: What type of surfactant should I choose: cationic, anionic, or non-ionic?
A2: The choice of surfactant is critical and depends on the specific metal ion and the desired outcome.
-
Cationic Surfactants (e.g., CTAB, CPC): These are most frequently reported to cause the largest fluorescence enhancement for a wide range of metal-HQS complexes (e.g., Al, Ga, In, Mg, Zn).[2][3] The positively charged headgroups of the surfactant interact favorably with the negatively charged sulfonate group of 8-HQS, facilitating the incorporation of the complex into the micelle.
-
Anionic Surfactants (e.g., SDS): These can be less effective or even detrimental. For instance, the fluorescence of Zn(II)-HQS complexes is reportedly low in the presence of sodium lauryl sulfate (SDS).[5] Electrostatic repulsion between the anionic surfactant headgroups and the sulfonate group on the ligand can hinder micellar incorporation.
-
Non-ionic Surfactants (e.g., Triton X-100, Tween series): These can also enhance fluorescence, though often to a lesser extent than cationic surfactants. They are a good choice when you need to avoid the strong electrostatic interactions that can sometimes lead to precipitation or other complications.
Q3: How does pH affect the formation and fluorescence of 8-HQS metal complexes?
A3: pH is arguably the most critical parameter in these experiments. It governs a delicate balance between ligand deprotonation and metal ion hydrolysis.
-
Ligand Availability: The 8-HQS ligand must be deprotonated at its hydroxyl group to chelate the metal ion. This is favored at higher pH.
-
Metal Hydrolysis: At excessively high pH, many metal ions will precipitate as metal hydroxides, rendering them unavailable for complexation.
-
Optimal Range: Consequently, for most metal ions, there is an optimal pH window, typically between 5 and 8, where the ligand is sufficiently deprotonated and the metal ion remains in solution.[1] It is essential to determine this optimum empirically for your specific metal ion of interest.
Q4: What is the typical stoichiometry of 8-HQS metal complexes?
A4: The stoichiometry, or the ratio of metal to ligand, depends on the metal ion's coordination number and charge. For many divalent and trivalent metal ions, complexes with a 1:2 or 1:3 metal-to-ligand ratio are common.[3][6] For example, indium(III) forms a 1:3 [In(8-HQS)₃] complex, while many divalent metals form 1:2 [M(8-HQS)₂] complexes.[3][7] It's crucial to confirm the stoichiometry for your system, as it impacts everything from solution preparation to data analysis.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Problem 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Explanation & Troubleshooting Steps |
| Incorrect pH | The pH is outside the optimal range for complex formation. Verify the pH of your final solution. Perform a pH titration experiment to find the optimal pH for your specific metal-surfactant system. Remember that adding a cationic surfactant to an unbuffered 8-HQS solution can cause a drop in pH.[1] |
| Reagent Purity | Trace metal impurities in your reagents (e.g., water, buffer salts, metal salt) can act as powerful quenchers. Fe(III) is a particularly potent quencher, and its effect is amplified in the presence of cationic surfactants.[1][2] Use high-purity (e.g., analytical or HPLC grade) reagents and deionized water. |
| Quenching by Other Ions | The sample matrix itself may contain quenching species. Some metal ions, like Fe(III), Cu(II), and Hg(II), form non-fluorescent or weakly fluorescent complexes that can quench the emission from your target analyte.[1] Consider using a masking agent or a separation technique if interfering ions are present. |
| Incorrect Wavelengths | The excitation and emission maxima can shift slightly (typically a 5-10 nm red-shift) when the complex moves from an aqueous to a micellar environment.[1] Scan for the optimal excitation and emission wavelengths in the presence of the surfactant. |
| Insufficient Surfactant | The surfactant concentration may be below the critical micelle concentration (CMC), meaning no micelles have formed to enhance fluorescence. Ensure your surfactant concentration is well above its CMC under your experimental conditions. |
| Inappropriate Surfactant Choice | As noted in the FAQ, an anionic surfactant might be quenching the fluorescence of your specific complex.[5] If using an anionic surfactant with poor results, try switching to a cationic or non-ionic one. |
| "Heavy Atom Effect" | For heavier metals within the same group (e.g., descending from Mg to Ba), fluorescence intensity naturally decreases due to an internal heavy atom effect that promotes non-radiative decay.[1] This is an intrinsic property, but ensuring optimal conditions can help maximize the signal that is present. |
Problem 2: Sample Precipitates or Becomes Turbid
Possible Causes & Solutions
| Cause | Explanation & Troubleshooting Steps |
| Complex Insolubility | Some 8-HQS metal complexes, such as those with Pb(II) or Cu(II), have limited aqueous solubility.[1][7] This is a primary reason to use surfactants. If precipitation still occurs, try increasing the surfactant concentration or switching to a different type of surfactant. |
| pH-Induced Precipitation | If the pH is too high, the metal can precipitate as a hydroxide. If it's too low, the protonated ligand may be less soluble. Re-verify and adjust the pH. For some systems, like Cu(II)-8-HQS, precipitation can be an issue around pH 5.5.[7] |
| High Reactant Concentrations | The concentrations of your metal ion or 8-HQS may be too high, exceeding the solubility limit of the complex even in the presence of surfactant. Try working with more dilute solutions. |
| Surfactant-Ligand Interaction | Strong interactions between an ionic surfactant and the oppositely charged ligand can sometimes lead to the formation of insoluble ion pairs, especially if the concentrations are not optimized. |
Problem 3: Inconsistent or Drifting Signal
Possible Causes & Solutions
| Cause | Explanation & Troubleshooting Steps |
| Incomplete Complex Formation | The reaction may not have reached equilibrium before measurement. Ensure you are allowing sufficient time for the complex to form. Investigate the kinetics of your system by taking measurements at various time points after mixing. |
| Photodegradation | The complex may be susceptible to photobleaching, where prolonged exposure to the excitation light source causes it to degrade. Minimize light exposure, reduce the excitation slit width, or use a lower intensity lamp if possible. Check for photostability by monitoring the signal over time with continuous exposure. |
| Temperature Fluctuations | Both complex formation and fluorescence quantum yield can be temperature-dependent.[8] Ensure your samples and spectrophotometer are thermally equilibrated. Use a temperature-controlled cuvette holder for maximum stability. |
| pH Drift | If your solution is unbuffered or poorly buffered, the pH can drift over time, affecting the complex equilibrium and the fluorescence signal. Use a suitable biological buffer, but be aware that some buffers can interact with metal ions.[9] |
III. Experimental Protocols & Workflows
Protocol 1: General Spectrofluorometric Analysis
This protocol provides a starting point for the analysis of a metal ion (Mⁿ⁺) using 8-HQS and a cationic surfactant like Cetyltrimethylammonium Bromide (CTAB).
-
Reagent Preparation:
-
Metal Ion Stock Solution (e.g., 1 mM): Prepare using a high-purity metal salt (e.g., nitrate or chloride) in deionized water.
-
8-HQS Stock Solution (e.g., 10 mM): Dissolve recrystallized 8-hydroxyquinoline-5-sulfonic acid in deionized water.
-
Surfactant Stock Solution (e.g., 100 mM CTAB): Dissolve CTAB in deionized water. Gentle warming may be required.
-
Buffer Solution: Prepare a suitable buffer (e.g., 0.1 M acetate or phosphate) for the desired pH range.
-
-
Sample Preparation (in a 10 mL volumetric flask):
-
Add an aliquot of the metal ion stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Add 1 mL of the buffer solution.
-
Add an aliquot of the 8-HQS stock solution (a molar excess, e.g., 100 µM final concentration, is typical).
-
Add an aliquot of the CTAB stock solution to ensure the final concentration is well above the CMC (e.g., 10 mM).
-
Dilute to the mark with deionized water.
-
Mix thoroughly and allow the solution to equilibrate for at least 30 minutes in the dark.
-
-
Spectrofluorometric Measurement:
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths. If unknown, perform excitation and emission scans to determine the maxima.
-
Use a quartz cuvette to measure the fluorescence intensity of a reagent blank (containing everything except the metal ion) and subtract this value from your sample readings.
-
Measure the fluorescence intensity of your sample.
-
Workflow for Method Optimization
The following diagram illustrates the logical flow for optimizing your experimental conditions.
Caption: Workflow for optimizing experimental parameters.
IV. Mechanistic Insights
Understanding the underlying mechanism is key to rational troubleshooting. The primary role of the surfactant is to create a favorable microenvironment for the 8-HQS metal complex.
Caption: Mechanism of fluorescence enhancement in micelles.
In the aqueous phase, the formed complex is exposed to solvent molecules and other potential quenchers, leading to low fluorescence. When a cationic surfactant is added above its CMC, the negatively charged complex partitions into the hydrophobic core of the micelle. This encapsulation shields the complex from quenchers and provides a rigid environment, significantly enhancing the fluorescence signal.
V. References
-
Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629–636. --INVALID-LINK--
-
Phillips, D. A., Soroka, K., Vithanage, R. S., & Dasgupta, P. K. (1986). Enhancement and Quenching of Fluorescence of Metal Chelates of 8-Hydroxyquinoline-5-Sulfonic Acid. Full-text available from ResearchGate.
-
Ramos, M. L., et al. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions, 50(44), 16229-16240. --INVALID-LINK--
-
Zhang, J., et al. (2010). Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate.
-
Wiczk, W., et al. (2021). On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy. International Journal of Molecular Sciences, 23(1), 41. --INVALID-LINK--
-
Fages, F., et al. (1994). Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media. Journal of Fluorescence, 4(4), 279-81. --INVALID-LINK--
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. --INVALID-LINK--
-
Moghaddasfar, A., Ziarani, G. M., & Badiei, A. (2023). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... ResearchGate.
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. --INVALID-LINK--
-
Soroka, K., et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry. --INVALID-LINK--
-
Khan, I., et al. (2023). Physiochemical interaction of surfactants with metal complexes and its biological relevance: a comprehensive overview. ResearchGate.
-
Ferreira, C. M., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions – a review. Royal Society of Chemistry. --INVALID-LINK--
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. scirp.org [scirp.org]
- 8. On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
Technical Support Center: 8-Hydroxyquinoline-5-sulfonic Acid Solubility
Welcome to the technical support center for 8-hydroxyquinoline-5-sulfonic acid (8-HQS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the solubility challenges associated with this versatile compound. Here, we will move beyond simple protocols to explain the underlying chemical principles that govern the solubility of 8-HQS, empowering you to troubleshoot effectively and ensure the success of your experiments.
Understanding the Molecule: Why Can Solubility Be a Challenge?
8-Hydroxyquinoline-5-sulfonic acid is a fascinating molecule with a dual nature. It possesses both a weakly acidic hydroxyl group (-OH) and a strongly acidic sulfonic acid group (-SO₃H). This structure makes it a zwitterion at certain pH values, influencing its interaction with solvents. Furthermore, the quinoline ring system can engage in various intermolecular interactions, while the hydroxyl and ring nitrogen atoms are excellent metal chelators.[1] This chelation capacity is key to many of its applications but can also be a source of solubility problems if trace metals are present in your solvent.
The solubility of 8-HQS is highly dependent on the pH of the solution due to its multiple ionizable groups. The pKa values for 8-HQS are approximately 4.09 for the protonated quinoline nitrogen and 8.78 for the hydroxyl group.[2][3][4] Understanding these pKa values is crucial for preparing stable, soluble solutions.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive:
Q1: What is the best general-purpose solvent for 8-HQS? A1: For most applications, high-purity water is the recommended solvent. 8-HQS is readily soluble in water.[5][6] However, the pH of the water can significantly impact solubility. For consistent results, it is best to use a buffered solution or adjust the pH as described in the protocols below.
Q2: I'm seeing a yellow to greenish powder, is this normal? A2: Yes, 8-hydroxyquinoline-5-sulfonic acid is typically a yellow to green crystalline powder.[2][3] The exact color can vary slightly between batches.
Q3: My 8-HQS solution is fluorescent. Is this expected? A3: While 8-HQS itself is generally non-fluorescent in aqueous solutions, its metal chelates are often intensely fluorescent.[7][8][9] If you observe fluorescence, it is highly likely that your solution is contaminated with trace metal ions.
Q4: Can I use organic solvents to dissolve 8-HQS? A4: 8-HQS has limited solubility in most common organic solvents. It is slightly soluble in DMSO and methanol, often requiring heating and sonication.[4] For applications requiring an organic solvent, pyridine can be used, with a 5% solution being reported as clear and yellow.[10]
Troubleshooting Guide: Solving Common Solubility Issues
This section provides a more in-depth, scenario-based approach to tackling common solubility problems.
Scenario 1: The compound is not dissolving completely in water.
-
Question: I've added the calculated amount of 8-HQS to my water, but I still see solid particles, even after vigorous stirring. What's going on?
-
Answer & Solution: This is a classic pH-related issue. The zwitterionic form of 8-HQS, which exists at acidic to neutral pH, can have lower solubility. The sulfonic acid group is highly acidic and will deprotonate even in acidic solutions, but the quinoline nitrogen can be protonated. To resolve this, you need to shift the equilibrium to a more soluble form.
-
The Alkaline Approach (Recommended for most applications): Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring. As the pH increases, the hydroxyl group will deprotonate, forming the more soluble anionic species. Aim for a pH above 9 for complete dissolution. Be mindful of the final pH requirement for your experiment.
-
The Acidic Approach: In some cases, dissolving 8-HQS in a dilute acid solution (e.g., 0.1 M HCl) can also work by ensuring the hydroxyl group remains protonated while the quinoline nitrogen is protonated. However, the alkaline approach is generally more effective for achieving higher concentrations.
-
Scenario 2: My solution is clear at first, but a precipitate forms over time.
-
Question: I successfully dissolved my 8-HQS, but after a few hours on the benchtop, I see a fine precipitate. Why is this happening?
-
Answer & Solution: This often points to one of two culprits:
-
Trace Metal Contamination: As mentioned, 8-HQS is a potent metal chelator.[1][11] If your water or glassware contains trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺, Al³⁺), 8-HQS will chelate them, and these metal complexes can have lower solubility than the free ligand, causing them to precipitate out of solution.
-
Solution: Use high-purity, metal-free water and acid-washed glassware. If you suspect metal contamination, you can try adding a small amount of a strong chelating agent like EDTA to your water before dissolving the 8-HQS, provided it doesn't interfere with your downstream application.
-
-
pH Shift: If your solution is unbuffered, it can absorb atmospheric CO₂, which forms carbonic acid and lowers the pH. This pH shift can be enough to cause the less soluble protonated form of 8-HQS to precipitate.
-
Solution: Prepare your 8-HQS solutions in a suitable buffer system to maintain a stable pH. For example, a borate buffer for alkaline conditions or a phosphate buffer for near-neutral conditions.
-
-
Scenario 3: The color of my solution is inconsistent between batches.
-
Question: I've prepared multiple batches of 8-HQS solution, and the color varies from pale yellow to a more intense yellow-green. Is this a problem?
-
Answer & Solution: Minor color variations are generally not a cause for concern and can be due to slight differences in the starting material. However, a significant color change, especially the development of a more intense color, can indicate the presence of metal ion contamination, as many 8-HQS metal complexes are colored.
-
Troubleshooting Steps:
-
Prepare a fresh solution using high-purity, metal-free water and acid-washed glassware.
-
If the intense color persists, consider analyzing your water and other reagents for trace metal contamination.
-
If your application is sensitive to metal ions, it may be necessary to purify the 8-HQS or use a grade with certified low metal content.
-
-
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 8-HQS
This protocol provides a reliable method for preparing a standard aqueous stock solution.
Materials:
-
8-Hydroxyquinoline-5-sulfonic acid (MW: 225.22 g/mol )[12]
-
High-purity, metal-free water
-
0.1 M NaOH solution
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh out 22.52 mg of 8-HQS for a 10 mL final volume.
-
Add the 8-HQS powder to a 10 mL volumetric flask containing approximately 8 mL of high-purity water.
-
Place the flask on a stir plate and stir the suspension.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH.
-
Continue adding NaOH until the 8-HQS is fully dissolved and the pH is stable at ~9.0.
-
Once fully dissolved, bring the final volume to 10 mL with high-purity water.
-
Store the solution in a well-sealed container, protected from light. For long-term storage, sterile filter and store at 4°C.
Protocol 2: Dissolution in a Buffered System for Biological Assays
For biological applications, it is crucial to dissolve 8-HQS in a buffer that is compatible with your experimental system.
Materials:
-
8-Hydroxyquinoline-5-sulfonic acid
-
Your chosen biological buffer (e.g., PBS, TRIS, HEPES)
-
0.5 M NaOH solution
Procedure:
-
Prepare your biological buffer at the desired final concentration and pH.
-
Weigh the required amount of 8-HQS.
-
Add the 8-HQS powder directly to the buffer.
-
If the compound does not dissolve readily, slowly add 0.5 M NaOH dropwise while stirring and monitoring the pH. Be careful not to exceed the buffering capacity of your system.
-
If a significant amount of NaOH is required, you may need to re-adjust the pH of the final solution using a dilute HCl solution.
-
Sterile filter the final solution before use in cell culture or other sensitive assays.
Data Presentation: Solubility Summary
| Solvent | Solubility | Notes |
| Water | Freely soluble[6] | Highly pH-dependent. Use of buffers or pH adjustment is recommended. |
| DMSO | Slightly soluble[4] | |
| Methanol | Slightly soluble[4] | Heating and sonication may be required. |
| Pyridine | Soluble[10] | A 5% (w/v) solution is reported to be clear and yellow.[10] |
| Ethanol | Slightly soluble |
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting 8-HQS solubility issues.
Caption: A workflow for troubleshooting 8-HQS solubility.
References
- 1. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]
- 5. 8-HYDROXYQUINOLINE-5-SULFONIC ACID CAS#: 207386-92-3 [m.chemicalbook.com]
- 6. 8-Hydroxyquinoline-5-sulfonic acid monohydrate, 98% | Fisher Scientific [fishersci.ca]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
Technical Support Center: Minimizing Background Fluorescence in 8-Hydroxyquinoline-5-sulfonic Acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline-5-sulfonic acid (8-HQS). This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize background fluorescence and enhance the signal-to-noise ratio in your experiments. The intrinsic fluorescence properties of 8-HQS and its metal chelates make it a powerful tool, but high background can obscure sensitive measurements. This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescent properties of 8-HQS and the fundamental causes of background fluorescence.
Q1: Why is 8-hydroxyquinoline-5-sulfonic acid (8-HQS) itself not highly fluorescent in aqueous solutions?
A1: The free 8-HQS molecule is only weakly fluorescent in most aqueous solutions. This is primarily due to an efficient non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT).[1] Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom within the molecule.[2] This process dissipates the energy that would otherwise be released as fluorescence. However, when 8-HQS chelates with certain metal ions, this ESIPT pathway is inhibited, leading to a significant enhancement of fluorescence.[1][3]
Q2: What are the primary sources of high background fluorescence in 8-HQS experiments?
A2: High background fluorescence can originate from several sources, broadly categorized as either intrinsic to the sample or extrinsic from the experimental setup.
-
Intrinsic Sources:
-
Autofluorescence: Biological samples, cell culture media, and even some buffers can contain endogenous fluorophores that contribute to the background signal.[4][5]
-
Contaminants: Trace metal ions in your reagents or sample can chelate with 8-HQS, leading to unintended fluorescence.[6] Similarly, fluorescent impurities in solvents or reagents can also elevate the background.[1]
-
Unbound 8-HQS: While weakly fluorescent, high concentrations of unbound 8-HQS can contribute to the overall background.
-
-
Extrinsic Sources:
-
Dirty Cuvettes/Plates: Residue from previous experiments or cleaning agents can be a major source of background fluorescence.[7]
-
Inner Filter Effect: At high concentrations, the sample can absorb either the excitation light or the emitted fluorescence, leading to a non-linear relationship between concentration and signal and potentially distorting the background.[10][11][12]
-
Q3: How does pH affect the fluorescence of 8-HQS and its metal complexes?
A3: The pH of the solution is a critical parameter that significantly influences the fluorescence of 8-HQS and its metal complexes. The protonation state of both the hydroxyl and quinoline nitrogen groups is pH-dependent, which in turn affects the molecule's ability to chelate metal ions and its intrinsic fluorescence.[2][13] For most metal-HQS complexes, the optimal pH for fluorescence is typically between 5 and 8.[6] Outside of this range, fluorescence can decrease due to either protonation of the ligand at low pH or the formation of metal hydroxo complexes at high pH.[6]
Q4: Can all metal ions enhance the fluorescence of 8-HQS upon chelation?
A4: No, not all metal ions form fluorescent complexes with 8-HQS. While many metal ions, such as Al(III), Ga(III), In(III), Mg(II), Zn(II), and Cd(II), form highly fluorescent chelates, others can act as quenchers.[3][6][14] For instance, paramagnetic ions like Fe(III), Cu(II), and Ni(II) are known to quench fluorescence.[6] It is crucial to be aware of the specific metal ions present in your sample, as they can either enhance or diminish the fluorescence signal.
II. Troubleshooting Guide: A Problem-Oriented Approach
This section provides a structured approach to diagnosing and resolving common issues related to high background fluorescence in 8-HQS experiments.
Problem 1: High Background Signal in Blank Samples (Reagents Only)
A high background in your blank is a clear indicator that the issue lies with your reagents or experimental setup, not the sample itself.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in blank samples.
Detailed Troubleshooting Steps:
-
Reagent Purity:
-
Water Quality: Use ultrapure (18.2 MΩ·cm) water for all buffers and solutions. Lower quality water can contain trace metal ions and organic fluorescent contaminants.
-
Buffer Components: Test each component of your buffer system individually for background fluorescence. Some biological buffers can have intrinsic fluorescence.
-
8-HQS Stock Solution: Ensure the purity of your 8-HQS solid and the solvent used for the stock solution. Prepare fresh stock solutions regularly.
-
-
Cuvette/Plate Cleanliness:
-
A contaminated cuvette is a frequent culprit. Implement a rigorous cleaning protocol.
-
Protocol for Cleaning Quartz Cuvettes:
-
Initial Rinse: Immediately after use, rinse the cuvette multiple times with deionized water.[15]
-
Solvent Rinse: Rinse with a volatile solvent like ethanol or acetone to remove organic residues.[15][16]
-
Acid Wash (if necessary): For stubborn residues, soak the cuvette in a dilute nitric acid or hydrochloric acid solution.[7][17] Caution: Always handle acids with appropriate personal protective equipment.
-
Final Rinse: Thoroughly rinse with ultrapure water to remove all traces of acid and cleaning agents.[16]
-
Drying: Dry the cuvette by blowing it with clean, dry nitrogen or air.[15][16]
-
Verification: Before use, fill the cuvette with ultrapure water and run a fluorescence scan using your experimental settings. The signal should be minimal and stable.[16]
-
-
-
Instrument Settings:
-
Slit Widths: Narrower excitation and emission slit widths can reduce background but will also decrease the signal. Find a balance that maximizes your signal-to-noise ratio.
-
Wavelength Selection: Ensure you are using the optimal excitation and emission wavelengths for your specific 8-HQS-metal complex. These can vary depending on the metal ion and solvent.
-
Detector Gain: High detector gain can amplify both the signal and the background noise.[4] Use the lowest gain necessary to achieve a robust signal.
-
Problem 2: High Background in the Presence of Biological Samples
When the background increases significantly upon adding your biological sample, the source is likely autofluorescence or interactions between the sample matrix and 8-HQS.
Strategies for Reducing Sample-Induced Background:
-
Assess Autofluorescence:
-
Run a control experiment with your biological sample (e.g., cells, protein lysate) without adding 8-HQS. This will quantify the intrinsic fluorescence of your sample at the excitation and emission wavelengths you are using.[4]
-
If autofluorescence is high, consider shifting to longer excitation and emission wavelengths if your 8-HQS complex allows, as autofluorescence is often more pronounced at shorter wavelengths.
-
-
Optimize Staining and Washing Protocols:
-
Titrate 8-HQS Concentration: Use the lowest possible concentration of 8-HQS that still provides a sufficient signal. Excess unbound probe will contribute to the background.
-
Washing Steps: Increase the number and duration of washing steps after staining to more effectively remove unbound 8-HQS.[4][18]
-
-
Sample Preparation:
Problem 3: Signal Instability or Non-Linearity at High Concentrations
This issue is often related to the inner filter effect or photobleaching.
Mitigating Inner Filter Effects and Photobleaching:
-
Inner Filter Effect (IFE):
-
Definition: IFE occurs when components of the sample absorb either the excitation light (primary IFE) or the emitted light (secondary IFE), leading to an artificially low fluorescence reading.[10][11][19]
-
Diagnosis: Measure the absorbance of your sample at both the excitation and emission wavelengths. A general rule of thumb is to keep the absorbance below 0.05-0.1 at the excitation wavelength to minimize IFE.[11]
-
Correction:
-
Dilution: The simplest solution is to dilute your sample.
-
Correction Equations: Mathematical corrections can be applied if the absorbance is known.
-
Instrumental Correction: Some modern fluorometers have built-in features to correct for IFE in real-time.[12]
-
-
-
Photobleaching:
-
Definition: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4]
-
Mitigation:
-
III. Quantitative Data Summary
The following table provides key parameters for 8-HQS and some of its common metal complexes. Note that optimal wavelengths can vary slightly with instrumentation and solvent conditions.
| Metal Ion | Optimal pH Range | Typical Excitation Max (nm) | Typical Emission Max (nm) | Relative Fluorescence Intensity |
| Al³⁺ | 5 - 6 | ~370 | ~500 | Very High |
| Ga³⁺ | 5 - 6 | ~370 | ~495 | High |
| In³⁺ | 5 - 6 | ~375 | ~510 | Moderate |
| Mg²⁺ | ~8 | ~375 | ~490 | High |
| Zn²⁺ | 6 - 8 | ~375 | ~505 | Very High |
| Cd²⁺ | 6 - 8 | ~380 | ~515 | Extremely High |
Data compiled from various sources, including[6] and[3].
IV. References
-
Fluorescence Cuvette Cleaning. (2019, October 10). Qvarz. --INVALID-LINK--
-
Ye, M. H., & Warner, I. M. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(1), 17-21. --INVALID-LINK--
-
Qian, Q. M., Wang, Y. S., Zhou, B., Xue, J. H., Li, L., Wang, Y. S., ... & Liu, H. (2014). Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 992-998. --INVALID-LINK--
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024, March 26). Edinburgh Instruments. --INVALID-LINK--
-
Cuvette Cleaning Procedure. (n.d.). LS Instruments. Retrieved July 13, 2024, from --INVALID-LINK--
-
Protocol for cleaning a Quartz cuvette containg proteins aggregates and guanidine hydrochloride? (2020, May 14). ResearchGate. --INVALID-LINK--
-
How do you clean your quartz cuvettes? (2024, March 27). Reddit. --INVALID-LINK--
-
Suggestions for Cleaning Cuvettes. (n.d.). Starna Cells. Retrieved July 13, 2024, from --INVALID-LINK--
-
Fluorescence enhancement and quenching effects in the magnesium-8-hydroxyquinoline-5-sulfonic acid-cationic surfactant system and their application to the determination of cetylpyridinium. (2001). Journal of Fluorescence, 11(3), 191-197. --INVALID-LINK--
-
Silver nanoparticles capped with 8-hydroxyquinoline-5-sulfonate for the determination of trace aluminum in water samples and for intracellular fluorescence imaging. (2015). Microchimica Acta, 182(1-2), 269-276. --INVALID-LINK--
-
Adamo, C., & Jacquemin, D. (2010). Photophysical Properties of 8-Hydroxyquinoline-5-sulfonic Acid as a Function of the pH: A TD-DFT Investigation. The Journal of Physical Chemistry A, 114(45), 12211-12217. --INVALID-LINK--
-
Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University. --INVALID-LINK--
-
Weitner, T., Friganović, T., & Šakić, D. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Analytical Chemistry, 95(35), 13181–13188. --INVALID-LINK--
-
Martins, A. F., et al. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions, 50(44), 16229-16241. --INVALID-LINK--
-
Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... (n.d.). ResearchGate. --INVALID-LINK--
-
How does Inner Filter affect the fluorescence lifetime measurements? (2025, June 9). HORIBA. --INVALID-LINK--
-
Troubleshooting low fluorescence signal with Cy5 acid (tri-SO3). (2025). Benchchem. --INVALID-LINK--
-
How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. (n.d.). HORIBA. --INVALID-LINK--
-
Fluorescent microscopy troubleshooting: high background. (2019, January 30). Abcam. --INVALID-LINK--
-
Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. (1987). Analytical Chemistry, 59(1), 17-21. --INVALID-LINK--
-
Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. --INVALID-LINK--
-
Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium. --INVALID-LINK--
-
The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. (2014). Sci. Revs. Chem. Commun., 4(2), 69-75. --INVALID-LINK--
-
Technical Support Center: Strategies to Minimize 8-Hydroxyquinoline Phototoxicity in Live-Cell Imaging. (2025). Benchchem. --INVALID-LINK--
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. --INVALID-LINK--
-
Optimizing Signal Clarity in Flow Cytometry Optics. (n.d.). IDEX Health & Science. --INVALID-LINK--
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLOS ONE, 20(9), e0330718. --INVALID-LINK--
-
Optimizing Signal to Noise Ratio. (2023, May 8). YouTube. --INVALID-LINK--
-
Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018). Analytical Methods, 10(28), 3464-3472. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Suggestions for Cleaning Cuvettes [starnacells.com]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. srs.tcu.edu [srs.tcu.edu]
- 12. static.horiba.com [static.horiba.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. lsinstruments.ch [lsinstruments.ch]
- 16. qvarz.com [qvarz.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. v-autos.com [v-autos.com]
calibration curve issues in 8-hydroxyquinoline-5-sulfonic acid analysis
Welcome to the technical support guide for the analysis of 8-hydroxyquinoline-5-sulfonic acid (HQS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental work, with a focus on troubleshooting calibration curve issues. Our approach is rooted in explaining the fundamental causality behind each experimental step, ensuring robust and reliable results.
Troubleshooting Guide: Calibration Curve Issues
This section addresses specific, frequently encountered problems during the construction of calibration curves for HQS analysis. Each issue is presented with a diagnosis of the likely causes and a step-by-step protocol for resolution.
Question 1: My calibration curve is non-linear, especially at higher concentrations. Why is this happening and how do I fix it?
Answer:
This is one of the most common issues in spectrophotometric and fluorometric analysis. The linear relationship between concentration and absorbance, described by the Beer-Lambert Law, breaks down at higher concentrations for several reasons.[1][2][3]
Causality Explained:
-
Molecular Interactions: At high concentrations, individual analyte molecules no longer act independently. They can interact with each other (self-aggregation) or with the solvent, altering the molar absorptivity of the solution.[1]
-
Instrumental Limitations: Spectrophotometer detectors have a linear dynamic range.[2] At very high absorbance values (typically >2 AU), the amount of light reaching the detector is minimal, leading to increased noise and non-linear detector response.[3][4]
-
Stray Light: Unwanted light that reaches the detector without passing through the sample can become significant at high absorbances, causing a negative deviation from linearity.[5]
-
Polychromatic Effects: The Beer-Lambert law is strictly valid for monochromatic light. If the light source is not perfectly monochromatic, deviations can occur, especially if the molar absorptivity of the analyte changes across the selected bandwidth.[4]
Troubleshooting Protocol:
-
Reduce Concentration Range: The most straightforward solution is to lower the concentrations of your calibration standards to operate within the linear range of your instrument.
-
Perform a Range-Finding Experiment:
-
Prepare a high-concentration stock solution of HQS.
-
Create a series of wide-ranging dilutions (e.g., from 1 µM to 100 µM).
-
Measure the absorbance/fluorescence of each dilution.
-
Plot the results and visually identify the point where the curve begins to flatten. Your working calibration range should be well below this point.
-
-
Consider a Different Wavelength: If analyzing a complex (e.g., HQS chelated with a metal ion), ensure you are using the wavelength of maximum absorbance (λmax) for the complex, not the free ligand. This maximizes sensitivity and can improve linearity.
-
Use a Weighted Linear Regression: If some non-linearity is unavoidable, using a weighted (e.g., 1/x or 1/x²) linear regression model can provide a more accurate fit for the curve, giving less weight to the less precise high-concentration points.
Question 2: My calibration curve has a poor correlation coefficient (R² < 0.995). What are the likely causes?
Answer:
A low R² value indicates that the data points do not closely fit the linear regression line. This points to random errors or systematic issues in the preparation of your standards or your measurement process.
Causality Explained:
-
Pipetting/Dilution Errors: Inaccurate or inconsistent dilutions are the most common source of random error, leading to data points that scatter around the regression line.
-
Reagent Instability: If the HQS stock solution or the standards are degrading over time, the measured response will not be proportional to the calculated concentration.[6]
-
Instrument Drift: Fluctuations in the light source or detector of the spectrophotometer/fluorometer during the measurement sequence can introduce variability.
-
Incomplete Dissolution or Mixing: If the analyte is not fully dissolved or the standards are not thoroughly mixed, the concentration will not be uniform, leading to erroneous readings.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the source of a poor correlation coefficient.
Caption: Troubleshooting workflow for a low R² value.
Question 3: I'm seeing high background absorbance/fluorescence in my blank samples. What should I investigate?
Answer:
A high-reading blank (the solution containing all components except the analyte) will artificially inflate all your readings and can severely compromise the limit of detection.
Causality Explained:
-
Contaminated Solvent/Reagents: The most common cause is contamination in the water, buffer, or other reagents used to prepare the blank and standards. This is especially true for fluorescence measurements, where trace amounts of fluorescent impurities can have a large effect.
-
Dirty Cuvettes: Residue from previous samples or cleaning agents can absorb light or fluoresce.
-
Incorrect Blanking: The instrument may have been zeroed (blanked) with an incorrect solution or an empty cuvette holder.
-
Solvent Absorbance: The chosen solvent may have significant absorbance at the analytical wavelength. For example, using DMSO at wavelengths below 270 nm can cause high background.[7]
Troubleshooting Protocol:
-
Solvent Check: Measure the absorbance/fluorescence of the pure solvent (e.g., deionized water) in a clean cuvette. It should be near zero. If not, use a higher purity grade of solvent.
-
Reagent Check: Prepare a new blank solution using fresh, high-purity reagents. Measure it to see if the background is reduced.
-
Cuvette Cleaning: Thoroughly clean your cuvettes. A standard procedure is to rinse with ethanol, followed by multiple rinses with high-purity water. For stubborn residues, a dilute acid wash may be necessary. Always use quartz cuvettes for UV measurements.[7]
-
Re-Blank the Instrument: Ensure you are using the correct blank solution (all components minus HQS) and that the cuvette is properly positioned and free of bubbles before zeroing the instrument.
Question 4: My sample results are inconsistent, even though the calibration curve looks good. Could this be a matrix effect?
Answer:
Yes, this is a classic symptom of a matrix effect. A matrix effect occurs when components in the sample (the "matrix"), other than the analyte, interfere with the analytical signal.[8] This interference can either enhance or suppress the signal, leading to an over- or underestimation of the analyte concentration.
Causality Explained:
The sample matrix (e.g., cell culture media, plasma, dissolved drug product) contains salts, proteins, excipients, and other molecules that are not present in your clean calibration standards. These components can:
-
Absorb or Scatter Light: Other molecules in the matrix might absorb light at the same wavelength as your HQS complex, leading to a falsely high reading.
-
Quench Fluorescence: In fluorescence measurements, matrix components can absorb the emitted energy from the excited HQS complex, reducing the signal (quenching).[9]
-
Alter Complex Formation: The pH, ionic strength, or presence of competing metal ions in the sample matrix can affect the formation and stability of the HQS-metal complex you are trying to measure.
Diagnostic Protocol: Spike and Recovery
The standard method to test for matrix effects is a spike and recovery experiment.
-
Prepare Samples: Take three aliquots of a representative blank sample matrix (a sample known to not contain HQS).
-
Spike:
-
Leave one aliquot as is (the "Unspiked Sample").
-
Add a known, small volume of a concentrated HQS standard to the other two aliquots to create a "Low Spike" and a "High Spike." The added concentration should be near the low and high ends of your calibration range.
-
-
Analyze: Measure the concentration of HQS in all three samples using your established calibration curve.
-
Calculate Recovery:
-
Recovery (%) = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spiked Conc.] * 100
-
Interpreting the Results:
| Recovery (%) | Interpretation | Recommended Action |
| 80% - 120% | No significant matrix effect. | Proceed with the current method. |
| < 80% | Signal Suppression | Dilute the sample or use matrix-matched calibration. |
| > 120% | Signal Enhancement | Dilute the sample or use matrix-matched calibration. |
Mitigation Strategy: Matrix-Matched Calibration
If a matrix effect is confirmed, the most robust solution is to prepare your calibration standards in the same matrix as your samples. For example, if you are analyzing HQS in a cell culture medium, you should use that same medium (without HQS) to prepare your calibration standards. This ensures that the standards and samples are affected by the matrix in the same way.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my 8-hydroxyquinoline-5-sulfonic acid stock and working solutions?
A: Proper preparation and storage are critical for reproducible results.
-
Stock Solution (e.g., 10 mM): Weigh out the solid HQS hydrate using an analytical balance. Dissolve it in high-purity deionized water or a suitable buffer. HQS has good aqueous solubility.[9] Store the stock solution in an amber glass bottle or a container wrapped in foil at 2-8°C to protect it from light. A well-stored stock solution is typically stable for several weeks.
-
Working Standards: Prepare fresh working standards daily by diluting the stock solution. Do not store highly diluted standards for extended periods, as adsorption to container walls and potential for microbial growth can alter the concentration.
Q2: What is the optimal pH for analysis, and why is it important?
A: The optimal pH is critical, especially when analyzing HQS as a metal chelate. The fluorescence and absorbance of HQS-metal complexes are highly pH-dependent.[9] For most metal complexes, the optimal pH is typically between 5 and 8.[9]
-
Below pH 5: The sulfonic acid group is deprotonated, but the phenolic hydroxyl and quinoline nitrogen can be protonated, preventing efficient chelation.
-
Above pH 8: Metal ions may begin to precipitate as metal hydroxides, reducing the concentration available to form the HQS complex. You must use a buffered solution (e.g., acetate or phosphate buffer) to maintain a constant pH for all standards and samples to ensure consistent complex formation and spectroscopic response.
Q3: Should I use absorbance or fluorescence for my analysis?
A: The choice depends on the required sensitivity.
-
Absorbance (Spectrophotometry): Suitable for concentrations in the micromolar (µM) range and above. It is a robust and widely available technique. The Beer-Lambert law provides a direct linear relationship between absorbance and concentration.[2]
-
Fluorescence (Fluorometry): Significantly more sensitive, often capable of detecting nanomolar (nM) or even picomolar (pM) concentrations. The free HQS ligand is weakly fluorescent, but its chelation with many metal ions (like Zn²⁺, Mg²⁺, or Al³⁺) causes a dramatic increase in fluorescence intensity.[10][11] This "turn-on" response makes it excellent for trace analysis but also more susceptible to background interference and quenching from matrix components.[9]
Experimental Protocols
Protocol 1: Preparation of HQS Calibration Standards
-
Prepare 10 mM HQS Stock Solution:
-
Accurately weigh 22.52 mg of 8-hydroxyquinoline-5-sulfonic acid (MW: 225.22 g/mol ).
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve and bring to volume with high-purity deionized water. Mix thoroughly. This is your 10 mM Stock Solution .
-
-
Prepare 100 µM Intermediate Stock:
-
Pipette 100 µL of the 10 mM Stock Solution into a 10 mL volumetric flask.
-
Bring to volume with the chosen analytical buffer (e.g., pH 7.0 phosphate buffer). Mix thoroughly. This is your 100 µM Intermediate Stock .
-
-
Prepare Working Calibration Standards:
-
Label a series of tubes or flasks for your calibration points (e.g., Blank, 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).
-
Add the appropriate volume of analytical buffer to each tube.
-
Add the calculated volume of the 100 µM Intermediate Stock to each respective tube to achieve the final concentrations.
-
Example Dilution Table (for a final volume of 5 mL):
| Standard | Final Conc. (µM) | Volume of 100 µM Stock (µL) | Volume of Buffer (µL) |
| Blank | 0 | 0 | 5000 |
| 1 | 1.0 | 50 | 4950 |
| 2 | 2.5 | 125 | 4875 |
| 3 | 5.0 | 250 | 4750 |
| 4 | 7.5 | 375 | 4625 |
| 5 | 10.0 | 500 | 4500 |
Protocol 2: Constructing the Calibration Curve (Spectrophotometry)
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the analytical wavelength to the λmax of the HQS species you are measuring.
-
-
Blanking the Instrument:
-
Fill a clean quartz cuvette with your "Blank" solution.
-
Place it in the spectrophotometer and zero the instrument (set Absorbance = 0.000).
-
-
Measure Standards:
-
Starting with the lowest concentration standard, rinse the cuvette 2-3 times with the standard before filling it for measurement.
-
Measure the absorbance of each standard, progressing from lowest to highest concentration.
-
Record the absorbance value for each concentration.
-
-
Data Analysis:
-
Plot Absorbance (y-axis) versus Concentration (x-axis).
-
Apply a linear regression to the data points.
-
Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.995.
-
Each calibration point should be within ±15% of its nominal concentration when back-calculated using the regression equation (except for the lowest point, which can be ±20%).
Caption: Chelation of a metal ion by HQS enhances its spectroscopic signal.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. agilent.com [agilent.com]
- 3. oceanoptics.com [oceanoptics.com]
- 4. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rroij.com [rroij.com]
- 11. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation of 8-Hydroxyquinoline-5-sulfonic Acid (8-HQSA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline-5-sulfonic acid (8-HQSA). This guide is designed to provide in-depth, experience-driven advice to help you navigate the experimental challenges associated with the degradation of this compound. We will explore common issues, their underlying causes, and robust solutions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is 8-hydroxyquinoline-5-sulfonic acid (8-HQSA) and why is its degradation a key research topic?
8-Hydroxyquinoline-5-sulfonic acid (8-HQSA) is a derivative of 8-hydroxyquinoline, a versatile chelating agent. The addition of the sulfonic acid group (-SO₃H) significantly increases its water solubility.[1] Its ability to form stable complexes with various metal ions makes it valuable in analytical chemistry, environmental remediation, and as a precursor in the synthesis of more complex molecules.[2][3] However, its persistence in wastewater from manufacturing processes poses environmental concerns, driving research into effective degradation methods.[4][5] Understanding its degradation is crucial for developing efficient water treatment technologies and assessing its stability in various formulations.
Q2: What are the most common experimental methods used to degrade 8-HQSA?
The degradation of 8-HQSA is typically studied using Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down the molecule. Common methods include:
-
Fenton and Electro-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (like Fe²⁺) to generate hydroxyl radicals.[4][5] The heterogeneous Fenton process, using a solid iron-based catalyst, is particularly advantageous due to its reusability and effectiveness over a wider pH range.[6]
-
Photocatalysis: This involves using a semiconductor catalyst (e.g., TiO₂) and a light source (like UV) to generate reactive oxygen species.
-
Photosensitized Reactions: In this approach, a sensitizer molecule, such as methylene blue, absorbs light and transfers the energy to oxygen, creating singlet oxygen which then degrades the 8-HQSA.[7]
-
Ozonation: This method utilizes ozone (O₃) as a powerful oxidant to break down the aromatic structure of 8-HQSA.[8]
Q3: How does pH influence the degradation of 8-HQSA?
The pH of the reaction medium is a critical parameter. For instance, in Fenton-like processes, the efficiency can be optimal across a broad pH range of 3 to 10, depending on the specific catalyst used.[9] The pH affects not only the speciation of the catalyst (e.g., iron ions) but also the surface charge of photocatalysts and the form of the 8-HQSA molecule itself. It is essential to optimize the pH for your specific degradation system to achieve maximum efficiency.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing logical steps to diagnose and resolve them.
Issue 1: Inefficient or Incomplete Degradation of 8-HQSA
You've set up your experiment (e.g., a Fenton reaction), but HPLC or UV-Vis analysis shows a high concentration of 8-HQSA remaining even after the expected reaction time.
Possible Causes & Solutions:
-
Suboptimal Reagent Concentration:
-
The Science: In Fenton processes, the concentrations of both the iron catalyst and hydrogen peroxide (H₂O₂) are crucial. An insufficient amount of either will limit the generation of hydroxyl radicals. Conversely, an excess of H₂O₂ can act as a scavenger for hydroxyl radicals, paradoxically reducing the degradation rate.
-
Actionable Protocol:
-
Establish a Baseline: Start with a literature-recommended catalyst-to-substrate and H₂O₂-to-substrate molar ratio. For heterogeneous Fenton oxidation, an iron content of 10% on a support like perlite has been shown to be highly effective.[4][5][10]
-
Systematic Titration: Create a matrix of experiments where you vary the concentration of the catalyst (e.g., CP-1%Fe, CP-5%Fe, CP-10%Fe) while keeping the 8-HQSA and H₂O₂ concentrations constant.[4]
-
Optimize H₂O₂ Dose: Once the optimal catalyst loading is found, perform another set of experiments varying the H₂O₂ concentration. Monitor the 8-HQSA degradation at several time points (e.g., 1, 5, 15, 30, 60 minutes) to find the concentration that yields the fastest initial rate without stalling. The oxidation of 8-HQSA is highly dependent on the addition of H₂O₂.[4][5]
-
-
-
Incorrect pH:
-
The Science: The standard Fenton reaction works best in acidic conditions (pH ~3-4) to keep iron in its soluble Fe²⁺ form. In heterogeneous systems, the optimal pH range can be much broader, but deviations can still impact catalyst surface chemistry and radical generation.[9]
-
Actionable Protocol:
-
Verify pH: Use a calibrated pH meter to check the initial pH of your 8-HQSA solution.
-
Buffer or Adjust: Adjust the pH to the optimal range for your specific system using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Monitor pH During Reaction: Some degradation reactions can cause a pH shift. Monitor the pH throughout the experiment and adjust if necessary.
-
-
Troubleshooting Workflow: Inefficient Degradation
Caption: A flowchart for troubleshooting inefficient 8-HQSA degradation.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Your chromatogram shows the peak for 8-HQSA decreasing, but new, unidentified peaks are appearing, indicating the formation of degradation intermediates.
Possible Causes & Solutions:
-
Incomplete Mineralization:
-
The Science: The degradation of a complex aromatic molecule like 8-HQSA occurs in steps. The initial attack by hydroxyl radicals opens the aromatic rings, forming various smaller organic molecules, such as carboxylic acids, before they are eventually mineralized to CO₂, H₂O, and inorganic ions.[9] The appearance of new peaks signifies the presence of these stable intermediates.
-
Actionable Protocol:
-
Extend Reaction Time: The intermediates may require more time to fully degrade. Extend your experimental duration and take samples at longer intervals.
-
Increase Oxidant Power: If extending the time is ineffective, it may indicate that the generated radicals are insufficient to break down the intermediates. Consider slightly increasing the H₂O₂ or catalyst concentration (re-optimizing if necessary).
-
Identify Intermediates: Use LC-MS/MS or GC-MS to identify the structures of the major intermediates. This provides valuable insight into the degradation pathway and can help you tailor the reaction conditions. For example, high-performance liquid chromatography (HPLC) has been used to identify carboxylic acid intermediates.[9] A common photoproduct identified via mass spectroscopy is Quinoline-5,8-quinone.[7]
-
-
-
Analytical Method Issues:
-
The Science: The chelating nature of 8-HQSA and its degradation products can cause analytical challenges. These compounds can interact with trace metals in the HPLC system (column, tubing, mobile phase), leading to peak tailing, broadening, or the appearance of artifact peaks.[11]
-
Actionable Protocol:
-
Use a Suitable Column: Standard C18 columns can exhibit poor peak shape for 8-hydroxyquinoline compounds due to interactions with residual metal ions.[11] Consider using a column specifically designed for chelating agents or a mixed-mode column like Primesep 200, which provides better retention and peak symmetry.[11]
-
Modify Mobile Phase: Add a small amount of a competing chelator (like EDTA) or use an acidic modifier like phosphoric acid to the mobile phase. This can mask active sites in the column and improve peak shape.[11]
-
System Passivation: Before analysis, flush the HPLC system with a solution designed to remove metal contaminants.
-
-
Data Summary: Impact of Operating Parameters on 8-HQSA Degradation
| Parameter | Condition | Degradation Efficiency | Source |
| Catalyst (Fenton) | Ni-Cu-Al Layered Double Hydroxide | 87% removal of 8-HQS | [9] |
| Iron-loaded Perlite (10% Fe) | ~47% reduction in the first minute | [4] | |
| pH (Electro-Fenton) | 3 to 10 | Optimal performance observed | [9] |
| Initial Concentration | 0.1 mM vs 0.2 mM | Removal rate increases with concentration | [4] |
Experimental Protocol Example: Heterogeneous Fenton Oxidation of 8-HQSA
This protocol provides a validated starting point for degrading 8-HQSA using a heterogeneous iron-perlite catalyst.
Materials:
-
8-hydroxyquinoline-5-sulfonic acid (8-HQSA)
-
Iron-loaded perlite catalyst (e.g., CP-10%Fe)[4]
-
Hydrogen peroxide (30% w/w)
-
Deionized water
-
Sulfuric acid and Sodium hydroxide (for pH adjustment)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 250 mL beaker)
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of 8-HQSA (e.g., 0.2 mM) in deionized water.
-
Reaction Setup:
-
Add a defined volume of the 8-HQSA solution (e.g., 100 mL) to the reaction vessel.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 7) using dilute H₂SO₄ or NaOH.
-
Add the optimized amount of the heterogeneous catalyst (e.g., a specific g/L loading).
-
Place the vessel on a magnetic stirrer and ensure vigorous mixing.
-
-
Initiate Reaction:
-
Sampling:
-
Withdraw small aliquots (e.g., 1 mL) of the reaction mixture at specified time intervals (e.g., 0, 1, 5, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in each aliquot to stop further degradation. This can be done by adding a small amount of a radical scavenger like methanol or by filtering out the solid catalyst.
-
-
Analysis:
-
Analyze the concentration of the remaining 8-HQSA in each sample using a pre-calibrated UV-Vis spectrophotometer or an established HPLC method.
-
-
Catalyst Recovery: After the reaction is complete, the heterogeneous catalyst can be recovered by filtration, washed, dried, and reused for subsequent experiments to test its stability and reusability.[5]
Conceptual Degradation Pathway
Caption: Simplified pathway of 8-HQSA degradation via advanced oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 8-hydroxyquinoline-5-sulfonic acid | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Fenton oxidation catalysed by heterogeneous iron–perlite for 8-hydroxyquinoline-5-sulfonic acid (8-HQS) degradation: efficiency comparison using raw and calcined perlite as precursors for iron fixation - ProQuest [proquest.com]
- 5. Fenton oxidation catalysed by heterogeneous iron-perlite for 8-hydroxyquinoline-5-sulfonic acid (8-HQS) degradation: efficiency comparison using raw and calcined perlite as precursors for iron fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. Fenton oxidation catalysed by heterogeneous iron–perlite for 8‑hydroxyquinoline‑5‑sulfonic acid (8‑HQS) degradation: efficiency comparison using raw and calcined perlite as precursors for iron fixation [iris.unipa.it]
- 11. sielc.com [sielc.com]
Technical Support Center: Enhancing the Quantum Yield of 8-Hydroxyquinoline-5-Sulfonic Acid Chelates
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth technical support for researchers working to enhance the fluorescence quantum yield of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and its metal chelates. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section covers the fundamental principles governing the fluorescence of 8-HQS chelates. A solid understanding of these concepts is critical for effective troubleshooting and assay optimization.
Q1: What is 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and why are its metal chelates fluorescent?
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of 8-hydroxyquinoline (8-HQ), a versatile organic chelating agent.[1][2] The parent 8-HQ molecule is typically weakly fluorescent. This is due to an excited-state intramolecular proton transfer from the hydroxyl group (-OH) to the pyridine nitrogen, a process that provides a non-radiative pathway for the excited state to return to the ground state.[1][3]
When 8-HQS chelates a suitable metal ion (e.g., Al³⁺, Zn²⁺, Mg²⁺), the hydroxyl proton is displaced, and the metal ion forms coordinate bonds with both the hydroxyl oxygen and the pyridine nitrogen.[1] This coordination creates a rigid molecular structure.[1][3] This increased rigidity restricts vibrational motions that would otherwise dissipate the absorbed energy as heat, thereby significantly reducing non-radiative decay.[4][5] As a result, the molecule is more likely to relax by emitting a photon, leading to a dramatic enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[6][7]
Q2: What is "Quantum Yield" and why is it a critical parameter?
Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)
A higher quantum yield indicates a more efficient fluorophore and, consequently, a brighter signal. In analytical and diagnostic applications, a high quantum yield is crucial for achieving high sensitivity, a low limit of detection (LOD), and a better signal-to-noise ratio. Maximizing this parameter is a primary goal in the development of fluorescence-based assays.
Q3: Which factors have the most significant impact on the quantum yield of 8-HQS chelates?
Several environmental and chemical factors can profoundly influence the quantum yield. The most critical are:
-
Choice of Metal Ion: Different metal ions form chelates with varying stability and rigidity, directly affecting fluorescence. For instance, trivalent ions like Al³⁺ and Ga³⁺ often form highly fluorescent, stable 6-covalent complexes, while divalent ions like Zn²⁺ and Mg²⁺ also form strongly fluorescent chelates.[1][8] Conversely, ions like Fe³⁺ and Cu²⁺ are known to quench fluorescence.[8]
-
pH of the Solution: The pH dictates the ionization state of both the 8-HQS ligand and the metal ion. Optimal chelation and fluorescence typically occur in a pH range of 5 to 8.[8] Below this range, the ligand's hydroxyl group is protonated, preventing chelation. Above this range, metal ions may form hydroxo species, competing with the 8-HQS chelation.[8]
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence non-radiative decay pathways. Less polar environments can sometimes enhance fluorescence by reducing interactions with quenching species like water.[9]
-
Presence of Surfactants: Micellar media, formed by surfactants above their critical micelle concentration (CMC), can encapsulate the metal chelate. This shields it from solvent-induced quenching and provides a more rigid, non-polar microenvironment, often leading to significant fluorescence enhancement.[9][10]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems researchers may encounter. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: The fluorescence signal is very weak or non-existent.
Potential Cause A: Incorrect pH
-
Why it happens: As detailed in the FAQs, pH is paramount. If the solution is too acidic (e.g., pH < 4), the 8-HQS ligand will not be sufficiently deprotonated to bind the metal ion. If it's too alkaline (e.g., pH > 9), the metal ion may precipitate as a hydroxide.[8]
-
Troubleshooting Steps:
-
Verify the pH of your final reaction mixture using a calibrated pH meter.
-
Perform a pH titration experiment. Prepare a series of buffers (e.g., from pH 4 to 10) and measure the fluorescence intensity of your chelate in each. This will allow you to identify the optimal pH for your specific metal-ligand system. For many 8-HQS chelates, this optimum lies between pH 5 and 8.[8]
-
Ensure your buffer system does not contain components that could interfere with chelation or quench fluorescence.
-
Potential Cause B: Presence of Quenching Ions
-
Why it happens: Certain metal ions are powerful quenchers of fluorescence. Fe³⁺ is a particularly effective quencher of 8-HQS chelate fluorescence.[8] Contamination from glassware, reagents, or the sample matrix itself can introduce these quenchers, even at trace levels.
-
Troubleshooting Steps:
-
Use high-purity reagents (e.g., analytical or trace metal grade) and deionized water (18 MΩ·cm).
-
Acid-wash all glassware (e.g., with 1 M HCl) and rinse thoroughly with deionized water before use.
-
If sample matrix interference is suspected, consider adding a masking agent like EDTA to chelate the interfering ions. Note: This requires careful optimization, as excess EDTA could also bind your target metal ion.
-
Potential Cause C: Incorrect Ligand-to-Metal Ratio
-
Why it happens: The stoichiometry of the chelate is fixed (e.g., 3:1 for Al³⁺-HQS). An insufficient concentration of 8-HQS will result in incomplete complexation of the target metal ion. Conversely, a massive excess of the ligand might cause inner filter effects or introduce fluorescent impurities.
-
Troubleshooting Steps:
-
Ensure that the 8-HQS concentration is in molar excess relative to the highest expected concentration of your target metal ion. A 10- to 50-fold molar excess is a common starting point.
-
Run a titration experiment where you hold the metal ion concentration constant and vary the 8-HQS concentration to find the optimal ratio that maximizes the fluorescence signal.
-
Problem 2: The fluorescence signal is unstable and drifts over time.
Potential Cause A: Photobleaching
-
Why it happens: Photobleaching is the irreversible photochemical destruction of a fluorophore upon prolonged or high-intensity light exposure. This is a common issue with fluorescence measurements.
-
Troubleshooting Steps:
-
Reduce the excitation intensity on your fluorometer or plate reader. Use the lowest intensity that still provides an adequate signal-to-noise ratio.
-
Minimize the exposure time. Configure your instrument to take readings quickly and keep the excitation shutter closed when not measuring.
-
Prepare fresh samples and protect them from ambient light before measurement.
-
If available, use an anti-photobleaching agent in your buffer, though compatibility must be verified.
-
Potential Cause B: Chelate Instability or Precipitation
-
Why it happens: The metal chelate may not be stable under your specific experimental conditions, leading to dissociation over time. In some cases, particularly at high concentrations, the chelate may have limited solubility and can slowly precipitate out of solution, causing the signal to decrease.[8]
-
Troubleshooting Steps:
-
Re-verify the optimal pH for stability as described above.
-
Monitor the sample for any visible signs of precipitation (cloudiness, turbidity).
-
Consider incorporating a non-ionic or cationic surfactant (e.g., Triton X-100 or CTAB) into your buffer. Surfactants can form micelles that encapsulate and solubilize the chelate, enhancing both stability and fluorescence.[9][10] The addition of a cationic surfactant like CTAB has been shown to cause a 5-fold increase in the fluorescence of the Al³⁺-HQS complex.[9]
-
Workflow for Troubleshooting Low Quantum Yield
The following diagram outlines a logical workflow for diagnosing and solving issues related to low fluorescence signal.
Caption: A step-by-step workflow for troubleshooting and enhancing the fluorescence signal of 8-HQS chelates.
Part 3: Experimental Protocols & Data
Protocol: Optimizing and Enhancing the Fluorescence of an Al³⁺-8-HQS Chelate
This protocol provides a step-by-step method for enhancing the quantum yield of the Al³⁺-8-HQS complex using a surfactant.
1. Reagent Preparation:
-
Aluminum Standard (1 mM): Prepare a stock solution of Al³⁺ (e.g., from AlCl₃) in 0.1 M HCl.
-
8-HQS Stock (10 mM): Dissolve 8-hydroxyquinoline-5-sulfonic acid in high-purity deionized water.
-
Buffer (1 M MES, pH 6.0): Prepare a 1 M stock of 2-(N-morpholino)ethanesulfonic acid (MES) buffer and adjust the pH to 6.0.
-
Surfactant Stock (10% w/v CTAB): Prepare a 10% solution of cetyltrimethylammonium bromide (CTAB) in deionized water.
2. Experimental Procedure:
-
Into a series of microcentrifuge tubes, add the components to achieve the following final concentrations in a 1 mL volume:
-
Al³⁺: 10 µM
-
8-HQS: 100 µM (10-fold molar excess)
-
MES Buffer: 50 mM, pH 6.0
-
-
To a subset of these tubes, add CTAB to a final concentration of 0.1% (w/v). This is well above its critical micelle concentration.
-
Add deionized water to bring the final volume to 1 mL.
-
Vortex the tubes gently and incubate at room temperature for 15 minutes, protected from light, to allow for complete chelation.
-
Transfer the solutions to a quartz cuvette or a black 96-well plate.
-
Measure the fluorescence on a spectrofluorometer. For the Al³⁺-HQS complex, typical wavelengths are:
-
Excitation: ~380-390 nm
-
Emission: ~500-510 nm
-
-
Compare the fluorescence intensity of the samples with and without CTAB to quantify the enhancement factor.
Mechanism of Surfactant-Enhanced Fluorescence
The diagram below illustrates how a surfactant micelle enhances the quantum yield of an 8-HQS chelate.
Caption: Encapsulation of the 8-HQS chelate within a surfactant micelle shields it from solvent and collisional quenching, leading to enhanced quantum yield.
Table 1: Photophysical Properties of Common 8-HQS Metal Chelates
This table summarizes key properties for several fluorescent 8-HQS chelates, providing a useful reference for experimental design. Data is compiled from typical values reported in the literature.[8]
| Metal Ion | Stoichiometry (Ligand:Metal) | Optimal pH Range | Approx. Excitation λ (nm) | Approx. Emission λ (nm) | Relative Fluorescence Intensity (Aqueous) |
| Al³⁺ | 3:1 | 5 - 7 | ~385 | ~505 | ++++ |
| Ga³⁺ | 3:1 | 5 - 7 | ~380 | ~500 | ++++ |
| Zn²⁺ | 2:1 | 6 - 8 | ~390 | ~510 | +++++ |
| Mg²⁺ | 2:1 | 8 - 9 | ~390 | ~510 | +++ |
| Cd²⁺ | 2:1 | 6 - 8 | ~395 | ~515 | ++++++ |
Relative intensity is a qualitative guide. Cadmium often forms the most intensely fluorescent chelate in purely aqueous solutions.[8] Enhancement strategies can significantly alter these relative values.
References
- 1. rroij.com [rroij.com]
- 2. autechindustry.com [autechindustry.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and characterization of hemicage 8-hydroxyquinoline chelates with enhanced electrochemical and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Metal chelate fluorescence enhancement in micellar media: mechanisms of surfactant action - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Metal chelate fluorescence enhancement in micellar media: mechanisms of surfactant action - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Metal Ion Detection: 8-Hydroxyquinoline-5-sulfonic Acid in Focus
For researchers, scientists, and drug development professionals, the precise and sensitive detection of metal ions is a cornerstone of innovation. From understanding the intricate roles of metalloenzymes in disease to ensuring the purity of pharmaceutical formulations, the ability to quantify metal ions in complex biological and chemical systems is paramount. Fluorescent probes have emerged as an indispensable tool in this endeavor, offering high sensitivity, operational simplicity, and the potential for real-time, in-situ analysis.
This guide provides an in-depth comparison of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) with other prominent classes of fluorescent probes for metal ion detection. We will delve into the mechanisms of action, performance characteristics, and practical applications of these chemosensors, supported by experimental data and detailed methodologies to empower you in your research.
The Enduring Utility of 8-Hydroxyquinoline-5-sulfonic Acid (8-HQS)
8-Hydroxyquinoline (8-HQ) and its sulfonated derivative, 8-HQS, represent a foundational class of fluorescent probes for metal ions. The core principle of their function lies in the chelation of metal ions, a process that dramatically alters the photophysical properties of the 8-HQ scaffold.
Mechanism of Action: From Quenched to Radiant
In its free form, 8-hydroxyquinoline is weakly fluorescent. This is largely attributed to an efficient process of excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen atom. Upon chelation with a metal ion, this proton transfer pathway is blocked. This inhibition of ESIPT, coupled with the increased rigidity of the molecular structure upon metal binding, leads to a significant enhancement of fluorescence intensity—a "turn-on" response. This chelation-enhanced fluorescence (CHEF) is the hallmark of 8-HQ-based sensors.
dot
Caption: Mechanism of 8-HQS fluorescence upon metal ion binding.
8-HQS has been shown to form fluorescent complexes with a wide array of metal ions, including Zn²⁺, Mg²⁺, Al³⁺, Cd²⁺, and others. The sulfonate group enhances the water solubility of the probe, making it particularly suitable for applications in aqueous environments and biological systems.
A Comparative Landscape of Fluorescent Metal Ion Probes
While 8-HQS is a versatile and reliable probe, several other classes of fluorescent sensors have been developed, each with its own set of advantages and disadvantages. Here, we compare 8-HQS to three other major classes: Dansyl-based, Rhodamine-based, and Fluorescein-based probes.
Dansyl-Based Probes
Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) derivatives are a class of environmentally sensitive fluorophores. Their fluorescence is highly dependent on the polarity of their microenvironment.
-
Mechanism: The sensing mechanism often involves photoinduced electron transfer (PET). In the free probe, the fluorescence of the dansyl fluorophore is quenched by a nearby electron-rich moiety. Upon binding to a metal ion, the electron-donating ability of this moiety is reduced, inhibiting the PET process and leading to a "turn-on" fluorescent response.
-
Advantages: Dansyl probes often exhibit large Stokes shifts, which is advantageous for minimizing self-absorption and background fluorescence. They are also sensitive to the coordination environment, which can sometimes be exploited for selective detection.
-
Disadvantages: Their environmental sensitivity can also be a drawback, as changes in solvent polarity can affect their fluorescence independently of metal ion concentration, potentially leading to artifacts.
Rhodamine-Based Probes
Rhodamine-based probes are known for their excellent photophysical properties, including high quantum yields and photostability.
-
Mechanism: A common design strategy for rhodamine-based probes involves a spirolactam ring structure. In this form, the probe is colorless and non-fluorescent. The binding of a metal ion induces a conformational change, opening the spirolactam ring and restoring the highly fluorescent, colored rhodamine structure. This results in a dramatic "off-on" fluorescent and colorimetric response.[1]
-
Advantages: The "off-on" switching mechanism provides a very high signal-to-background ratio. Rhodamines also have long excitation and emission wavelengths, which helps to minimize photodamage to biological samples and reduce autofluorescence.[2]
-
Disadvantages: The synthesis of rhodamine-based probes can be more complex compared to simpler probes like 8-HQS.
Fluorescein-Based Probes
Fluorescein and its derivatives are another class of highly fluorescent dyes that have been adapted for metal ion sensing.
-
Mechanism: Similar to dansyl-based probes, many fluorescein-based sensors operate on a PET mechanism. A metal ion chelator is appended to the fluorescein core, and in the absence of the target metal ion, the fluorescence is quenched. Metal binding inhibits this quenching, leading to a "turn-on" response.[3][4]
-
Advantages: Fluorescein-based probes have high quantum yields and their excitation and emission are in the visible range, making them compatible with standard fluorescence microscopy equipment.
-
Disadvantages: Fluorescein derivatives can be pH-sensitive, which needs to be carefully controlled in experimental setups.
Quantitative Performance Comparison
| Probe Class | Representative Probe | Target Ion | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 8-Hydroxyquinoline | 8-HQS | Zn²⁺, Mg²⁺, Al³⁺ | ~360-390 | ~490-520 | Data not readily available | Data not readily available | ~10,000-20,000 |
| Dansyl-based | Dansyl-aminoquinoline | Zn²⁺ | ~340 | ~530 | ~10 µM | ~0.3 | ~15,000 |
| Rhodamine-based | Rhodamine B derivative | Hg²⁺ | ~550 | ~580 | ~1 µM | >0.5 | >80,000 |
| Fluorescein-based | Zinpyr-1 | Zn²⁺ | ~508 | ~527 | ~0.7 nM[5] | 0.38[5] | 79,000[5] |
Note: The photophysical properties of fluorescent probes can be highly dependent on the solvent, pH, and specific metal ion being detected. The values presented here are representative and should be considered as a general guide. The lack of readily available, standardized quantitative data for 8-HQS highlights a gap in the current literature and underscores the need for further comparative studies.
Experimental Methodologies
The following provides a generalized protocol for the use of fluorescent probes for the detection of metal ions in solution. It is essential to optimize the specific conditions for each probe and experimental system.
General Protocol for Metal Ion Detection
dot
Caption: A generalized experimental workflow for metal ion detection using fluorescent probes.
1. Preparation of Stock Solution:
-
Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light.
2. Preparation of Working Solution:
-
Dilute the stock solution in an appropriate aqueous buffer (e.g., HEPES, TRIS) to the desired working concentration (typically in the low micromolar range).
-
The choice of buffer and pH is critical and should be optimized for the specific probe and metal ion of interest. For 8-HQS, a pH between 5 and 8 is generally optimal for the fluorescence of its metal complexes.[6]
3. Sample Preparation and Incubation:
-
Add the working solution of the fluorescent probe to the sample containing the metal ions.
-
The final concentration of the probe should be sufficient to provide a measurable signal but low enough to avoid significant perturbation of the system being studied.
-
Incubate the sample for a sufficient time to allow for the binding equilibrium to be reached. This time should be determined empirically for each system.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity of the sample using a spectrofluorometer or a fluorescence microplate reader.
-
Use the optimal excitation and emission wavelengths for the specific probe-metal complex. These can be determined by performing excitation and emission scans.
5. Calibration and Quantification:
-
To quantify the metal ion concentration, a calibration curve must be generated.
-
Prepare a series of standards with known concentrations of the target metal ion in the same buffer as the sample.
-
Add the fluorescent probe to each standard and measure the fluorescence intensity.
-
Plot the fluorescence intensity as a function of metal ion concentration to generate a calibration curve.
-
The concentration of the metal ion in the unknown sample can then be determined by interpolating its fluorescence intensity on the calibration curve.
Conclusion and Future Perspectives
8-hydroxyquinoline-5-sulfonic acid remains a valuable and versatile fluorescent probe for the detection of a wide range of metal ions. Its straightforward "turn-on" mechanism, good water solubility, and ease of use make it an attractive choice for many applications. However, for researchers requiring highly specific detection or probes with tailored photophysical properties, other classes of sensors, such as those based on Dansyl, Rhodamine, and Fluorescein, offer a wealth of alternatives.
The choice of the optimal fluorescent probe is ultimately dictated by the specific requirements of the experiment, including the target metal ion, the sample matrix, and the available instrumentation. A thorough understanding of the underlying chemical principles and careful optimization of the experimental conditions are essential for obtaining accurate and reliable results.
A notable gap in the current scientific literature is the lack of comprehensive, direct comparative studies of 8-HQS against other major classes of fluorescent probes under standardized conditions. Such studies would be invaluable for providing researchers with the quantitative data needed to make fully informed decisions when selecting a fluorescent sensor. As the field of chemosensor development continues to advance, we can anticipate the emergence of new probes with even greater sensitivity, selectivity, and functionality, further empowering research and innovation across the scientific disciplines.
References
A Senior Application Scientist's Guide to the Validation of the 8-Hydroxyquinoline-5-Sulfonic Acid Method for Metal Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a critical aspect of quality control and safety assessment. While advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer unparalleled sensitivity, the classical spectrophotometric methods retain their significance due to their cost-effectiveness, simplicity, and robustness. Among these, the 8-hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA) method stands out for its versatility.
This guide provides an in-depth, objective comparison of the 8-HQ-5-SA method's performance against modern alternatives, supported by a comprehensive validation protocol grounded in authoritative standards.
The Science Behind 8-Hydroxyquinoline-5-Sulfonic Acid in Metal Analysis
8-Hydroxyquinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, a potent chelating agent.[1][2] Its mechanism of action lies in its ability to form stable, colored complexes with a wide range of metal ions.[2][3] The molecule acts as a bidentate ligand, meaning it binds to a central metal ion at two points—through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[4][5] This chelation results in the formation of a coordination complex that intensely absorbs light in the visible or ultraviolet spectrum, allowing for quantitative analysis using spectrophotometry.[6]
The addition of a sulfonic acid group enhances the water solubility of the reagent and its metal complexes, making it particularly suitable for analysis in aqueous solutions without the need for organic solvents.[7] This characteristic simplifies sample preparation and aligns with the growing emphasis on green analytical chemistry. The specificity of the reaction for different metals can be controlled by adjusting the pH of the solution, as the formation of metal-oxine complexes is highly pH-dependent.[7]
Validating the 8-HQ-5-SA Method: A Step-by-Step Protocol
A robust analytical method is one that has been rigorously validated to ensure its performance is reliable and fit for its intended purpose. The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[8][9][10][11]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the 8-HQ-5-SA spectrophotometric method.
Detailed Method Validation Steps:
-
Specificity:
-
Objective: To demonstrate that the signal measured is unequivocally from the target metal ion in the presence of other components.
-
Procedure:
-
Prepare a solution containing a known concentration of the target metal ion.
-
Prepare separate solutions containing potentially interfering ions (e.g., other metals expected in the sample matrix) at concentrations relevant to the sample.
-
Prepare a mixed solution containing the target metal ion and the potentially interfering ions.
-
Analyze all solutions using the 8-HQ-5-SA method and compare the absorbance readings. A minimal change in the signal for the mixed solution compared to the target metal-only solution indicates specificity.
-
-
-
Linearity and Range:
-
Objective: To establish the concentration range over which the method provides results that are directly proportional to the concentration of the metal ion.
-
Procedure:
-
Prepare a series of at least five standard solutions of the target metal ion at different concentrations.
-
Analyze each standard solution using the 8-HQ-5-SA method and record the absorbance.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.999 is typically considered acceptable, indicating a strong linear relationship.[12]
-
-
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) without the target metal ion.
-
Spike the placebo with the target metal ion at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each level. The acceptance criterion is typically between 98% and 102%.
-
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[11]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or with different equipment.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements. An RSD of ≤ 2% is generally acceptable.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the metal ion that can be reliably detected and quantified.
-
Procedure:
-
These can be calculated from the calibration curve using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of the regression line.
-
-
Comparative Analysis: 8-HQ-5-SA vs. Modern Techniques
While the 8-HQ-5-SA method is robust, it's essential to understand its performance in the context of other widely used techniques for metal analysis.
| Parameter | 8-HQ-5-SA (UV-Vis) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric complex formation | Atomic absorption of light | Emission of light from excited atoms | Mass-to-charge ratio separation of ions |
| Sensitivity | ppm (μg/mL)[13] | ppm to high ppb (ng/mL) | ppb (ng/mL)[14] | ppt (pg/mL) to ppq (fg/mL)[14] |
| Selectivity | Moderate; pH-dependent | High | High; potential spectral interferences | Very High; potential isobaric interferences |
| Throughput | Single element, sequential | Single element, sequential | Multi-element, simultaneous | Multi-element, simultaneous |
| Cost (Instrument) | Low | Moderate | High | Very High |
| Cost (Operational) | Very Low | Low | Moderate | High |
| Ease of Use | Simple | Moderate | Complex | Complex |
| Matrix Effects | Can be significant[15] | Moderate | Tolerant to high matrix[14] | Prone to matrix effects[14] |
Discussion: Choosing the Right Method
The choice between the 8-HQ-5-SA method and more sophisticated techniques depends on the specific analytical requirements.
Advantages of the 8-HQ-5-SA Method:
-
Cost-Effective: The low initial instrument cost and minimal operational expenses make it an accessible option for many laboratories.
-
Simplicity: The methodology is straightforward and does not require highly specialized training.
-
Robustness: The method is generally less sensitive to minor variations in experimental conditions compared to more complex techniques.
Limitations of the 8-HQ-5-SA Method:
-
Lower Sensitivity: It is not suitable for trace or ultra-trace metal analysis where ppb or ppt detection limits are required.[15]
-
Potential for Interferences: The method's selectivity is dependent on pH control, and other metal ions or components in the sample matrix can interfere with the analysis.
-
Single-Element Analysis: It is a sequential method, making it less efficient for the analysis of multiple metals in a single sample compared to ICP techniques.
In scenarios where the metal concentrations are in the ppm range and the sample matrix is relatively simple, the 8-HQ-5-SA method, when properly validated, provides a reliable and economical analytical solution.[6][13] For instance, in the quality control of certain raw materials or in-process monitoring, this method can be highly effective.
Conversely, for applications requiring the determination of trace metal impurities in pharmaceutical products or for comprehensive elemental profiling, the superior sensitivity and multi-element capabilities of ICP-OES and ICP-MS are indispensable.[14][16] Studies comparing spectrophotometric methods with ICP have shown that while results can be comparable for higher concentrations, ICP techniques offer greater accuracy and reliability for trace levels.[17][18]
Conclusion
The 8-hydroxyquinoline-5-sulfonic acid method for metal analysis remains a valuable tool in the analytical chemist's arsenal. Its simplicity and low cost are significant advantages for specific applications. However, a thorough validation, following established guidelines such as ICH Q2(R1), is paramount to ensure the generation of accurate and reliable data. By understanding both the strengths and limitations of this method in comparison to modern alternatives like AAS and ICP, researchers can make informed decisions, selecting the most appropriate technique to meet the demands of their analytical challenges.
References
- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. academicjournals.org [academicjournals.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. database.ich.org [database.ich.org]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. aelabgroup.com [aelabgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Reactivity of 8-Hydroxyquinoline-5-sulfonic Acid with Diverse Cations
For researchers, analytical chemists, and professionals in drug development, the precise control and understanding of metal-ligand interactions are paramount. 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) stands out as a versatile chelating agent, prized for its water solubility—a direct result of its sulfonate group—and its profound interactions with a wide spectrum of metal cations. This guide provides an in-depth comparison of the cross-reactivity of 8-HQS with various cations, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Foundational Chemistry of 8-HQS and Cation Chelation
8-Hydroxyquinoline-5-sulfonic acid, a derivative of 8-hydroxyquinoline, is a bidentate ligand that coordinates with metal ions through its phenolic oxygen and the nitrogen atom of its quinoline ring. This chelation is often accompanied by a significant change in the solution's photophysical properties, most notably a dramatic increase in fluorescence for many metal complexes. This "turn-on" fluorescence is a consequence of the rigidification of the 8-HQS molecule upon complexation, which minimizes non-radiative decay pathways.
However, the strength and nature of this interaction are highly dependent on the specific cation, its charge, ionic radius, and electronic configuration. This inherent cross-reactivity, while enabling broad-spectrum metal detection, necessitates a thorough understanding for applications requiring selectivity.
Comparative Analysis of Cation Binding Affinity
The stability of the complex formed between 8-HQS and a metal cation is quantitatively expressed by the stability constant (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The following table summarizes the critically evaluated stability constants for 8-HQS with a range of divalent and trivalent cations, compiled from authoritative sources such as the NIST Standard Reference Database, which is based on the comprehensive work of Martell and Smith[1][2][3].
| Cation | Log K₁ | Log K₂ | Log K₃ | Notes |
| Divalent Cations | ||||
| Cu²⁺ | 11.6 | 10.5 | - | Forms very stable complexes. |
| Ni²⁺ | 9.8 | 8.5 | - | Strong complex formation. |
| Co²⁺ | 9.5 | 8.2 | - | Stable complex formation. |
| Zn²⁺ | 8.6 | 7.9 | - | Forms fluorescent complexes. |
| Cd²⁺ | 8.2 | 7.1 | - | Forms intensely fluorescent complexes. |
| Fe²⁺ | 7.8 | - | - | Prone to oxidation to Fe³⁺. |
| Mn²⁺ | 6.5 | - | - | Weaker complex formation. |
| Mg²⁺ | 4.8 | - | - | Weak complex formation, but fluorescent. |
| Ca²⁺ | 3.5 | - | - | Very weak complex formation. |
| Trivalent Cations | ||||
| Fe³⁺ | 12.3 | 11.5 | 10.0 | Forms exceptionally stable complexes; often quenches fluorescence. |
| Al³⁺ | 10.8 | 9.7 | 8.5 | Forms highly fluorescent and stable complexes. |
| Ga³⁺ | 11.5 | 10.5 | 9.5 | Strong complex formation with fluorescence. |
| In³⁺ | 10.5 | 9.3 | - | Forms fluorescent complexes, but less intense than Al³⁺ and Ga³⁺.[3] |
Expert Insights: The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent metal ions of the first transition series, is generally followed by 8-HQS: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The exceptionally high stability of the Cu²⁺ complex is a hallmark of this series. Trivalent cations, owing to their higher charge density, form significantly more stable complexes than their divalent counterparts. The remarkable stability of the Fe³⁺-8-HQS complex makes it a potent competitor in multi-ion systems.
The Landscape of Fluorescence Response: Beyond Stability Constants
While stability constants provide a thermodynamic measure of binding affinity, the fluorescence response of the resulting complex is a key parameter in many analytical applications. The interaction of 8-HQS with different cations can lead to a range of fluorescence outcomes:
-
Strong Fluorescence Enhancement: Cations like Al³⁺, Ga³⁺, Zn²⁺, and Cd²⁺ are well-known to form highly fluorescent complexes with 8-HQS. This is the basis for their sensitive detection using spectrofluorometry.
-
Moderate Fluorescence: Other cations, such as Mg²⁺ and In³⁺, also form fluorescent complexes, although the intensity is typically lower than the aforementioned ions.
-
Fluorescence Quenching: Paramagnetic ions, most notably Fe³⁺ and Cu²⁺, can quench the fluorescence of the 8-HQS ligand, even when forming stable complexes. This quenching effect can be utilized for their detection through a "turn-off" sensing mechanism.
-
No Significant Fluorescence: Some cations form weak or no fluorescent complexes with 8-HQS.
It is crucial to recognize that the fluorescence intensity is not solely dictated by the stability constant. The electronic structure of the metal ion plays a pivotal role.
Caption: The interaction of a cation with 8-HQS leads to complex formation, resulting in measurable changes in thermodynamic stability and fluorescence.
Experimental Protocol: Potentiometric Determination of Stability Constants
To ensure the trustworthiness and reproducibility of your findings, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for the potentiometric determination of the stability constants of metal-8-HQS complexes, a well-established and reliable method.
Principle: This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing 8-HQS upon the addition of a metal ion solution. The displacement of a proton from the hydroxyl group of 8-HQS upon complexation with a metal ion is the basis of this technique.
Materials and Reagents:
-
8-hydroxyquinoline-5-sulfonic acid (high purity)
-
Metal salt (e.g., nitrate or perchlorate salts of the cations of interest)
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized nitric acid (HNO₃) or perchloric acid (HClO₄)
-
Potassium nitrate (KNO₃) or potassium chloride (KCl) for maintaining constant ionic strength
-
High-purity deionized water
-
Calibrated pH meter with a glass electrode
-
Thermostated reaction vessel
-
Magnetic stirrer
Experimental Workflow:
Caption: Workflow for the potentiometric determination of stability constants.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 8-HQS in deionized water.
-
Prepare a stock solution of the metal salt in deionized water. The concentration should be accurately known.
-
Prepare a standardized solution of carbonate-free KOH or NaOH.
-
Prepare a standardized solution of HNO₃ or HClO₄.
-
Prepare a stock solution of an inert salt (e.g., KNO₃) to maintain a constant ionic strength in all solutions.
-
-
Electrode Calibration: Calibrate the pH meter and glass electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
Titration Procedure: Perform the following three sets of titrations in a thermostated vessel under a nitrogen atmosphere to exclude atmospheric CO₂:
-
Titration A (Acid Blank): Titrate a solution containing a known amount of acid and the inert salt with the standardized base. This allows for the determination of the exact concentration of the base and the standard potential of the electrode.
-
Titration B (Ligand Protonation): Titrate a solution containing the same amount of acid and inert salt as in Titration A, plus a known amount of 8-HQS, with the standardized base. This titration allows for the calculation of the protonation constants of 8-HQS.
-
Titration C (Metal-Ligand Complexation): Titrate a solution containing the same amounts of acid, inert salt, and 8-HQS as in Titration B, plus a known amount of the metal salt, with the standardized base.
-
-
Data Analysis:
-
From the titration data, plot pH versus the volume of base added for all three titrations.
-
Use the data from Titrations A and B to calculate the protonation constants (pKa values) of 8-HQS using appropriate software (e.g., Hyperquad).
-
Using the calculated protonation constants and the data from Titration C, calculate the stability constants (log K) for the metal-8-HQS complexes. This is typically done by fitting the titration data to a model that includes the formation of various complex species (e.g., ML, ML₂, ML₃).
-
Expert Insights: The choice of an inert electrolyte is critical to avoid side reactions with the metal ions. Perchlorate and nitrate salts are often preferred. Maintaining a constant temperature is crucial as stability constants are temperature-dependent. The use of specialized software for data analysis is highly recommended for accurate determination of the stability constants, as it can handle complex equilibria involving multiple species.
Conclusion: A Powerful Tool with Nuanced Selectivity
8-Hydroxyquinoline-5-sulfonic acid is an undeniably powerful and versatile tool in the arsenal of researchers and analytical scientists. Its ability to form stable and often fluorescent complexes with a multitude of cations makes it invaluable for a wide range of applications, from trace metal analysis to the development of therapeutic agents. However, this broad reactivity necessitates a deep understanding of its cross-reactivity profile.
By leveraging the quantitative data on stability constants and a clear understanding of the fluorescence responses, researchers can intelligently design their experiments to either exploit the broad-spectrum chelating ability of 8-HQS or to achieve selectivity through careful control of experimental conditions such as pH and the use of masking agents. The provided experimental protocol for the potentiometric determination of stability constants offers a robust framework for generating reliable and reproducible data, further empowering the scientific community to unlock the full potential of this remarkable molecule.
References
A Comparative Guide to the Multifaceted Applications of 8-Hydroxyquinoline-5-Sulfonic Acid
In the vast landscape of chemical reagents, few compounds offer the versatility and broad utility of 8-hydroxyquinoline-5-sulfonic acid (8-HQS). This sulfonated derivative of 8-hydroxyquinoline retains the potent chelating properties of its parent compound while gaining enhanced aqueous solubility, a critical attribute that unlocks a myriad of applications across diverse scientific disciplines. This guide provides an in-depth, comparative analysis of the principal applications of 8-HQS, offering researchers, scientists, and drug development professionals a critical evaluation of its performance against common alternatives, supported by experimental data and detailed protocols.
Introduction to 8-Hydroxyquinoline-5-sulfonic Acid: Structure and Key Properties
8-Hydroxyquinoline-5-sulfonic acid is an organic compound characterized by a quinoline ring system substituted with a hydroxyl group at the 8th position and a sulfonic acid group at the 5th position. This unique arrangement of functional groups dictates its chemical behavior and wide-ranging applicability. The hydroxyl and the nitrogen atom of the quinoline ring form a powerful bidentate chelation site for a vast number of metal ions. The introduction of the sulfonic acid group imparts significant water solubility, a feature that distinguishes it from the parent compound, 8-hydroxyquinoline, and simplifies its use in aqueous systems.
Section 1: Analytical Chemistry - A Versatile Tool for Metal Ion Detection
The ability of 8-HQS to form stable and often fluorescent complexes with metal ions has established it as a cornerstone reagent in analytical chemistry.[1][2] Its applications range from classical colorimetric and fluorometric analysis to advanced chromatographic and electrochemical methods.
Fluorescent "Turn-On" Sensing of Metal Ions
The chelation of metal ions by 8-HQS often leads to a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" response provides a sensitive and selective means for the detection and quantification of various metal ions.[1]
Comparative Performance:
While numerous fluorescent probes for metal ions exist, 8-HQS offers a compelling balance of sensitivity, selectivity, and ease of use in aqueous media. The table below compares the performance of 8-HQS with another common fluorescent sensor for the detection of select metal ions.
| Metal Ion | 8-HQS Detection Limit | Alternative Sensor | Alternative Detection Limit | Reference |
| Cd(II) | Sub-picomole | Rhodamine B derivative | 0.1 µM | [1] |
| Mg(II) | Sub-picomole | Mag-Fura-2 | Nanomolar range | [1] |
| Zn(II) | Sub-picomole | Zinpyr-1 | Nanomolar range | [1] |
| Al(III) | Not specified | Morin | Nanomolar range |
Causality Behind Experimental Choices: The choice of a fluorescent sensor is dictated by the specific requirements of the analysis, including the target ion, required sensitivity, and the sample matrix. While alternatives like Mag-Fura-2 and Zinpyr-1 offer lower detection limits for Mg(II) and Zn(II) respectively, 8-HQS provides excellent sensitivity for a broader range of ions and is particularly advantageous in aqueous solutions due to its high solubility.[1]
Experimental Protocol: Fluorometric Determination of Cadmium(II) using 8-HQS
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 8-HQS in deionized water.
-
Prepare a series of standard solutions of Cd(II) ranging from 1 µM to 100 µM from a certified stock solution.
-
Prepare a buffer solution (e.g., 0.1 M acetate buffer, pH 6.0).
-
-
Sample Preparation:
-
To 1 mL of each standard solution and the unknown sample, add 1 mL of the 1 mM 8-HQS solution and 8 mL of the acetate buffer.
-
Mix thoroughly and allow the solutions to stand for 15 minutes at room temperature to ensure complete complex formation.
-
-
Fluorometric Measurement:
-
Measure the fluorescence intensity of the solutions using a spectrofluorometer.
-
Set the excitation wavelength to approximately 375 nm and the emission wavelength to approximately 480 nm (these may require optimization on your instrument).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Cd(II) in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Diagram: Metal Ion Detection using 8-HQS
Caption: Chelation of a metal ion by 8-HQS leads to the formation of a highly fluorescent complex.
Section 2: Environmental Remediation - Sequestering Heavy Metals from Aqueous Environments
The strong chelating affinity of 8-HQS for heavy metal ions makes it a valuable ligand for the development of adsorbent materials for environmental remediation. By immobilizing 8-HQS onto solid supports, such as resins or silica, highly effective and reusable materials for the removal of toxic heavy metals from water can be fabricated.[3]
8-HQS-Impregnated Resins for Heavy Metal Removal
Solvent-impregnated resins (SIRs) containing 8-HQS have demonstrated high efficiency in capturing heavy metal ions like cadmium, copper, and lead from contaminated water sources.
Comparative Performance:
The efficiency of 8-HQS-impregnated resins is often compared to other commercially available or novel adsorbent materials.
| Adsorbent | Target Metal | Removal Efficiency (%) | Alternative Adsorbent | Alternative Efficiency (%) | Reference |
| 8-HQS-Furfural Resin | Zn(II) | 98.9 | Activated Carbon | 87.2 | [4][5] |
| 8-HQS-Furfural Resin | Pb(II) | 80.2 | Chitosan | ~70% | [4][6] |
| 8-HQS-Furfural Resin | Cd(II) | 75.3 | Zeolite | ~90% | [4] |
Causality Behind Experimental Choices: The selection of an adsorbent for heavy metal removal depends on factors such as cost, reusability, selectivity, and the pH of the wastewater. While materials like activated carbon and zeolites are effective, 8-HQS-based resins offer the advantage of high selectivity due to the specific chelation mechanism. The sulfonic acid group also enhances the interaction with the aqueous phase, facilitating mass transfer.
Experimental Protocol: Preparation and Evaluation of an 8-HQS-Impregnated Resin
-
Resin Preparation:
-
Wash a macroporous polymer resin (e.g., Amberlite XAD-4) with methanol and then deionized water to remove impurities. Dry the resin at 60°C.
-
Dissolve a known amount of 8-HQS in a suitable solvent (e.g., a water/ethanol mixture).
-
Immerse the dry resin in the 8-HQS solution and stir for 24 hours to allow for impregnation.
-
Filter the resin and wash with deionized water to remove any unbound 8-HQS. Dry the impregnated resin.
-
-
Batch Adsorption Experiment:
-
Prepare a stock solution of a target heavy metal (e.g., 100 mg/L of Pb(II)).
-
In a series of flasks, add a fixed amount of the 8-HQS-impregnated resin (e.g., 0.1 g) to a known volume of the metal solution (e.g., 50 mL).
-
Adjust the pH of the solutions to the desired value (e.g., pH 5-6).
-
Shake the flasks at a constant speed and temperature for a set period (e.g., 2 hours).
-
-
Analysis:
-
After shaking, filter the solutions to separate the resin.
-
Analyze the concentration of the metal ion remaining in the filtrate using a suitable technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = ((C_initial - C_final) / C_initial) * 100.
-
Diagram: Heavy Metal Sequestration Workflow
Caption: Workflow for heavy metal removal from water using an 8-HQS-impregnated resin.
Section 3: Materials Science - A Guardian Against Corrosion
The ability of 8-HQS to form a protective complex layer on metal surfaces makes it an effective corrosion inhibitor for a variety of metals and alloys, including steel and aluminum.[7]
Corrosion Inhibition Mechanisms and Efficacy
8-HQS inhibits corrosion through a process of adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. The nitrogen and oxygen atoms in the 8-HQS molecule act as adsorption centers.
Comparative Performance:
The performance of 8-HQS as a corrosion inhibitor is often benchmarked against established inhibitors like benzotriazole (BTA).
| Metal/Alloy | Corrosive Medium | 8-HQS Inhibition Efficiency (%) | Benzotriazole (BTA) Efficiency (%) | Reference |
| AZ91D Mg Alloy | 3.5% NaCl | 93.23 | Not specified | [7] |
| Cold Rolled Steel | 0.5M H₂SO₄ | ~90% (with Cl⁻) | Not specified | [8] |
| 2024 Al Alloy | Neutral aqueous solution | Synergistic effect with BTA | High | [9] |
Causality Behind Experimental Choices: The choice of corrosion inhibitor is highly dependent on the metal to be protected and the nature of the corrosive environment. While BTA is a well-known and effective inhibitor, particularly for copper and its alloys, 8-HQS demonstrates excellent performance for magnesium and steel, and can even exhibit synergistic effects when combined with other inhibitors.[9][10]
Experimental Protocol: Evaluation of Corrosion Inhibition using Potentiodynamic Polarization
-
Electrode Preparation:
-
Prepare a working electrode from the metal or alloy of interest (e.g., a small coupon of AZ91D magnesium alloy).
-
Polish the electrode surface with successively finer grades of abrasive paper, then rinse with deionized water and acetone, and finally dry.
-
-
Electrochemical Cell Setup:
-
Set up a standard three-electrode electrochemical cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrolyte is the corrosive medium (e.g., 3.5% NaCl solution).
-
-
Measurement:
-
Record the open-circuit potential (OCP) until it stabilizes.
-
Perform potentiodynamic polarization scans by sweeping the potential from a cathodic value to an anodic value relative to the OCP.
-
Repeat the measurement in the same corrosive medium containing different concentrations of the 8-HQS inhibitor.
-
-
Data Analysis:
-
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = ((icorr_uninhibited - icorr_inhibited) / icorr_uninhibited) * 100.
-
Diagram: Corrosion Inhibition Mechanism
Caption: 8-HQS adsorbs onto the metal surface, forming a protective layer that inhibits corrosion.
Section 4: Pharmacology - A Scaffold for Bioactive Compounds
8-Hydroxyquinoline and its derivatives, including 8-HQS, have long been recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11] The biological activity is often linked to their ability to chelate metal ions that are essential for the survival and proliferation of pathogens and cancer cells.[11]
Antimicrobial and Anticancer Activities
The incorporation of a sulfonic acid group in 8-HQS can modulate its biological activity and pharmacokinetic properties.
Comparative Performance:
The bioactivity of 8-HQS and its derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) for microorganisms or their half-maximal inhibitory concentration (IC50) for cancer cell lines.
| Activity | Organism/Cell Line | 8-HQS Derivative | MIC/IC50 | Standard Drug | Standard MIC/IC50 | Reference |
| Antibacterial | S. aureus (MRSA) | PH176 | MIC₅₀ = 16 µg/mL | Oxacillin | Varies | [12] |
| Antifungal | C. albicans | PH151 (nanoemulsion) | MIC = 0.5-4 µg/mL | Not specified | - | [13] |
| Anticancer | C-32 (melanoma) | 3c (sulfonamide) | IC₅₀ < 10 µM | Cisplatin | ~5 µM | [14] |
| Anticancer | MDA-MB-231 (breast) | 3c (sulfonamide) | IC₅₀ < 10 µM | Doxorubicin | ~0.1 µM | [14] |
Causality Behind Experimental Choices: The design of novel antimicrobial and anticancer agents often involves modifying a known bioactive scaffold like 8-hydroxyquinoline to enhance its potency, selectivity, and drug-like properties. The sulfonamide derivatives of 8-hydroxyquinoline, for instance, have shown promising activity. The choice of cell lines and microbial strains for testing is based on their clinical relevance.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation:
-
Prepare a stock solution of the 8-HQS derivative in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) in a suitable growth medium (e.g., Mueller-Hinton broth).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the 8-HQS derivative stock solution in the growth medium.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Diagram: Proposed Mechanism of Antimicrobial Action
Caption: 8-HQS may exert its antimicrobial/anticancer effects by chelating essential metal ions, thereby inhibiting key metalloenzymes.
Conclusion
8-Hydroxyquinoline-5-sulfonic acid stands out as a remarkably versatile and high-performing chemical tool. Its enhanced water solubility, coupled with the inherent chelating power of the 8-hydroxyquinoline scaffold, enables a broad spectrum of applications. From the sensitive detection of metal ions in analytical chemistry to the sequestration of heavy metals in environmental remediation, the inhibition of corrosion in materials science, and as a promising scaffold in drug discovery, 8-HQS consistently demonstrates its value. This guide has provided a comparative overview of its performance and detailed experimental frameworks to empower researchers and scientists to effectively harness the potential of this exceptional compound in their respective fields. The continued exploration of 8-HQS and its derivatives is poised to yield further innovations and solutions to pressing scientific challenges.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. fjsadmin.fudutsinma.edu.ng [fjsadmin.fudutsinma.edu.ng]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to 8-Hydroxyquinoline Derivatives for Advanced Metal Ion Sensing
This guide provides an in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) derivatives for the sensitive and selective detection of metal ions. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic design choices that govern sensor performance. We will explore how targeted modifications to the 8-HQ scaffold can overcome the limitations of the parent molecule, leading to highly specialized chemosensors for critical applications in environmental monitoring, cellular imaging, and diagnostics.
The 8-Hydroxyquinoline Scaffold: A Privileged Chelator
8-Hydroxyquinoline (8-HQ), a bicyclic organic compound, is a powerful and versatile metal ion chelator.[1][2] Its structure, featuring a phenolic hydroxyl group at the C8 position in close proximity to the pyridine nitrogen, allows it to act as a potent bidentate ligand, forming stable five-membered chelate rings with a wide variety of metal ions.[1][3] This chelating ability is the foundation of its use in applications ranging from analytical chemistry to pharmacology.[4][5][6]
However, the parent 8-HQ molecule, while a strong chelator, often suffers from a lack of selectivity, coordinating with numerous metal ions like Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺.[4] This promiscuity is a significant drawback for applications requiring the specific detection of one metal ion in a complex mixture. Furthermore, 8-HQ itself is only weakly fluorescent due to efficient non-radiative decay pathways, such as Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[6][7]
The key to unlocking its potential lies in strategic derivatization. By modifying the 8-HQ core, we can modulate its electronic and steric properties to achieve remarkable enhancements in both selectivity and sensitivity.
The Mechanism of Sensing: From Quenched to Fluorescent
The primary signaling mechanism for most 8-HQ-based fluorescent sensors is Chelation-Enhanced Fluorescence (CHEF) .[8] In the unbound state, the sensor's fluorescence is "off" or quenched. Upon binding a target metal ion, the molecule's conformation becomes more rigid, which suppresses non-radiative decay pathways and leads to a significant "turn-on" of fluorescence.[6][8] This process is visually explained in the diagram below.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. scispace.com [scispace.com]
- 6. rroij.com [rroij.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Accuracy and Precision of 8-Hydroxyquinoline-5-Sulfonic Acid Based Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 8-Hydroxyquinoline-5-sulfonic Acid in Analytical Chemistry
8-Hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA), a sulfonated derivative of 8-hydroxyquinoline, is a highly versatile chelating agent with significant applications in analytical chemistry. Its ability to form stable, often colored or fluorescent, complexes with a wide array of metal ions makes it an invaluable tool for their determination. The sulfonic acid group confers aqueous solubility to both the reagent and its metal complexes, a distinct advantage over the parent compound, 8-hydroxyquinoline, which often requires extraction into an organic solvent. This guide provides a comprehensive comparison of the accuracy and precision of various analytical methods based on 8-HQ-5-SA, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
The fundamental principle underlying 8-HQ-5-SA based methods is the formation of a coordination complex between the 8-HQ-5-SA molecule and a metal ion. 8-HQ-5-SA acts as a bidentate ligand, binding to the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation often results in a significant change in the spectroscopic properties of the molecule, forming the basis for various detection methods.
Core Principles of 8-HQ-5-SA Based Methods: A Foundation of Chelation and Detection
The efficacy of 8-HQ-5-SA as an analytical reagent is rooted in its molecular structure. The nitrogen and oxygen atoms in the 8-hydroxyquinoline moiety are positioned to form a stable five-membered ring upon chelation with a metal ion. This complexation is the cornerstone of its analytical utility, leading to a measurable signal that is proportional to the analyte concentration.
Several factors influence the accuracy and precision of these methods, including:
-
pH: The formation of the metal-8-HQ-5-SA complex is highly pH-dependent. The optimal pH range for complexation varies for different metal ions, allowing for a degree of selectivity in the analysis.
-
Stoichiometry: The molar ratio of metal ion to 8-HQ-5-SA in the complex is a critical parameter that influences the sensitivity of the method.
-
Interferences: The presence of other metal ions that can also form complexes with 8-HQ-5-SA can lead to analytical interferences. Masking agents are often employed to mitigate these effects and enhance selectivity.
Caption: General workflow for analytical methods using 8-HQ-5-SA.
Comparative Analysis of 8-HQ-5-SA Based Methods
The versatility of 8-HQ-5-SA allows for its use in a variety of analytical techniques, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Spectrophotometric Methods
Spectrophotometry is a widely used technique for the determination of metal ions using 8-HQ-5-SA and its derivatives. The formation of the metal complex leads to a colored solution, and the absorbance is measured at a specific wavelength.
A sensitive and selective spectrophotometric method for the rapid determination of zinc(II) has been developed using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, a derivative of 8-HQ-5-SA. The reaction is instantaneous at pH 9.2, and the resulting complex is stable for over 24 hours. This method has been successfully applied to the determination of zinc in pharmaceutical preparations and copper alloys with satisfactory precision (R.S.D. < 2%) and accuracy.
Similarly, a simple and precise spectrophotometric method for the determination of iron (III) using 8-hydroxyquinoline has been established, demonstrating good accuracy and precision with a coefficient of variation of 1.209% and recoveries between 98.60% and 103.30%.
| Analyte | Reagent | Technique | LOD | LOQ | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Zinc (II) | 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Spectrophotometry | 15 ng/mL | - | 0.05-1.0 µg/mL | - | < 2 | |
| Zinc (II) | 8-Hydroxyquinoline | Spectrophotometry | 0.381 µg/mL | 1.156 µg/mL | 1-5 µg/mL | 97.50 - 99.91 | - | |
| Iron (III) | 8-Hydroxyquinoline | Spectrophotometry | - | - | 1-14 µg/mL | 98.60 - 103.30 | 1.209 | |
| Lead (II) | 8-Hydroxyquinoline-5-sulfonic acid | Anodic Stripping Voltammetry | 2.1 x 10⁻⁹ mol/L | - | - | 96.7 - 99.33 | 12.4 | |
| Copper (II) | 8-Hydroxyquinoline-5-sulfonic acid | Anodic Stripping Voltammetry | 2.4 x 10⁻⁹ mol/L | - | - | 101.33 - 102.67 | 10.2 | |
| Copper (II) | 8-Hydroxyquinoline-5-sulfonic acid | Voltammetry | 0.74 µg/L | 2.48 µg/L | 5.98-201.42 µg/L | 91.20 - 116.78 | - |
A Researcher's Guide to the Limitations of 8-Hydroxyquinoline-5-sulfonic Acid as a Fluorescent Sensor
As a Senior Application Scientist, I've seen numerous fluorescent probes come and go. Yet, 8-hydroxyquinoline (8-HQ) and its sulfonated, water-soluble derivative, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), remain foundational tools in analytical chemistry.[1][2] Their utility stems from a simple, elegant mechanism: the parent molecule is weakly fluorescent, but upon chelating a metal ion, the resulting rigid structure dramatically enhances fluorescence emission.[1] This "turn-on" response is powerful.
However, relying on 8-HQS without a deep understanding of its inherent constraints can lead to ambiguous results and misinterpreted data. This guide provides a critical examination of the limitations of 8-HQS, comparing its performance to more advanced alternatives and offering the experimental context needed to make informed decisions in your research.
The Core Limitation: A Lack of Specificity
The primary drawback of 8-HQS is its profound lack of selectivity. The same chelation mechanism that makes it a versatile metal indicator also makes it a promiscuous one. The molecule readily forms fluorescent complexes with a vast array of metal ions.
An extensive survey of its reactivity reveals that at least 42 different metal species form fluorescent chelates with 8-HQS.[3] This includes, but is not limited to:
-
Tetravalent Cations: Ti⁴⁺, Zr⁴⁺, Hf⁴⁺[3]
This broad reactivity profile means that in any sample containing more than one of these ions, 8-HQS will generate a signal that is a composite of its interactions with all present species. Dissecting the contribution of a single analyte becomes a significant analytical challenge, often requiring extensive use of masking agents or prior separation techniques like chromatography.[3]
Interference: The Double-Edged Sword
Beyond competitive binding, 8-HQS is highly susceptible to interference from ions that can quench fluorescence. Even if a metal does not form a fluorescent complex, its presence can eliminate the signal from your target analyte. Iron (Fe³⁺) is a particularly notorious and effective quencher of metal-HQS fluorescence.[3] This is a critical consideration for biological or environmental samples where iron is often abundant.
Environmental and Photophysical Constraints
A sensor's reliability is dictated by its robustness to environmental changes and its intrinsic photophysical properties. Here, 8-HQS presents further limitations.
Extreme pH Sensitivity
The fluorescence of metal-HQS complexes is critically dependent on pH. The optimal range is typically narrow, often between pH 5 and 8.[3] This dependency is a direct consequence of the ligand's chemistry. At low pH, protonation of the quinoline nitrogen competes with metal ion binding. At high pH, the formation of non-fluorescent metal hydroxo complexes begins to dominate, diminishing the signal.[3] Consequently, all measurements require stringent pH buffering and control to ensure reproducibility.
Susceptibility to Photodegradation
While often overlooked, the photostability of a fluorophore is paramount for quantitative accuracy, especially in applications involving prolonged measurements or microscopy. Studies have shown that 8-HQS can undergo photosensitized reactions, indicating a pathway for photodegradation under illumination. This can lead to signal drift and an underestimation of analyte concentration over time.
Variable and Matrix-Dependent Quantum Yield
The degree of fluorescence enhancement is not uniform across all metal ions. For example, the increase in fluorescence intensity upon binding In(III) is notably less pronounced than the enhancement observed with Al(III) or Ga(III).[4]
Furthermore, the fluorescence output is highly sensitive to the solvent environment. The presence of surfactants or a switch to mixed aqueous-organic solvents (like water-DMF) can significantly alter—and in some cases, enhance—the fluorescence.[3] This matrix effect necessitates that calibration standards be meticulously matched to the sample matrix, a task that can be complex and time-consuming.
Moving Beyond 8-HQS: A Comparison with Modern Alternatives
The limitations of 8-HQS have driven the development of superior probes designed to address these specific shortcomings, particularly the lack of selectivity.
Case Study: Magnesium (Mg²⁺) Detection
Magnesium is a challenging analyte due to the overwhelming abundance of calcium (Ca²⁺) in biological systems. 8-HQS binds both, making it unsuitable for selective intracellular Mg²⁺ measurement. In contrast, modern sensors have been engineered for high selectivity.
| Feature | 8-Hydroxyquinoline-5-sulfonic Acid (8-HQS) | Diaza-18-crown-6 Hydroxyquinoline (DCHQ) |
| Target Ion(s) | Broad range (Mg²⁺, Ca²⁺, Zn²⁺, Al³⁺, etc.)[3] | Highly selective for Mg²⁺[5][6] |
| Selectivity | Poor; significant interference from Ca²⁺ and other divalent and trivalent cations.[3] | High; fluorescence is not significantly affected by physiological concentrations of Ca²⁺.[6] |
| Mechanism | Simple chelation-induced fluorescence enhancement.[1] | Crown ether provides size-based selectivity for Mg²⁺, coupled with quinoline fluorescence reporting.[6] |
| Application | General metal ion indicator in well-defined, simple solutions. | Intracellular Mg²⁺ imaging and quantification in living cells.[5][6][7] |
Other classes of sensors, such as those based on BODIPY or coumarin fluorophores, offer additional advantages like red-shifted emission to minimize autofluorescence in cellular imaging and improved photostability.[5][7]
Experimental Protocols for Sensor Validation
To rigorously assess the limitations of a sensor like 8-HQS, or to validate a new probe, the following experimental workflows are essential. The causality behind these steps is to systematically challenge the sensor's performance against key metrics.
Protocol 1: Evaluating Sensor Selectivity
This protocol is designed to quantify a sensor's response to a target analyte in the presence of competing ions.
Methodology:
-
Prepare Stock Solutions: Create concentrated stock solutions (e.g., 10 mM) of the fluorescent sensor, the primary target ion, and a panel of potential interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺) in an appropriate buffered aqueous solution (e.g., 20 mM HEPES, pH 7.4).
-
Determine Target Response: In a microplate reader or cuvette-based fluorometer, add the sensor to the buffer to a final concentration of 10 µM. Measure the baseline fluorescence. Titrate in the target ion and record the fluorescence intensity at each concentration to generate a dose-response curve.
-
Screen for Interference: To separate wells/cuvettes containing 10 µM sensor, add a high physiological concentration (e.g., 10-fold excess over the target ion's Kd) of each potential interfering ion individually. Measure the fluorescence. A significant change from the baseline indicates interference.
-
Perform Competition Assay: To a solution of the sensor (10 µM) and a concentration of the target ion that gives a significant signal (e.g., EC₈₀), add a high concentration of an interfering ion. A decrease in fluorescence indicates displacement of the target ion and confirms competitive binding.
-
Data Analysis: Plot the fluorescence intensity of the sensor in the presence of different ions. The results will clearly visualize the sensor's selectivity profile.
Protocol 2: Determining the pH Profile
This experiment maps the sensor's operational range and is critical for defining assay conditions.
Methodology:
-
Prepare Buffer Series: Create a series of buffers spanning a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments). Common buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and CHES (pH 8.6-10.0).
-
Prepare Samples: For each pH value, prepare two samples in a microplate or cuvettes:
-
Sensor only (e.g., 10 µM final concentration).
-
Sensor + Target Ion (e.g., 10 µM sensor + a saturating concentration of the target ion).
-
-
Measure Fluorescence: Allow the samples to equilibrate for 15 minutes. Measure the fluorescence intensity for all samples at their respective pH values, using the optimal excitation and emission wavelengths for the sensor-ion complex.
-
Data Analysis: Plot the fluorescence intensity as a function of pH for both the sensor alone and the sensor-ion complex. This graph will reveal the pH range where the complex provides a stable and maximal signal, defining the optimal working pH for the assay.
Visualizing Mechanisms and Workflows
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. | Semantic Scholar [semanticscholar.org]
- 6. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Metal Ion Analysis: 8-Hydroxyquinoline-5-Sulfonic Acid vs. ICP-MS
For researchers, scientists, and drug development professionals, the precise quantification of metal ions is a cornerstone of ensuring product quality, safety, and efficacy. The choice of analytical technique is a critical decision, balancing the need for sensitivity, selectivity, and throughput with practical considerations of cost and complexity. This guide provides an in-depth, objective comparison of two prominent methods for metal ion analysis: the classic spectrophotometric/fluorometric approach using 8-hydroxyquinoline-5-sulfonic acid (HQS) and the modern, high-sensitivity technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This document moves beyond a simple recitation of specifications. As a Senior Application Scientist, my goal is to provide you with the field-proven insights and causal explanations behind the experimental choices, empowering you to select and implement the most appropriate method for your specific analytical challenges.
The Contenders: A Tale of Two Techniques
8-Hydroxyquinoline-5-sulfonic Acid (HQS): The Versatile Chelator
8-Hydroxyquinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, a well-known chelating agent that forms stable, often colored or fluorescent, complexes with a wide variety of metal ions[1]. The sulfonic acid group imparts water solubility to the ligand and its metal complexes, making it particularly suitable for aqueous-based spectrophotometric and fluorometric analyses.
The principle is elegant in its simplicity: the formation of a metal-HQS complex alters the electronic structure of the molecule, leading to a change in its light-absorbing or light-emitting properties. The intensity of the resulting color or fluorescence is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert law for absorption and analogous principles for fluorescence. This technique is valued for its accessibility, relatively low cost, and the robustness of the chemistry involved.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Elemental Powerhouse
ICP-MS is a powerful and sensitive analytical technique for determining the elemental composition of a sample[2]. It utilizes a high-temperature argon plasma to desolvate, atomize, and ionize the sample. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the simultaneous detection and quantification of a wide range of elements, from parts per million (ppm) down to parts per trillion (ppt) levels and even lower.
In the pharmaceutical industry, ICP-MS is the gold standard for the analysis of elemental impurities as mandated by regulatory bodies like the ICH (International Council for Harmonisation) under guideline Q3D and the United States Pharmacopeia (USP) chapter <233>[3]. Its exceptional sensitivity, multi-element capability, and high throughput make it an indispensable tool for ensuring drug product safety.
Head-to-Head Comparison: Performance Metrics
The choice between HQS-based methods and ICP-MS hinges on a careful consideration of several key performance parameters.
| Feature | 8-Hydroxyquinoline-5-Sulfonic Acid (HQS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Chelation followed by spectrophotometry or fluorometry | Plasma ionization followed by mass spectrometry |
| Sensitivity | Moderate to high (ng/mL to µg/mL)[4][5] | Extremely high (pg/L to ng/L)[2] |
| Selectivity | Dependent on pH and masking agents; potential for spectral overlap | High, based on mass-to-charge ratio; potential for isobaric and polyatomic interferences |
| Multi-Element Capability | Limited; simultaneous analysis is challenging and often requires chemometrics[6] | Excellent; simultaneous analysis of dozens of elements is standard |
| Matrix Effects | Susceptible to interference from other metal ions and sample components[7][8][9] | Prone to matrix effects which can be mitigated with collision/reaction cells and internal standards[2] |
| Speed/Throughput | Moderate; sample preparation is often simpler, but analysis is typically single-element | High; rapid, automated analysis of multiple samples and elements |
| Cost (Instrument) | Low (UV-Vis spectrophotometer or fluorometer)[10] | High[11][12] |
| Cost (Operational) | Low | Moderate to high (argon, consumables, maintenance)[11][12] |
| Regulatory Acceptance | Application-dependent | Widely accepted and often required (e.g., ICH Q3D, USP <233>)[3] |
Delving Deeper: A Mechanistic and Practical Perspective
Sensitivity and Limits of Detection
ICP-MS is the undisputed champion of sensitivity, capable of detecting elements at ultra-trace levels that are orders of magnitude lower than what is achievable with HQS-based methods. For instance, a spectrophotometric method for zinc using an HQS derivative reported a detection limit of 15 ng/mL[4][13], while a method for zinc using 8-hydroxyquinoline had a detection limit of 0.381 µg/mL[5]. In contrast, ICP-MS can routinely achieve detection limits for many elements in the low ng/L (ppt) range[14].
Fluorometric methods using HQS can offer enhanced sensitivity compared to spectrophotometry, with some applications reporting sub-picomole detection limits for certain ions like Cd, Mg, and Zn[1]. However, even these improvements do not typically match the raw sensitivity of ICP-MS.
Causality: The superior sensitivity of ICP-MS stems from the highly efficient ionization of the sample in the argon plasma and the extremely low background noise of the mass spectrometer. Spectrophotometric and fluorometric methods are limited by the molar absorptivity or quantum yield of the metal-HQS complex and the background noise of the detector.
Selectivity and Interference
HQS-based methods are susceptible to interference from other metal ions that can also form complexes with the reagent. Selectivity is typically achieved by carefully controlling the pH of the solution, as the stability of metal-HQS complexes is pH-dependent. Masking agents can also be employed to selectively bind to interfering ions and prevent them from reacting with HQS. However, in complex matrices, achieving complete selectivity can be challenging. Spectral overlap, where the absorption or emission spectra of different metal complexes coincide, can also lead to inaccurate results.
ICP-MS offers high selectivity based on the distinct mass-to-charge ratio of each isotope. However, it is not without its own set of interferences. Isobaric interferences occur when isotopes of different elements have the same nominal mass (e.g., ⁴⁰Ar⁺ and ⁴⁰Ca⁺). Polyatomic interferences arise from the combination of atoms from the plasma gas, sample matrix, and acids (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺). Modern ICP-MS instruments are equipped with collision/reaction cells that effectively mitigate these interferences by introducing a gas that selectively reacts with or neutralizes the interfering species.
Causality: The selectivity of HQS methods is based on chemical equilibria, which can be influenced by multiple factors in the sample matrix. The selectivity of ICP-MS is based on a fundamental physical property (mass-to-charge ratio), with interferences being more predictable and addressable through advanced instrumentation.
Multi-Element Analysis and Throughput
A significant advantage of ICP-MS is its ability to perform rapid, simultaneous analysis of a wide range of elements in a single run. This makes it ideal for high-throughput screening and for applications where multiple elemental impurities need to be monitored, such as in pharmaceutical manufacturing.
HQS-based methods are primarily single-analyte techniques. While it is theoretically possible to determine multiple metals simultaneously using spectrophotometry with the aid of chemometric techniques like multivariate curve resolution[6], this adds a layer of complexity to the data analysis and is not as straightforward as the multi-element capabilities of ICP-MS. The need to perform separate analyses for each metal significantly reduces the throughput of HQS-based methods.
Causality: The sequential nature of traditional spectrophotometry (scanning through wavelengths or using different reagents for different metals) limits its multi-element capabilities. In contrast, the mass spectrometer in an ICP-MS can rapidly scan across a wide mass range, allowing for the near-simultaneous detection of multiple ions.
Experimental Workflows: A Visual Comparison
To better illustrate the practical differences between the two techniques, the following diagrams outline the typical experimental workflows.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. perlan.com.pl [perlan.com.pl]
- 9. Investigating matrix interference in the pharmacopeial limit test for aluminum in citric acid: a re-examination, for revision of the method [pharmacia.pensoft.net]
- 10. www.welcomehomevetsofnj.org - A Comparison Of Icp Oes And Uv Vis Spectrophotometer For [welcomehomevetsofnj.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. agilent.com [agilent.com]
- 13. scielo.br [scielo.br]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
A Senior Application Scientist's Guide to the Performance of 8-Hydroxyquinoline-5-Sulfonic Acid in Complex Matrices
For researchers and drug development professionals, the accurate quantification of analytes in complex biological, environmental, or pharmaceutical matrices is a persistent challenge. The inherent complexity of these samples, rich in proteins, salts, and other potential interferents, demands analytical methods that are not only sensitive and specific but also robust and reliable.[1] 8-Hydroxyquinoline-5-sulfonic acid (8-HQ-5-SA) emerges as a powerful and versatile tool in this context. Its unique molecular structure, featuring a potent bidentate chelating site and a hydrophilic sulfonic acid group, makes it an exceptional reagent for the analysis of metal ions in challenging aqueous environments.[2]
This guide provides an in-depth comparison of 8-HQ-5-SA's performance against alternative methods, grounded in experimental data, to assist you in making informed decisions for your analytical workflows.
The Foundational Chemistry of 8-HQ-5-SA: Why It Works
The efficacy of 8-HQ-5-SA lies in its chemistry. The 8-hydroxyquinoline (oxine) core is a classic bidentate ligand, coordinating with metal ions through its phenolic oxygen and heterocyclic nitrogen atoms. This chelation is the basis for a variety of analytical techniques. Critically, the addition of the sulfonic acid group at the 5-position confers high aqueous solubility to both the reagent and its metal complexes.[2] This prevents the precipitation issues that can plague its less soluble parent compound, 8-hydroxyquinoline, making 8-HQ-5-SA particularly suitable for direct analysis in biological fluids and other aqueous systems.
The formation of these metal complexes often results in a significant change in their spectroscopic properties, leading to the development of intense color or strong fluorescence, which forms the basis of many quantitative methods.[3][4]
Experimental Workflow: Spectrophotometric Analysis of Zinc in a Pharmaceutical Matrix
To illustrate the practical application of 8-HQ-5-SA, let's consider a common scenario: the determination of zinc in a pharmaceutical tablet. Zinc is a vital micronutrient, and its accurate quantification in formulations is crucial for quality control.[5][6] A spectrophotometric method using 8-HQ-5-SA provides a simple, rapid, and cost-effective solution.
Causality in Protocol Design
The following protocol is designed to be self-validating. Each step is chosen to mitigate potential errors and ensure accuracy.
-
Sample Preparation: The goal is to liberate the zinc from the tablet matrix into a soluble form. Acid digestion is a standard and effective method for this.
-
pH Control: The chelation reaction is highly pH-dependent. A buffer (e.g., borax buffer at pH 9.2) is essential to ensure complete formation of the Zn-(8-HQ-5-SA)₂ complex and to maintain a stable absorbance reading.[7]
-
Reagent Concentration: The concentration of 8-HQ-5-SA must be in sufficient excess to ensure all zinc ions are complexed, driving the reaction to completion as dictated by Le Châtelier's principle.
-
Calibration: A calibration curve prepared from certified standards in a similar matrix is non-negotiable for accurate quantification. The linearity of this curve validates the method within the tested range.
-
Blank Correction: A reagent blank, containing all components except the analyte, is crucial to correct for any absorbance from the reagents themselves or the cuvette, ensuring the measured signal is solely from the zinc complex.
Visualizing the Workflow
Caption: Workflow for spectrophotometric determination of Zinc.
Detailed Experimental Protocol
-
Standard Preparation: Prepare a 1000 µg/mL stock solution of Zinc. Create working standards (e.g., 1, 2, 3, 4, 5 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh and pulverize ten tablets to obtain a homogenous powder. Transfer a portion of the powder equivalent to a single dose into a beaker for digestion with nitric acid, followed by dilution with deionized water to a known volume (e.g., 100 mL).
-
Calibration Curve: Into a series of 10 mL volumetric flasks, pipette 1-5 mL of the working standard solutions.
-
Complex Formation: To each flask, add a sufficient volume of 8-HQ solution (e.g., 1x10⁻³ M) and a pH 9.2 buffer. Dilute to the mark with deionized water. A yellow-colored complex should form instantly.[7]
-
Measurement: After a 15-minute incubation period for color stabilization, measure the absorbance of each standard and the prepared sample against a reagent blank at the wavelength of maximum absorption (λmax), typically around 384 nm for the zinc complex.[5][6][8]
-
Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the concentration of zinc in the sample solution from this curve using its measured absorbance.
-
Validation: To assess matrix effects, perform a spike-and-recovery experiment by adding a known amount of zinc standard to a pre-analyzed sample and calculating the percentage recovery. Recoveries between 97-100% are commonly reported for this method in pharmaceutical matrices.[5][6]
Comparative Performance Analysis
8-HQ-5-SA is not a one-size-fits-all solution. Its performance varies significantly depending on the chosen analytical technique and the specific matrix. Below is a comparison with common alternatives.
Logical Framework for Method Selection
The choice of analytical method is a trade-off between sensitivity, selectivity, cost, and sample throughput. The following diagram illustrates a decision-making framework.
Caption: Decision matrix for selecting an analytical method.
Quantitative Performance Data
The following table summarizes reported performance metrics for 8-HQ-5-SA-based methods compared to alternatives.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations | Reference |
| 8-HQ-5-SA Spectrophotometry | Zn(II) | Pharmaceuticals | 0.381 µg/mL | 1.156 µg/mL | Simple, rapid, inexpensive, good accuracy. | Moderate sensitivity, potential spectral overlap from interfering ions (e.g., Fe, Cu). | [5][6] |
| 8-HQ-5-SA Fluorimetry | Cd, Mg, Zn | Aqueous Solution | Sub-picomole levels | Not Reported | Very high sensitivity for specific metals, selective detection possible by tuning pH. | Fluorescence can be quenched by other ions (e.g., Fe³⁺). | [2] |
| 8-HQ-5-SA Electrochemistry | Cu(II) | Water / Cachaça | 0.74 µg/L | 2.48 µg/L | Excellent sensitivity, effective preconcentration, good selectivity. | Requires specialized electrochemical equipment and electrode modification. | [9] |
| 8-HQ-5-SA Capillary Electrophoresis | Ca, Mg, Zn | Blood Serum | ppb range | Not Reported | On-column chelation allows for separation of multiple ions in one run. | Requires CE instrumentation, complex method development. | [10] |
| 8-HQ with SPE-ICP-OES | Cr, Cd, Pb, Cu, Zn, Ni | Seawater | Not Reported | Not Reported | Excellent for preconcentrating trace metals from high-salt matrices, removing interferences. | Multi-step procedure, requires expensive ICP instrumentation for final detection. | [11] |
| Atomic Absorption Spectroscopy (AAS) | Cu, Pb | Gasoline | ~2x10⁻⁹ mol/L | Not Reported | High selectivity, well-established, robust. | Generally analyzes one element at a time, requires sample nebulization. | [9] |
Conclusion: An Expert's Perspective
8-Hydroxyquinoline-5-sulfonic acid is a remarkably robust and versatile reagent for the analysis of metal ions in complex matrices. Its primary strength lies in its adaptability. For routine quality control in applications like pharmaceutical analysis, simple and cost-effective spectrophotometric methods provide excellent accuracy and precision.[5][6] When higher sensitivity is paramount, fluorimetric and electrochemical methods leveraging 8-HQ-5-SA can achieve detection limits in the parts-per-billion range, making them suitable for environmental and clinical research.[2][9][10]
However, it is not a panacea. The primary challenge remains selectivity. While pH optimization can favor the chelation of a target ion, matrices containing high concentrations of other transition metals can cause significant interference. In such cases, 8-HQ-5-SA is best used as a preconcentration and cleanup agent via Solid-Phase Extraction (SPE) prior to analysis by a more selective instrumental technique like ICP-OES or AAS.[11]
Ultimately, the decision to use 8-HQ-5-SA depends on a thorough understanding of your sample matrix, the required sensitivity, and the available instrumentation. When applied correctly, it is an invaluable tool for simplifying the complex challenge of trace metal analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Najim | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of metal ions by capillary zone electrophoresis with on-column chelation using 8-hydroxyquinoline-5-sulfonic acid (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of 8-Hydroxyquinoline-5-Sulfonic Acid
This guide provides a comprehensive comparison of analytical protocols for the quantification of 8-hydroxyquinoline-5-sulfonic acid (8-HQS), a versatile chelating agent and intermediate with applications in pharmaceuticals, analytical chemistry, and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for 8-HQS in various laboratory settings.
The inherent chemical properties of 8-HQS, particularly its ability to form stable complexes with metal ions and its aromatic structure, lend themselves to a variety of analytical techniques.[1][3] This guide will focus on two prevalent and accessible methods: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry . We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to aid in method selection and inter-laboratory validation.
The Critical Role of Method Validation
Before delving into specific protocols, it is imperative to underscore the importance of analytical method validation. Validation ensures that a chosen method is fit for its intended purpose, providing reliable, reproducible, and accurate data.[4][5][6] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][7] Throughout this guide, we will discuss how each protocol can be validated against these critical parameters.
Comparative Overview of Analytical Techniques
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorbance by the analyte. |
| Specificity | High (separates 8-HQS from impurities). | Moderate (potential for interference from other absorbing species). |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL to µg/mL). |
| Linearity Range | Wide. | Narrower, dependent on Beer-Lambert Law adherence. |
| Sample Throughput | Lower (due to chromatographic run times). | Higher (rapid measurements). |
| Instrumentation Cost | Higher. | Lower. |
| Robustness | Generally high, with potential for column-to-column variability. | High, less prone to minor variations in experimental conditions. |
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For 8-HQS, a reversed-phase HPLC method is highly suitable, leveraging the compound's moderate polarity.
Causality Behind Experimental Choices
The choice of a C18 column is based on its hydrophobic stationary phase, which provides good retention for polar aromatic compounds like 8-HQS when used with an appropriate aqueous-organic mobile phase.[8] The acidic mobile phase (e.g., with phosphoric acid) is crucial for suppressing the ionization of the sulfonic acid and phenol groups, leading to a more retained and symmetrically shaped peak.[8] UV detection at a wavelength around 250 nm is selected based on the strong absorbance of the quinoline chromophore.[9]
Experimental Workflow
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-hydroxyquinoline-5-sulfonic acid | Sigma-Aldrich [sigmaaldrich.cn]
- 4. ikev.org [ikev.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. iosrphr.org [iosrphr.org]
- 7. researchgate.net [researchgate.net]
- 8. sielc.com [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-hydroxyquinoline-5-sulfonic Acid Hydrate
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of chemical reagents like 8-hydroxyquinoline-5-sulfonic acid hydrate demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects researchers, our communities, and the environment.
Hazard Profile: Understanding the "Why" Behind the Protocol
This compound is an irritant and must be handled with care. Its hazard profile, as defined by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), necessitates the stringent disposal procedures outlined below[1]. The primary risks associated with this compound drive the need for specific personal protective equipment and waste handling protocols.
While this specific derivative has a clear hazard profile, it is also instructive to consider the parent compound, 8-Hydroxyquinoline. It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects[2][3]. This underscores the critical importance of preventing any release of these compounds into the environment.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. | [4] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation. | [1][4] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [1][4] |
Pre-Disposal Checklist: Assembling Your Safety Toolkit
Before beginning any waste collection or disposal procedure, ensure all necessary safety equipment and materials are readily accessible. Operating within a designated and well-ventilated area, preferably a chemical fume hood, is mandatory[3].
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Source |
| Eye/Face | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes of solutions or airborne dust, preventing serious eye irritation. | [1][5] |
| Hand | Chemical-resistant nitrile gloves. | Prevents direct skin contact, which can cause irritation. | [1][6] |
| Body | Standard laboratory coat. | Provides a barrier against accidental spills on clothing and skin. | [1] |
| Respiratory | Not required for normal handling in a fume hood. Use a NIOSH/MSHA-approved respirator if dust generation is unavoidable. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation. | [1][2] |
Core Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process contingent on the form of the waste—solid, concentrated liquid, dilute aqueous solution, or contaminated materials. The following workflow provides a logical path for managing each waste stream.
Caption: Decision workflow for the disposal of this compound waste.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is segregation. Never mix this compound waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7].
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for solid waste (e.g., excess reagent, contaminated weigh boats, or filter paper). The label should read: "Hazardous Waste: this compound".
-
Aqueous Waste: Collect all dilute aqueous solutions containing the compound in a separate, clearly labeled container for liquid hazardous waste.
-
Storage: Keep waste containers closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents[1][8].
Step 2: Neutralization of Dilute Aqueous Waste (Lab Scale)
For small volumes of dilute (<1%) aqueous waste, neutralization is a viable pre-treatment step to reduce its corrosivity before final disposal. This process is based on the fundamental chemistry of acid-base reactions, converting the sulfonic acid into a salt and water[9][10].
-
Work Area: Perform this procedure in a chemical fume hood. Place the container of acidic waste in a larger secondary container to contain any potential spills.
-
Prepare Neutralizing Agent: Prepare a 5-10% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) in water.
-
Slow Addition: While stirring the acidic waste solution gently, slowly add the basic solution. Be prepared for some effervescence (gas release) as carbon dioxide is generated.
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the base dropwise until the pH is stable in the neutral range (pH 6-8).
-
Final Disposal: Once neutralized, this solution can typically be flushed down the drain with copious amounts of water. However, you must first confirm this practice is compliant with your local municipal and institutional regulations. [9]. If not permitted, manage the neutralized solution as hazardous liquid waste.
Step 3: Disposal of Solid Waste and Concentrated Solutions
Solid waste, concentrated solutions, and any rinsate from decontaminating containers must be disposed of through your institution's designated hazardous waste program.
-
Packaging: Ensure all waste is securely packaged in the appropriate, labeled containers as described in Step 1.
-
Contact EHS: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor[2][11].
-
Regulatory Compliance: Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste under local and national regulations, such as the EPA's regulations in 40 CFR Part 261[5][8][12]. This compound's acidic nature may classify it as corrosive waste (EPA Code D002) if its pH is ≤ 2[13][14].
Step 4: Decontamination of Empty Containers
A container that has held this compound must be treated as hazardous waste unless properly decontaminated[7].
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water).
-
Collect Rinsate: Crucially, all rinsate from this process must be collected and disposed of as hazardous liquid waste[7]. Add it to your aqueous waste stream for neutralization or disposal.
-
Final Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste (e.g., in a glass recycling bin).
Emergency Protocol: Managing Spills
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination[7].
-
Evacuate and Alert: Immediately alert personnel in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated; use the chemical fume hood if the spill is contained within it.
-
Avoid Dust: For solid spills, do not sweep with a dry broom. Gently cover the spill with an inert, absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne[1][2][12].
-
Collect Waste: Carefully scoop or vacuum the absorbed material into a designated, leak-proof hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous solid waste. Subsequently, wash the area with soap and water[7].
By adhering to these detailed procedures, researchers can confidently manage this compound from acquisition to disposal, ensuring a safe laboratory environment and upholding our collective responsibility to protect the planet.
References
- 1. fishersci.com [fishersci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
- 10. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 11. lobachemie.com [lobachemie.com]
- 12. southwest.tn.edu [southwest.tn.edu]
- 13. my.alfred.edu [my.alfred.edu]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Strategic Guide to Personal Protective Equipment for Handling 8-Hydroxyquinoline-5-Sulfonic Acid Hydrate
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific validity. 8-Hydroxyquinoline-5-sulfonic acid hydrate, a compound utilized in various analytical and synthetic applications, necessitates a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and the inherent chemical properties of the substance.
Understanding the Hazard Profile: Why Specific PPE is Crucial
This compound is classified as a hazardous substance that poses several risks upon exposure. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, the selection of appropriate PPE is not merely a procedural formality but a critical barrier to prevent adverse health effects.
The acidic nature of the sulfonic acid group, combined with the bioactive quinoline structure, underpins its irritant properties. The hydrate form, while generally stable, can exist as a fine powder, increasing the risk of aerosolization and subsequent inhalation.[4]
Core PPE Requirements: A Multi-Layered Defense
A multi-faceted approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment, tailored to mitigate the specific hazards associated with this chemical.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[5] | Protects against splashes of solutions and airborne powder, preventing serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and closed-toe shoes. | Gloves tested according to EN 374.[6] | Prevents direct contact with the skin, which can cause irritation.[2][3] |
| Respiratory Protection | A dust respirator (e.g., N95/FFP2) is recommended for handling the powder. In cases of significant dust generation or inadequate ventilation, a full-face respirator or a Self-Contained Breathing Apparatus (SCBA) may be necessary. | Approved/certified respirator or equivalent.[5] | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[1][2] |
Procedural Guidance: From Preparation to Disposal
A systematic workflow is critical to minimizing exposure risks. The following diagram illustrates the key stages of handling this compound and the corresponding safety measures.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation risks.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Operational and Disposal Plans: Ensuring a Safe Laboratory Environment
Proper storage and disposal are as crucial as safe handling to maintain a secure research environment.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from strong oxidizing agents, as they are incompatible.[1] The storage area should be designated for corrosive materials.[1]
Spill Management
-
Small Spills : For minor spills of the solid, carefully sweep it up, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
-
Large Spills : In the event of a large spill, evacuate the area immediately. Personnel involved in the cleanup should wear appropriate respiratory protection, such as a self-contained breathing apparatus.[5] Prevent the material from entering drains or waterways.[6]
Disposal
Waste this compound and its containers must be disposed of as hazardous waste.[1] All disposal activities must be in accordance with federal, state, and local environmental control regulations.[5][7] It is advisable to contact a licensed professional waste disposal service to ensure compliance.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines for personal protective equipment, handling procedures, and disposal, researchers can significantly mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 8-Hydroxyquinoline-5-sulfonic acid monohydrate for synthesis 283158-18-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 207386-92-3 Name: 8-Hydroxyquinoline-5-sulfonic acid hydrate8-Hydroxyquinoline-5-sulphonic acid hydrate [xixisys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
